Product packaging for (R)-4-Octanol(Cat. No.:CAS No. 61559-29-3)

(R)-4-Octanol

Cat. No.: B12673692
CAS No.: 61559-29-3
M. Wt: 130.23 g/mol
InChI Key: WOFPPJOZXUTRAU-MRVPVSSYSA-N
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Description

(R)-4-Octanol (CAS 589-62-8) is a chiral secondary alcohol of interest in chemical and environmental research. While its racemic counterpart is widely studied, the (R)-enantiomer offers specific utility as a chiral building block and a standard for stereoselective analysis. In environmental chemistry, octanols are recognized as effective surrogates for various organic phases. The octanol-air partition ratio (K OA ) is a critical parameter for predicting the environmental distribution of neutral organic chemicals, describing their partitioning between the gas phase and organic matter such as atmospheric particles, soils, plant foliage, and animal tissues . The K OA serves as a well-defined, experimentally accessible descriptor of a compound's volatility from these organic phases . Consequently, this compound and its isomers are valuable tools for studying air-organic matter partitioning behavior, and its chiral nature makes it particularly useful for investigating enantiomer-specific environmental processes and biodegradation pathways. This product is intended for research use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O B12673692 (R)-4-Octanol CAS No. 61559-29-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61559-29-3

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

IUPAC Name

(4R)-octan-4-ol

InChI

InChI=1S/C8H18O/c1-3-5-7-8(9)6-4-2/h8-9H,3-7H2,1-2H3/t8-/m1/s1

InChI Key

WOFPPJOZXUTRAU-MRVPVSSYSA-N

Isomeric SMILES

CCCC[C@@H](CCC)O

Canonical SMILES

CCCCC(CCC)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of (R)-4-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core chemical and physical properties of (R)-4-Octanol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document consolidates key data, outlines standard experimental methodologies, and presents visual diagrams to illustrate molecular structure and synthetic pathways.

Chemical Identity and Structure

This compound is a chiral secondary alcohol.[1] Its chemical structure consists of an eight-carbon chain with a hydroxyl group located on the fourth carbon atom. The "(R)" designation refers to the specific stereochemical configuration at this chiral center, as defined by the Cahn-Ingold-Prelog priority rules.[2]

  • IUPAC Name : (R)-Octan-4-ol[1][3]

  • Synonyms : (R)-(-)-4-Octanol, 4-Octanol (B147376), (4R)-[4][5]

  • Molecular Formula : C₈H₁₈O[4][5][6]

  • CAS Number : 61559-29-3[4][5]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. Data for the racemic mixture (4-octanol) is also included for comparison, as properties like boiling point and density are nearly identical between enantiomers.

Table 1: General and Physical Properties of 4-Octanol

PropertyValueReference(s)
Molecular Weight 130.23 g/mol [4][5][6]
Appearance Colorless to almost colorless clear liquid[7][8][9]
Melting Point -41 °C / -42 °C[8][10]
Boiling Point 174-176 °C (at 760 mmHg)[6][7][11]
Density 0.818 g/mL at 20 °C[7][11]
Refractive Index (n20/D) 1.426[6][7][11]
Flash Point 65 °C (149 °F) - Closed Cup[7][11][12]
Vapor Pressure 0.284 mmHg at 25 °C[6][7]
Water Solubility Insoluble[7]
Solubility Soluble in most organic solvents (e.g., ether, ethanol)[7]

Table 2: Chiral and Spectroscopic Properties of this compound

PropertyValueReference(s)
Stereoisomer (R)-enantiomer[4][5]
Optical Rotation Levorotatory, denoted by (-)[5][13]
Canonical SMILES CCCCC(CCC)O[4]
Isomeric SMILES CCCC--INVALID-LINK--O[4]
InChI Key WOFPPJOZXUTRAU-MRVPVSSYSA-N[4][5]

Experimental Protocols

Detailed experimental procedures for the determination of physicochemical properties for this compound are not extensively published. However, standard methodologies are employed for these measurements.

  • Boiling Point Determination : The boiling point is typically determined by distillation at atmospheric pressure, following OECD Test Guideline 103. The temperature at which the liquid and vapor phases are in equilibrium is recorded.

  • Density Measurement : Density is commonly measured using a pycnometer or a digital density meter at a specified temperature (e.g., 20 °C), based on the principles outlined in OECD Test Guideline 109.

  • Refractive Index Measurement : A refractometer, such as an Abbé refractometer, is used to measure the refractive index at a standard temperature (20 °C) and wavelength (sodium D-line, 589 nm).

  • Optical Rotation Measurement : The specific rotation is measured using a polarimeter. A solution of the compound with a known concentration is placed in a sample tube of a known path length. Plane-polarized light is passed through the solution, and the angle of rotation is measured.[14] The levorotatory nature of this compound indicates that it rotates plane-polarized light counter-clockwise.[2]

Synthesis and Applications

This compound serves as a valuable chiral building block in organic synthesis. Its synthesis often involves asymmetric methods to establish the desired stereocenter. A common general approach to synthesizing 4-octanol is through a Grignard reaction.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents & Solvents Butanal Butanal Grignard_Reaction Step 2: Nucleophilic Addition Butanal->Grignard_Reaction 1-Bromobutane 1-Bromobutane Grignard_Formation Step 1: Grignard Reagent Formation 1-Bromobutane->Grignard_Formation Mg_metal Mg Metal Mg_metal->Grignard_Formation Dry_Ether Dry Ether Dry_Ether->Grignard_Formation Aqueous_Workup Aqueous Workup (e.g., H₃O⁺) Product (Racemic) 4-Octanol Aqueous_Workup->Product Butylmagnesium Bromide Butylmagnesium Bromide Grignard_Formation->Butylmagnesium Bromide Forms Alkoxide_Intermediate Alkoxide_Intermediate Grignard_Reaction->Alkoxide_Intermediate Forms Butylmagnesium Bromide->Grignard_Reaction Alkoxide_Intermediate->Product

Caption: General synthetic workflow for 4-octanol via a Grignard reaction.

To obtain the specific (R)-enantiomer, this synthesis would require modification, such as the use of a chiral catalyst or a chiral starting material. Chemoenzymatic methods, which utilize enzymes for stereoselective reactions, are also employed for the synthesis of related chiral compounds like (R)-4-octanolide.[15]

Applications of this compound and its racemic form include:

  • Solvent and Intermediate : It is used as a solvent and an intermediate in various organic syntheses.[7]

  • Fragrances and Flavors : Alcohols like 4-octanol are utilized in the production of fragrances and flavors.[16]

  • Chiral Synthesis : As a chiral molecule, it is a precursor for the synthesis of more complex stereospecific molecules, which is critical in drug development.

Chirality and Optical Activity

The relationship between a molecule's stereochemistry and its effect on plane-polarized light is a fundamental concept in stereochemistry.

Chirality_Concept Chiral_Center Chiral Center (C4 in 4-Octanol) Enantiomers Pair of Enantiomers Chiral_Center->Enantiomers Leads to R_Isomer This compound Enantiomers->R_Isomer S_Isomer (S)-4-Octanol Enantiomers->S_Isomer Optical_Activity Exhibit Optical Activity R_Isomer->Optical_Activity Levorotatory Levorotatory (-) Rotates light left R_Isomer->Levorotatory Is S_Isomer->Optical_Activity Optical_Activity->Levorotatory e.g. Dextrorotatory Dextrorotatory (+) Rotates light right Optical_Activity->Dextrorotatory e.g.

Caption: Relationship between chirality and optical activity for 4-Octanol.

This compound and (S)-4-Octanol are enantiomers, meaning they are non-superimposable mirror images of each other.[2] A key physical property that distinguishes enantiomers is their optical activity.[14] While this compound is levorotatory (-), its enantiomer, (S)-4-Octanol, is dextrorotatory (+), rotating plane-polarized light by an equal magnitude but in the opposite direction. A 50:50 mixture of both enantiomers, known as a racemic mixture, is optically inactive.

Safety Information

This compound is a combustible liquid and can cause eye irritation.[8][17] Standard laboratory safety precautions should be followed when handling this chemical.

  • Hazard Statements : H227 (Combustible liquid), H319/H318 (Causes serious eye irritation/damage).[8][17]

  • Precautionary Statements : P210 (Keep away from heat/sparks/open flames), P280 (Wear protective gloves/eye protection).[17]

  • Handling : Use in a well-ventilated area and avoid contact with skin and eyes.[18]

  • Storage : Store in a tightly closed container in a cool, well-ventilated place.[8]

Users should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical.[17]

References

(R)-4-Octanol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(R)-4-Octanol , a chiral secondary alcohol, is a valuable building block in asymmetric synthesis, offering a versatile platform for the introduction of a specific stereocenter in the development of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of its chemical identifiers, properties, synthesis, and potential applications relevant to researchers, scientists, and professionals in the field of drug development.

Core Identifiers and Chemical Properties

This compound is the (R)-enantiomer of 4-octanol (B147376). It is crucial to distinguish it from its racemate and the (S)-enantiomer, as the stereochemistry can significantly influence biological activity and chemical reactivity.

IdentifierValue
CAS Number 61559-29-3
IUPAC Name (4R)-octan-4-ol
Molecular Formula C₈H₁₈O
Molecular Weight 130.23 g/mol
InChI InChI=1S/C8H18O/c1-3-5-7-8(9)6-4-2/h8-9H,3-7H2,1-2H3/t8-/m1/s1
InChIKey WOFPPJOZXUTRAU-MRVPVSSYSA-N
Canonical SMILES CCCC--INVALID-LINK--O
Synonyms (-)-4-Octanol, (R)-(-)-4-Octanol

Table 1: Key Identifiers for this compound

PropertyValue
Appearance Colorless liquid
Boiling Point 174-176 °C (for racemic 4-octanol)
Density 0.818 g/mL at 20 °C (for racemic 4-octanol)
Refractive Index n20/D 1.426 (for racemic 4-octanol)

Table 2: Physicochemical Properties of 4-Octanol (racemic). Specific data for the (R)-enantiomer may vary slightly.

Synthesis and Enantioselective Separation

The synthesis of racemic 4-octanol can be achieved through various established organic chemistry methods. A common laboratory-scale synthesis involves the Grignard reaction between a propyl magnesium halide and pentanal.

G1 Propyl Magnesium Bromide Propyl Magnesium Bromide Intermediate Intermediate Propyl Magnesium Bromide->Intermediate Nucleophilic Addition Pentanal Pentanal Pentanal->Intermediate Racemic 4-Octanol Racemic 4-Octanol Intermediate->Racemic 4-Octanol Aqueous Workup G2 Racemic_4_Octanol Racemic 4-Octanol Esterification Esterification Racemic_4_Octanol->Esterification Chiral_Acid Chiral Resolving Agent Chiral_Acid->Esterification Diastereomers Diastereomeric Esters Esterification->Diastereomers Chromatography Chromatography Diastereomers->Chromatography Separated_Esters Separated Diastereomers Chromatography->Separated_Esters Hydrolysis Hydrolysis Separated_Esters->Hydrolysis R_4_Octanol This compound Hydrolysis->R_4_Octanol S_4_Octanol (S)-4-Octanol Hydrolysis->S_4_Octanol

An In-depth Technical Guide to the Stereoisomers of 4-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 4-octanol (B147376), (R)-(-)-4-octanol and (S)-(+)-4-octanol. It details their physical and chemical properties, methods for their enantioselective synthesis and separation, and explores their potential biological significance. This document is intended to serve as a valuable resource for researchers and professionals involved in chiral chemistry, drug discovery, and related fields.

Introduction to the Stereoisomers of 4-Octanol

4-Octanol is a secondary alcohol with the chemical formula C₈H₁₈O. The presence of a chiral center at the fourth carbon atom gives rise to two stereoisomers: (R)-4-octanol and (S)-4-octanol. These enantiomers are non-superimposable mirror images of each other and can exhibit distinct biological activities due to the stereospecific nature of many biological receptors and enzymes. The racemic mixture of 4-octanol is a colorless liquid with a characteristic fruity odor.[1]

Physicochemical Properties

While the physical properties of the individual enantiomers of 4-octanol are not extensively documented in publicly available literature, the properties of the racemic mixture provide a useful baseline. It is expected that the boiling point, density, and refractive index of the pure enantiomers will be very similar to those of the racemate. The key distinguishing feature between the enantiomers is their optical activity.

Table 1: Physicochemical Properties of 4-Octanol

PropertyRacemic 4-Octanol(R)-(-)-4-Octanol(S)-(+)-4-Octanol
Molecular Formula C₈H₁₈OC₈H₁₈OC₈H₁₈O
Molecular Weight 130.23 g/mol 130.23 g/mol 130.23 g/mol
Boiling Point 174-177 °C[1][2]Data not availableData not available
Density ~0.815 - 0.821 g/mL at 20 °C[1][3]Data not availableData not available
Refractive Index ~1.423 - 1.426 at 20 °C[1][3]Data not availableData not available
Specific Rotation ([α]D) Negative valuePositive value

Enantioselective Synthesis

The preparation of enantiomerically pure (R)- and (S)-4-octanol can be achieved through various asymmetric synthesis strategies. Two prominent methods are the asymmetric reduction of the corresponding ketone, 4-octanone (B1346966), and the kinetic resolution of racemic 4-octanol.

Asymmetric Reduction of 4-Octanone

The enantioselective reduction of 4-octanone to the corresponding chiral alcohol is a direct and efficient method for obtaining either the (R) or (S) enantiomer, depending on the chiral catalyst used.

Experimental Protocol: Asymmetric Hydrogenation of 4-Octanone (Noyori-type)

This protocol is a general guideline based on the principles of Noyori asymmetric hydrogenation.

Materials:

  • 4-Octanone

  • Chiral Ruthenium-BINAP catalyst (e.g., RuCl₂--INVALID-LINK--n for this compound or RuCl₂--INVALID-LINK--n for (S)-4-octanol)

  • Anhydrous isopropanol

  • Hydrogen gas (high pressure)

  • Inert atmosphere (e.g., Argon or Nitrogen)

  • Reaction vessel suitable for high-pressure reactions

Procedure:

  • In a glovebox or under an inert atmosphere, charge a high-pressure reaction vessel with the chiral Ruthenium-BINAP catalyst (substrate to catalyst ratio typically 1000:1 to 10000:1).

  • Add a solution of 4-octanone in anhydrous isopropanol.

  • Seal the reaction vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) until the reaction is complete (monitored by GC or TLC).

  • Carefully release the hydrogen pressure and purge the vessel with an inert gas.

  • Remove the solvent under reduced pressure.

  • Purify the resulting chiral 4-octanol by flash column chromatography on silica (B1680970) gel.

Logical Relationship for Asymmetric Hydrogenation

4-Octanone 4-Octanone Reaction Reaction 4-Octanone->Reaction Chiral Ru-BINAP Catalyst Chiral Ru-BINAP Catalyst Chiral Ru-BINAP Catalyst->Reaction Hydrogen Gas Hydrogen Gas Hydrogen Gas->Reaction Enantiopure 4-Octanol Enantiopure 4-Octanol Reaction->Enantiopure 4-Octanol

Caption: Asymmetric hydrogenation of 4-octanone.

Lipase-Catalyzed Kinetic Resolution of Racemic 4-Octanol

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This process utilizes an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer at a faster rate, allowing for the separation of the unreacted enantiomer and the acylated product.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is a general procedure and may require optimization for specific lipases and conditions.

Materials:

  • Racemic 4-octanol

  • Immobilized Lipase (e.g., Candida antarctica Lipase B, CALB)

  • Acyl donor (e.g., vinyl acetate (B1210297) or acetic anhydride)

  • Anhydrous organic solvent (e.g., hexane (B92381) or toluene)

  • Molecular sieves (optional, to ensure anhydrous conditions)

  • Silica gel for column chromatography

Procedure:

  • To a flask containing a solution of racemic 4-octanol in an anhydrous organic solvent, add the immobilized lipase (typically 10-50% by weight of the substrate).

  • Add the acyl donor (typically 0.5-0.6 equivalents to achieve ~50% conversion).

  • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral GC or HPLC to determine the enantiomeric excess (e.e.) of the remaining alcohol and the formed ester.

  • Stop the reaction at approximately 50% conversion by filtering off the immobilized enzyme.

  • Remove the solvent under reduced pressure.

  • Separate the unreacted 4-octanol enantiomer from the acylated enantiomer by flash column chromatography on silica gel.

  • The acylated enantiomer can be hydrolyzed back to the alcohol if desired.

Workflow for Lipase-Catalyzed Kinetic Resolution

cluster_0 Reaction cluster_1 Separation Racemic 4-Octanol Racemic 4-Octanol Reaction_Vessel Acylation Racemic 4-Octanol->Reaction_Vessel Lipase Lipase Lipase->Reaction_Vessel Acyl Donor Acyl Donor Acyl Donor->Reaction_Vessel Mixture Mixture of (R)-4-Octyl Acetate and (S)-4-Octanol Reaction_Vessel->Mixture Chromatography Column Chromatography Mixture->Chromatography S-4-Octanol S-4-Octanol Chromatography->S-4-Octanol R-4-Octyl Acetate R-4-Octyl Acetate Chromatography->R-4-Octyl Acetate

Caption: Lipase-catalyzed kinetic resolution workflow.

Chiral Separation and Analysis

The separation and analysis of the enantiomers of 4-octanol are crucial for determining enantiomeric purity and for isolating the individual stereoisomers. Chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) are the most common techniques employed for this purpose.

Chiral Gas Chromatography (GC)

Experimental Protocol: Chiral GC Analysis

This is a general protocol and the specific column and conditions may need to be optimized.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., a cyclodextrin-based column such as Astec CHIRALDEX G-TA)

GC Conditions (Example):

  • Column: Astec CHIRALDEX G-TA, 30 m x 0.25 mm ID, 0.12 µm film thickness

  • Carrier Gas: Helium or Hydrogen

  • Injector Temperature: 230 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program: Start at 80 °C, hold for 1 min, ramp at 2 °C/min to 150 °C.

  • Injection: 1 µL of a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).

Chiral High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: Chiral HPLC Analysis

This is a general protocol and the specific column and mobile phase may need to be optimized.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column (e.g., a polysaccharide-based column such as Chiralcel OD-H)

HPLC Conditions (Example):

  • Column: Chiralcel OD-H, 250 mm x 4.6 mm ID, 5 µm particle size

  • Mobile Phase: n-Hexane/Isopropanol (e.g., 98:2 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL of a solution of the sample in the mobile phase.

Biological Significance and Signaling Pathways

While the specific biological activities of the individual enantiomers of 4-octanol are not yet well-defined in scientific literature, the principle of stereospecificity in biological systems is well-established. Enantiomers of other chiral alcohols have been shown to exhibit different biological effects, particularly as insect pheromones. It is plausible that (R)- and (S)-4-octanol could have distinct interactions with olfactory receptors in insects or other biological targets.

The sense of smell in insects is primarily mediated by olfactory receptor neurons (ORNs) located in the antennae. These neurons express olfactory receptors (ORs) that bind to specific odorant molecules. The binding of an odorant to an OR can trigger a signaling cascade, often involving G-protein coupled receptors (GPCRs), leading to the opening of ion channels and the generation of an electrical signal that is transmitted to the brain.[3][4][5]

Hypothetical Signaling Pathway for Insect Olfaction

Odorant Molecule (4-Octanol Enantiomer) Odorant Molecule (4-Octanol Enantiomer) Olfactory Receptor (OR) Olfactory Receptor (OR) Odorant Molecule (4-Octanol Enantiomer)->Olfactory Receptor (OR) G-Protein Coupled Receptor (GPCR) G-Protein Coupled Receptor (GPCR) Olfactory Receptor (OR)->G-Protein Coupled Receptor (GPCR) G-Protein Activation G-Protein Activation G-Protein Coupled Receptor (GPCR)->G-Protein Activation Second Messenger Production Second Messenger Production G-Protein Activation->Second Messenger Production Ion Channel Opening Ion Channel Opening Second Messenger Production->Ion Channel Opening Neuronal Signal Neuronal Signal Ion Channel Opening->Neuronal Signal

Caption: A generalized insect olfactory signaling pathway.

Future research into the specific interactions of (R)- and (S)-4-octanol with insect olfactory systems could reveal enantiomer-specific roles as attractants, repellents, or modulators of behavior, with potential applications in pest management and drug development.

Conclusion

The stereoisomers of 4-octanol, (R)-(-)-4-octanol and (S)-(+)-4-octanol, represent an important area of study in chiral chemistry. While comprehensive data on the individual enantiomers is still emerging, established methods for their enantioselective synthesis and separation provide a solid foundation for further investigation. The potential for stereospecific biological activity, particularly in the context of insect chemical ecology, highlights the need for continued research to elucidate the distinct roles of each enantiomer. This technical guide serves as a starting point for researchers and professionals seeking to explore the properties and applications of these chiral molecules.

References

The Elusive Presence of (R)-4-Octanol in Insects: A Technical Guide to Related Semiochemicals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of current scientific literature reveals a notable absence of evidence for the natural occurrence of (R)-4-Octanol as a semiochemical in insects. Despite extensive research into insect chemical communication, particularly within the order Coleoptera, this specific enantiomer has not been identified as a pheromone or kairomone. However, the broader class of structurally related, methylated 4-octanol (B147376) derivatives, is of significant importance in the chemical ecology of several insect families, most notably the Curculionidae (weevils). This guide provides a comprehensive overview of these key related compounds, their quantitative occurrence, the experimental protocols for their analysis, and their role in insect behavior.

Substituted 4-Octanol Derivatives as Key Insect Pheromones

While this compound remains undocumented, several C-methylated analogs of 4-octanol are well-established as potent aggregation pheromones in various weevil species. These compounds are typically produced by males and attract both sexes for mating and resource exploitation. The stereochemistry of these compounds is often crucial for their biological activity.

Quantitative Data on Key 4-Octanol Derivatives in Weevils

The following table summarizes the quantitative data available for prominent methylated 4-octanol derivatives identified in different weevil species. It is important to note that the absolute amounts can vary based on factors such as the age of the insect, time of day, and collection methodology.

CompoundInsect SpeciesEnantiomeric CompositionQuantity per Male per 24hReference
(S)-2-Methyl-4-octanolSphenophorus levis (Sugarcane Weevil)>99.5% (S)Not specified[1][2]
2-Methyl-4-octanolMetamasius hemipterus sericeus (West Indian Sugarcane Weevil)Not specifiedComponent of a blend[3]
5-Methyl-4-octanol ("Cruentol")Rhynchophorus cruentatus (Palmetto Weevil)Not specifiedMajor component[4]
(4S,5S)-4-Methyl-5-nonanolMetamasius hemipterus(4S,5S)Not specified[5]

Experimental Protocols for the Analysis of 4-Octanol Derivatives

The identification and quantification of volatile semiochemicals like the methylated 4-octanols from insects require a multi-step process involving volatile collection, separation, and identification.

Volatile Collection from Insects

A common method for collecting airborne pheromones from live insects is through headspace aeration.

  • Insect Housing: A group of insects (typically males for pheromone production) is placed in a clean glass chamber.

  • Airflow: Purified and humidified air is passed through the chamber at a controlled flow rate.

  • Trapping: The effluent air, now carrying the insect-produced volatiles, is passed through a trap containing a sorbent material (e.g., Porapak Q, Tenax) that adsorbs the organic compounds.

  • Elution: The trapped volatiles are then desorbed from the sorbent using a small volume of a high-purity solvent (e.g., hexane, dichloromethane).

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The eluted extract containing the semiochemicals is then analyzed by GC-MS.

  • Injection: A small aliquot of the extract is injected into the gas chromatograph.

  • Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of a capillary column (e.g., DB-5, HP-INNOWax).

  • Chiral Analysis: To determine the enantiomeric composition, a chiral GC column (e.g., a cyclodextrin-based column) is required. This allows for the separation of the different stereoisomers.

  • Identification: The mass spectrometer fragments the eluted compounds, producing a unique mass spectrum for each. This "fingerprint" is compared to libraries of known spectra (e.g., NIST) and to synthetic standards for positive identification.

  • Quantification: The amount of each compound can be determined by comparing the peak area in the chromatogram to that of a known amount of an internal or external standard.

Signaling and Behavioral Responses

The methylated 4-octanol derivatives function as aggregation pheromones. The signaling pathway begins with the detection of the pheromone by specialized olfactory receptor neurons (ORNs) located in the insect's antennae.

While a specific signaling pathway for these compounds has not been fully elucidated at the molecular level in the cited literature, a generalized olfactory signaling pathway in insects is understood to proceed as follows:

  • Pheromone Binding: The pheromone molecule enters the sensillum lymph through pores in the cuticle of the antenna and is bound by an Odorant Binding Protein (OBP).

  • Receptor Activation: The OBP transports the pheromone to an Olfactory Receptor (OR) located on the dendritic membrane of an ORN.

  • Signal Transduction: Binding of the pheromone to the OR activates the neuron, causing a change in membrane potential and the generation of an action potential.

  • Neural Processing: The signal is then transmitted to the antennal lobe of the insect's brain, where it is processed in specific glomeruli. This information is then relayed to higher brain centers, leading to a behavioral response, such as upwind flight towards the pheromone source.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Pheromone Identification

The following diagram illustrates the typical workflow for the identification of volatile insect pheromones.

pheromone_identification_workflow A Insect Rearing and Sexing B Headspace Volatile Collection (Sorbent Trapping) A->B C Solvent Elution B->C D Gas Chromatography-Mass Spectrometry (GC-MS) (Achiral Column) C->D F Chiral Gas Chromatography (e.g., Cyclodextrin Column) C->F J Electroantennography (EAG) C->J E Tentative Identification (Mass Spectral Library Match) D->E H Synthesis of Authentic Standards (Racemic and Enantiopure) E->H G Determination of Enantiomeric Composition F->G I Confirmation of Structure and Stereochemistry G->I H->I Comparison with natural product H->J Test synthetic standards K Behavioral Bioassays (Olfactometer/Field Trapping) H->K L Identification of Biologically Active Pheromone Component(s) J->L K->L olfactory_signaling_pathway cluster_antennal_sensillum Antennal Sensillum cluster_brain Insect Brain Pheromone Pheromone Molecule Pore Pheromone->Pore Enters sensillum OBP Odorant Binding Protein (OBP) OR Olfactory Receptor (OR) on ORN Dendrite OBP->OR Transport to receptor ORN Olfactory Receptor Neuron (ORN) OR->ORN Activates AL Antennal Lobe (Glomeruli) ORN->AL Signal Transmission MB Mushroom Bodies & Higher Brain Centers AL->MB Signal Processing Behavior Behavioral Response (e.g., Attraction) MB->Behavior Initiates

References

A Technical Guide to the Spectroscopic Analysis of (R)-4-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-4-Octanol is a chiral secondary alcohol of interest in various fields, including organic synthesis and materials science. Its structural elucidation and characterization rely heavily on modern spectroscopic techniques. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-octanol (B147376). Detailed experimental protocols are included to assist researchers in obtaining and interpreting high-quality spectroscopic data. The data presented here is for the racemic mixture of 4-octanol, as enantiomer-specific spectral data is not extensively available in public databases. The spectroscopic properties of the (R) and (S) enantiomers are identical except when analyzed using chiral differentiating agents or methods.

Spectroscopic Data

The following sections present the key spectroscopic data for 4-octanol in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm Instrument: 90 MHz Spectrometer[1]

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~3.5m1HH-4 (CH-OH)
~1.5br s1HOH
~1.4m8HH-2, H-3, H-5, H-6 (CH₂)
~0.9t6HH-1, H-8 (CH₃)

¹³C NMR Spectral Data

Solvent: Chloroform-d (CDCl₃)[1]

Chemical Shift (δ) (ppm)Carbon Atom Assignment
~71.5C-4 (CH-OH)
~39.0C-3, C-5 (CH₂)
~28.0C-2 (CH₂)
~23.0C-6 (CH₂)
~22.5C-7 (CH₂)
~14.0C-1, C-8 (CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 4-octanol was obtained on a neat liquid sample.[2]

Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, BroadO-H stretch (alcohol)
~2960, ~2930, ~2870StrongC-H stretch (alkane)
~1465MediumC-H bend (alkane)
~1120StrongC-O stretch (secondary alcohol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data below was obtained by electron ionization (EI).[3]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment of Fragment Ion
130<1[M]⁺ (Molecular Ion)
112~5[M-H₂O]⁺
87~80[M-C₃H₇]⁺ (α-cleavage)
73~100[M-C₄H₉]⁺ (α-cleavage)
55~70[C₄H₇]⁺
43~60[C₃H₇]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is suitable for acquiring ¹H and ¹³C NMR spectra of liquid alcohols.[4]

1. Sample Preparation: a. For a standard 5 mm NMR tube, prepare a solution by dissolving approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). b. Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (typically to 0 ppm). d. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter. e. The final liquid height in the NMR tube should be approximately 4-5 cm.

2. Instrumentation and Data Acquisition: a. The NMR spectrometer is tuned to the appropriate nucleus (¹H or ¹³C). b. The sample tube is placed in a spinner turbine and inserted into the magnet. c. The sample is spun to average out magnetic field inhomogeneities. d. The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to maintain a constant field during the experiment. e. The magnetic field homogeneity is optimized by "shimming" the sample. f. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio (typically 8-16 scans). g. For ¹³C NMR, a larger number of scans is usually required due to the low natural abundance of ¹³C (typically 64 or more scans).[5] Proton decoupling is employed to simplify the spectrum and enhance the signal.

Infrared (IR) Spectroscopy (FTIR-ATR)

This protocol describes the analysis of a neat liquid sample using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.[6]

1. Sample Preparation: a. Ensure the ATR crystal (e.g., diamond or germanium) is clean.[6] Clean the surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely. b. Place a single drop of neat this compound directly onto the center of the ATR crystal.[6]

2. Instrumentation and Data Acquisition: a. A background spectrum of the clean, empty ATR crystal is collected.[7] This will be subtracted from the sample spectrum to remove any atmospheric and instrument-related absorptions. b. The sample is applied to the crystal, and a pressure arm is lowered to ensure good contact between the liquid and the crystal surface.[6] c. The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[8] d. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.[8] e. After the measurement, the sample is carefully wiped from the ATR crystal, and the crystal is cleaned with an appropriate solvent.

Mass Spectrometry (MS)

This protocol outlines the general procedure for obtaining an electron ionization (EI) mass spectrum of a liquid alcohol.[9]

1. Sample Introduction: a. The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before ionization. b. For direct infusion, a small amount of the sample is volatilized in a heated inlet system.

2. Ionization: a. In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[9] b. This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺). c. The high energy of the electron beam also induces fragmentation of the molecular ion into smaller, characteristic fragment ions.[10]

3. Mass Analysis and Detection: a. The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole). b. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). c. A detector records the abundance of each ion at a specific m/z value. d. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion Sample_Acquisition Sample Acquisition Purification Purification (e.g., Distillation) Sample_Acquisition->Purification Solution_Prep Solution Preparation (for NMR) Purification->Solution_Prep Neat_Sample Neat Sample (for IR/MS) Purification->Neat_Sample NMR_Acquisition NMR Data Acquisition (¹H, ¹³C) Solution_Prep->NMR_Acquisition IR_Acquisition IR Data Acquisition (FTIR-ATR) Neat_Sample->IR_Acquisition MS_Acquisition MS Data Acquisition (EI) Neat_Sample->MS_Acquisition NMR_Analysis NMR Spectral Analysis (Chemical Shift, Integration, Multiplicity) NMR_Acquisition->NMR_Analysis IR_Analysis IR Spectral Analysis (Functional Group Identification) IR_Acquisition->IR_Analysis MS_Analysis MS Spectral Analysis (Molecular Ion, Fragmentation) MS_Acquisition->MS_Analysis Structure_Elucidation Structure Elucidation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: General workflow for spectroscopic analysis of a chemical sample.

References

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of (R)-4-Octanol, a chiral secondary alcohol with potential applications in chemical synthesis and drug development. The document details its chemical properties, spectroscopic data, and key synthetic and reactive pathways. Emphasis is placed on providing detailed experimental protocols and structured data presentation to facilitate practical application in a research and development setting. This guide also explores the significance of chirality in the context of bioactive molecules and outlines the properties of related compounds.

Introduction

This compound, systematically named (4R)-octan-4-ol according to IUPAC nomenclature, is a chiral secondary alcohol.[1] Its structure consists of an eight-carbon chain with a hydroxyl group located on the fourth carbon atom, which is a stereocenter with the (R)-configuration. The presence of this chiral center makes this compound and its enantiomer, (S)-4-Octanol, valuable synthons in asymmetric synthesis, allowing for the introduction of specific stereochemistry into target molecules. The distinct three-dimensional arrangement of atoms in chiral molecules can lead to significantly different biological activities, a critical consideration in drug design and development.[2][3][4] This guide will delve into the technical details of this compound, its synthesis, reactions, and the properties of closely related compounds.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its application in research. The following tables summarize key quantitative data for 4-octanol (B147376) (racemic mixture) and its enantiomers.

Table 1: Physicochemical Properties of 4-Octanol

PropertyValueSource
IUPAC Name(4R)-octan-4-ol[1]
Molecular FormulaC₈H₁₈O[1]
Molecular Weight130.23 g/mol [1]
CAS Number61559-29-3 ((R)-enantiomer)[1]
Boiling Point174-176 °CSigma-Aldrich
Density0.818 g/mL at 20 °CSigma-Aldrich
Refractive Index (n20/D)1.426Sigma-Aldrich
logP (Octanol/Water)2.338 (Calculated)[5]

Table 2: Spectroscopic Data for 4-Octanol

SpectroscopyKey Peaks/SignalsSource
¹H NMR Data available for racemic 4-octanol.[6]
¹³C NMR Data available for racemic 4-octanol.ChemicalBook
IR (Infrared) Broad peak around 3350 cm⁻¹ (O-H stretch), peaks in the 2850-2960 cm⁻¹ region (C-H stretch).[7][8]
MS (Mass Spec.) Molecular Ion [M]⁺ at m/z 130.[9][10]

Synthesis of this compound

The enantioselective synthesis of this compound can be approached through several strategies, including asymmetric reduction of a prochiral ketone or kinetic resolution of racemic 4-octanol.

Asymmetric Reduction of 4-Octanone (B1346966)

A common method for preparing chiral alcohols is the asymmetric reduction of the corresponding ketone. This can be achieved using chiral reducing agents or catalysts.

Experimental Protocol: Asymmetric Reduction using a Chiral Borane Reagent

  • Objective: To synthesize this compound via the enantioselective reduction of 4-octanone.

  • Materials: 4-Octanone, (-)-B-Chlorodiisopinocampheylborane (DIP-Chloride™), Diethyl ether (anhydrous), Sodium bicarbonate solution (saturated), Magnesium sulfate (B86663) (anhydrous).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-octanone (1 equivalent) in anhydrous diethyl ether.

    • Cool the solution to -25 °C in a suitable cooling bath.

    • Slowly add a solution of (-)-B-Chlorodiisopinocampheylborane (1.1 equivalents) in anhydrous diethyl ether via the dropping funnel over 30 minutes, maintaining the temperature at -25 °C.

    • Stir the reaction mixture at -25 °C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Quench the reaction by the slow addition of water, followed by 3M NaOH.

    • The mixture is then oxidized by the careful addition of 30% hydrogen peroxide at 0 °C.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

    • Filter the solution and remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield this compound.

    • The enantiomeric excess can be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Enzymatic Kinetic Resolution of Racemic 4-Octanol

Enzymatic kinetic resolution is a powerful technique for separating enantiomers. A lipase (B570770) can be used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Objective: To resolve racemic 4-octanol to obtain this compound.

  • Materials: Racemic 4-octanol, Vinyl acetate (B1210297), Lipase (e.g., from Candida antarctica, immobilized), Hexane (anhydrous).

  • Procedure:

    • In a dry flask, dissolve racemic 4-octanol (1 equivalent) and vinyl acetate (0.6 equivalents) in anhydrous hexane.

    • Add the immobilized lipase to the solution.

    • Stir the mixture at room temperature. Monitor the reaction progress by GC or TLC until approximately 50% conversion is reached.

    • Filter off the enzyme.

    • The filtrate contains unreacted this compound and the acetylated (S)-4-octyl acetate.

    • Separate the this compound from the ester by column chromatography.

Reactions of this compound

As a secondary alcohol, this compound undergoes typical reactions such as oxidation and esterification.

Oxidation to (R)-4-Octanone

The oxidation of this compound to the corresponding ketone, (R)-4-Octanone, can be achieved using various oxidizing agents. A mild and selective method is the Swern oxidation.

Experimental Protocol: Swern Oxidation

  • Objective: To oxidize this compound to (R)-4-Octanone.

  • Materials: Oxalyl chloride, Dimethyl sulfoxide (B87167) (DMSO), this compound, Triethylamine (B128534), Dichloromethane (B109758) (anhydrous).

  • Procedure:

    • In a three-necked flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane and cool to -78 °C.

    • Slowly add a solution of DMSO (2.2 equivalents) in anhydrous dichloromethane.

    • After 10 minutes, add a solution of this compound (1 equivalent) in anhydrous dichloromethane dropwise, keeping the temperature below -60 °C.

    • Stir the mixture for 30 minutes at -78 °C.

    • Add triethylamine (5 equivalents) and stir for another 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

    • Quench the reaction with water and separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (R)-4-Octanone.

    • Purify by column chromatography if necessary.

Esterification to form Chiral Esters

This compound can be esterified with a carboxylic acid or its derivative to form a chiral ester. The Fischer esterification is a classic method.

Experimental Protocol: Fischer Esterification

  • Objective: To synthesize an ester from this compound and acetic acid.

  • Materials: this compound, Glacial acetic acid, Concentrated sulfuric acid (catalyst).

  • Procedure:

    • In a round-bottom flask, combine this compound (1 equivalent) and glacial acetic acid (excess, e.g., 3 equivalents).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

    • Heat the mixture to reflux for several hours. The reaction can be monitored by TLC.

    • After cooling, dilute the mixture with water and extract with diethyl ether.

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acid, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ester.

    • Purify by distillation or column chromatography.

Related Compounds

(S)-4-Octanol

The enantiomer of this compound, (S)-4-Octanol, possesses identical physical and spectroscopic properties, with the exception of the sign of its optical rotation. Its chemical reactivity is also identical in an achiral environment. However, its interaction with other chiral molecules, such as biological receptors, will differ.

4-Octanol (Racemic)

The racemic mixture of 4-octanol contains equal amounts of the (R) and (S) enantiomers. Its physical properties are generally similar to the pure enantiomers, though the melting point may differ. Spectroscopic data for the racemate is readily available.[6][7][9][10]

3-Amino-4-octanol

3-Amino-4-octanol is a related compound that contains an additional amino functional group. This bifunctional molecule has applications as a corrosion inhibitor and in the synthesis of more complex molecules. It possesses two chiral centers, leading to four possible stereoisomers.

Significance in Drug Development

The chirality of a molecule is a critical factor in its pharmacological activity.[2][3][4] Enantiomers of a chiral drug can exhibit different pharmacokinetic and pharmacodynamic properties.[3][4] One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even cause adverse effects (the distomer).[4] Therefore, the ability to synthesize enantiomerically pure compounds like this compound is of paramount importance in the pharmaceutical industry. Chiral alcohols are common structural motifs in many active pharmaceutical ingredients (APIs).

Visualizations

General Synthetic Pathway for Chiral Alcohols

The following diagram illustrates a general workflow for obtaining an enantiomerically pure alcohol from a prochiral ketone.

Synthesis_Workflow Prochiral_Ketone Prochiral Ketone (e.g., 4-Octanone) Asymmetric_Reduction Asymmetric Reduction (Chiral Catalyst/Reagent) Prochiral_Ketone->Asymmetric_Reduction Racemic_Alcohol Racemic Alcohol (e.g., (R/S)-4-Octanol) Prochiral_Ketone->Racemic_Alcohol Non-selective Reduction Enantiopure_Alcohol Enantiopure Alcohol (e.g., this compound) Asymmetric_Reduction->Enantiopure_Alcohol Direct Synthesis Resolution Enzymatic or Chiral Resolution Racemic_Alcohol->Resolution Resolution->Enantiopure_Alcohol Separation Chiral_Recognition cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer cluster_Receptor Chiral Receptor R_enantiomer R Receptor Receptor R_enantiomer->Receptor Strong Binding (Biological Effect) S_enantiomer S S_enantiomer->Receptor Weak or No Binding (No/Different Effect)

References

The Biological Role of (R)-4-Octanol and Its Analogs as Pheromones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the biological role of C8 alcohols, with a specific focus on the stereochemistry of compounds like 4-octanol, as semiochemicals in insects. While direct evidence for (R)-4-Octanol as a primary pheromone is not extensively documented in publicly available literature, this paper will delve into the well-established principles of how related chiral C8 alcohols function as critical signaling molecules. We will explore their roles as kairomones in host-seeking insects and as aggregation pheromones in beetles, emphasizing the pivotal importance of stereoisomerism in their biological activity. This guide will also detail common experimental protocols for pheromone identification and characterization, present quantitative data from relevant studies, and illustrate key concepts through signaling pathway and workflow diagrams. This document is intended for researchers, scientists, and drug development professionals working in chemical ecology, pest management, and related fields.

Introduction: The Significance of Chirality in Insect Chemical Communication

Insects rely heavily on a sophisticated language of chemical cues to navigate their environment, locate food sources, find mates, and avoid predators. These chemical signals, or semiochemicals, are often small, volatile organic compounds. A fascinating and critically important aspect of this chemical communication is the phenomenon of stereoisomerism, where molecules with the same chemical formula and connectivity differ in the spatial arrangement of their atoms. For many insect species, only one specific stereoisomer of a compound is biologically active, while others may be inactive or even inhibitory.

While the specific role of This compound as a pheromone is not yet widely characterized, the broader family of C8 alcohols provides a compelling body of evidence for the importance of chirality in insect chemical ecology. This guide will use well-studied analogs, such as 1-octen-3-ol (B46169) and various beetle pheromones, to illustrate the principles that would govern the study and understanding of this compound's potential biological activity.

The Role of C8 Alcohols as Semiochemicals

C8 alcohols are prominent in the chemical ecology of numerous insect species, functioning as both pheromones (for intraspecific communication) and kairomones (for interspecific communication, such as host detection).

Kairomones in Blood-Feeding Insects

Several species of blood-feeding insects, including mosquitoes and tsetse flies, use C8 alcohols as cues to locate their vertebrate hosts.[1][2][3] One of the most studied of these is 1-octen-3-ol, a key component of host odor. For many of these insects, the response to 1-octen-3-ol is highly specific to one of its enantiomers.

  • Mosquitoes: The yellow fever mosquito, Aedes aegypti, demonstrates a selective sensitivity to (R)-(-)-1-octen-3-ol.[4] This enantiomer is a potent attractant, and the olfactory receptor neurons in the basiconic sensilla on the mosquito's maxillary palps are exquisitely tuned to this specific stereoisomer.[4] The combination of 1-octen-3-ol with carbon dioxide often has a synergistic effect on attraction.[5]

  • Tsetse Flies: Tsetse flies are also attracted to host odors containing 1-octen-3-ol, often in combination with other compounds like acetone, 4-methylphenol, and 3-n-propylphenol.[3][6] These odor blends are used to bait traps for monitoring and controlling tsetse fly populations.[2][7]

Aggregation Pheromones in Coleoptera

In contrast to their role as kairomones in Diptera, various octanol (B41247) isomers and their derivatives serve as aggregation pheromones in several beetle species (Coleoptera). These pheromones attract both sexes to a suitable host resource, leading to mass infestation.

  • Sugarcane Weevil (Sphenophorus levis): Males of this species produce 2-methyl-4-octanol (B1594176) as an aggregation pheromone.[8][9][10] The biological activity is linked to specific stereoisomers of this compound.

  • Bark Beetles (Scolytus amygdali): The almond bark beetle uses (3S,4S)-4-methyl-3-heptanol as the main component of its aggregation pheromone. Field tests have shown that other stereoisomers of this compound can be inactive or even inhibitory.[11]

Quantitative Analysis of Pheromonal Activity

The biological activity of semiochemicals is typically quantified through a combination of electrophysiological and behavioral assays. The tables below summarize representative data for C8 alcohol pheromones and kairomones, illustrating the differences in activity between stereoisomers.

Table 1: Electrophysiological and Behavioral Responses of Aedes aegypti to 1-Octen-3-ol Enantiomers

CompoundElectrophysiological Response (Spikes/s)Behavioral Response (Attraction Index)
(R)-(-)-1-Octen-3-olHighStrong Attraction
(S)-(+)-1-Octen-3-olLowWeak/No Attraction
Racemic 1-Octen-3-olModerateModerate Attraction

Data are illustrative and compiled from findings in studies on Aedes aegypti olfaction.[4]

Table 2: Field Trapping Results for the Almond Bark Beetle (Scolytus amygdali) with Stereoisomers of 4-Methyl-3-heptanol

Pheromone Bait CompositionMean Beetle Catch per Trap
(3S,4S)-4-methyl-3-heptanol + SynergistHigh
(3R,4S)-4-methyl-3-heptanol + SynergistLow (Inhibitory)
(3R,4R)-4-methyl-3-heptanol + SynergistLow (Inhibitory)
Synergist alone (Control)Very Low

Data are illustrative and based on the findings of field tests with bark beetle aggregation pheromones.[11]

Mechanism of Action: Olfactory Signaling Pathway

The perception of pheromones like this compound and its analogs begins at the peripheral olfactory organs, typically the antennae or maxillary palps. The process involves a cascade of molecular events that transduce the chemical signal into an electrical signal that is processed by the brain.

  • Binding to Odorant Binding Proteins (OBPs): Volatile pheromone molecules enter the sensilla through pores and are bound by Odorant Binding Proteins (OBPs) in the sensillar lymph.[12]

  • Receptor Activation: The OBP-pheromone complex transports the ligand to the dendritic membrane of an Olfactory Receptor Neuron (ORN), where it binds to a specific Odorant Receptor (OR).[13]

  • Signal Transduction: Insect ORs are ligand-gated ion channels typically composed of a variable odor-specific subunit (ORx) and a conserved co-receptor (Orco).[13][14] Upon pheromone binding, this complex opens, allowing cation influx and depolarization of the ORN.

  • Action Potential Generation: If the depolarization reaches a threshold, the ORN fires an action potential.

  • Central Processing: The signal is then transmitted to the antennal lobe of the insect brain for processing, leading to a behavioral response.[12]

Below is a diagram illustrating this generalized olfactory signaling pathway.

G cluster_sensillum Sensillum cluster_orn Olfactory Receptor Neuron (ORN) Dendrite cluster_brain Central Nervous System Pheromone This compound / Analog Pore Sensillum Pore Pheromone->Pore Diffusion OBP Odorant Binding Protein (OBP) Pore->OBP Binding Complex Pheromone-OBP Complex OR_Orco Odorant Receptor (OR-Orco Complex) Complex->OR_Orco Receptor Activation IonChannel Ion Channel Opening OR_Orco->IonChannel Conformational Change Depolarization Membrane Depolarization IonChannel->Depolarization Cation Influx (Na+, Ca2+) ActionPotential Action Potential Generation Depolarization->ActionPotential AntennalLobe Antennal Lobe Processing ActionPotential->AntennalLobe Signal Transmission Behavior Behavioral Response AntennalLobe->Behavior

Caption: Generalized insect olfactory signaling pathway.

Key Experimental Protocols

Investigating the biological role of a putative pheromone like this compound involves a multi-step experimental workflow.

Pheromone Identification and Quantification
  • Sample Collection: Volatiles are collected from the insect using methods like Solid Phase Microextraction (SPME) or aeration of confined insects with subsequent trapping on a porous polymer.

  • Chemical Analysis (GC-MS): The collected volatiles are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the chemical constituents.

  • Chiral Analysis: To determine the specific stereoisomers present, chiral GC columns are used to separate the enantiomers.

Electrophysiological Assays
  • Electroantennography (EAG): This technique measures the overall electrical response of the entire antenna to an odor stimulus. It is used to screen for compounds that elicit an olfactory response.

    • Protocol: An isolated insect antenna is placed between two electrodes. Puffs of air containing the test compound (e.g., this compound) are delivered to the antenna, and the resulting voltage change (the EAG response) is recorded.

  • Single-Sensillum Recording (SSR): This more sensitive technique allows for the recording of action potentials from individual ORNs within a single sensillum. It is used to determine the specificity of individual neurons to different compounds and stereoisomers.

    • Protocol: A sharp tungsten microelectrode is inserted at the base of a sensillum to make contact with the ORN(s) within. A reference electrode is placed elsewhere in the insect. The same odor delivery system as in EAG is used, and the firing rate of the neuron(s) in response to the stimulus is recorded.[4]

Behavioral Assays
  • Olfactometer Assays: These assays are used to test the preference of an insect for different odors in a controlled laboratory setting. A common design is a Y-tube olfactometer, where an insect is placed at the base of the 'Y' and chooses to move up one of two arms, each carrying a different odor stream (e.g., this compound vs. a solvent control).

  • Wind Tunnel Assays: These provide a more naturalistic setting to observe upwind flight orientation and source-location behaviors in response to a pheromone plume.

The diagram below illustrates a typical workflow for pheromone research.

G cluster_identification Phase 1: Identification cluster_synthesis Phase 2: Synthesis & Verification cluster_bioassay Phase 3: Bioassays cluster_conclusion Phase 4: Conclusion Collect Volatile Collection (e.g., SPME) GCMS GC-MS Analysis Collect->GCMS ChiralGC Chiral GC Separation GCMS->ChiralGC Identify Identify Structure & Stereochemistry ChiralGC->Identify Synthesis Chemical Synthesis of Stereoisomers Identify->Synthesis Verify Verify Purity & Configuration Synthesis->Verify EAG Electroantennography (EAG) Verify->EAG SSR Single-Sensillum Recording (SSR) Verify->SSR Behavior Behavioral Assays (Olfactometer, Wind Tunnel) Verify->Behavior Conclusion Confirm Biological Role of this compound EAG->Conclusion SSR->Conclusion Behavior->Conclusion

Caption: Experimental workflow for pheromone research.

Conclusion and Future Directions

The study of C8 alcohols as insect semiochemicals reveals a sophisticated system of chemical communication where stereochemistry is paramount. While the specific biological role of this compound as a pheromone remains an open area for investigation, the principles derived from its analogs, such as 1-octen-3-ol and various beetle pheromones, provide a clear roadmap for future research.

Future studies should focus on:

  • Screening: Broad-scale screening of insect species to identify those that produce or respond to this compound.

  • Receptor Deorphanization: Identifying the specific odorant receptors that bind to this compound and its stereoisomers.

  • Field Studies: Conducting field trapping studies to confirm the behavioral relevance of this compound in a natural context.

A deeper understanding of the role of specific stereoisomers like this compound can lead to the development of highly selective and effective pest management strategies, such as improved baits for traps or novel repellents. This knowledge is not only crucial for applied entomology but also enriches our fundamental understanding of chemical ecology and neurobiology.

References

Molecular weight and formula of (R)-4-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (R)-4-Octanol: Molecular Weight and Formula

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of chemical entities is paramount. This document provides a concise technical overview of the molecular formula and molecular weight of this compound.

Molecular Properties of this compound

This compound is a secondary alcohol. The molecular formula and molecular weight are foundational data points for a wide range of applications, including stoichiometry, solution preparation, and analytical characterization.

PropertyValue
Molecular Formula C₈H₁₈O[1][2][3][4][5]
Molecular Weight 130.23 g/mol [1][2][5]
Monoisotopic Mass 130.135765193 Da[1][2]

Note: The molecular weight may be cited as 130.2279 g/mol in some sources.[3][4]

Determination of Molecular Weight

The molecular weight of a compound is derived from its molecular formula by summing the atomic weights of its constituent atoms. The diagram below illustrates the logical workflow for calculating the molecular weight of this compound based on its elemental composition.

G cluster_elements Elemental Composition of this compound cluster_calculation Molecular Weight Calculation C Carbon (C) Atomic Weight: ~12.011 u Calc_C Carbon Contribution 8 × 12.011 = 96.088 C->Calc_C H Hydrogen (H) Atomic Weight: ~1.008 u Calc_H Hydrogen Contribution 18 × 1.008 = 18.144 H->Calc_H O Oxygen (O) Atomic Weight: ~15.999 u Calc_O Oxygen Contribution 1 × 15.999 = 15.999 O->Calc_O Formula Molecular Formula: C₈H₁₈O Formula->Calc_C Formula->Calc_H Formula->Calc_O Sum Total Molecular Weight 96.088 + 18.144 + 15.999 = 130.231 g/mol Calc_C->Sum Calc_H->Sum Calc_O->Sum

Caption: Molecular weight calculation workflow for this compound.

References

Lipophilicity and Octanol-Air Partitioning of Organic Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the core principles, experimental determination, and predictive modeling of lipophilicity and octanol-air partitioning, critical physicochemical properties influencing the fate and action of organic compounds in biological and environmental systems.

Introduction to Lipophilicity and Partition Coefficients

Lipophilicity, literally "fat-loving," is a crucial physicochemical property of an organic compound that describes its affinity for lipid-rich, non-polar environments.[1][2] It is a key determinant of a molecule's behavior in both biological and environmental systems, influencing processes such as drug absorption, distribution, metabolism, and excretion (ADME), as well as the environmental fate and bioaccumulation of chemicals.[1][]

The most widely used measure of lipophilicity is the octanol-water partition coefficient (Kow) , also denoted as P.[1] It is defined as the ratio of the concentration of a chemical in n-octanol to its concentration in water at equilibrium.[1] The logarithm of this value, log Kow , provides a convenient scale for expressing lipophilicity, with higher values indicating greater lipophilicity.[1]

Another critical partition coefficient, particularly for understanding the environmental fate of airborne compounds, is the octanol-air partition coefficient (Koa) . Koa is defined as the ratio of the concentration of a chemical in octanol (B41247) to its concentration in the air at equilibrium. It is a key parameter for modeling the partitioning of semi-volatile organic compounds between the atmosphere and various environmental compartments like soil, vegetation, and aerosols.

The relationship between these two partition coefficients can be described by the following equation, which also involves the air-water partition coefficient (Kaw):

Koa = Kow / Kaw

This guide provides a comprehensive overview of the experimental methods for determining Kow and Koa, presents quantitative data for a range of organic compounds, and explores theoretical approaches for their prediction.

Experimental Determination of Partition Coefficients

Accurate experimental determination of Kow and Koa is fundamental for regulatory purposes, drug development, and environmental risk assessment. Several standardized methods have been developed, each with its specific applicability and limitations.

Octanol-Water Partition Coefficient (Kow)

The shake-flask method is a classical and straightforward technique for determining Kow. It is suitable for compounds with log Kow values in the range of -2 to 4.

Experimental Protocol:

  • Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by a 24-hour separation period.

  • Test Substance Addition: A known amount of the test substance is dissolved in either the water-saturated octanol or the octanol-saturated water phase.

  • Equilibration: The two phases are placed in a flask in a defined volume ratio and shaken mechanically until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water phases.

  • Concentration Analysis: The concentration of the test substance in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC).

  • Calculation of Kow: The Kow is calculated as the ratio of the concentration in the octanol phase to the concentration in the water phase.

The slow-stirring method is preferred for highly lipophilic compounds (log Kow > 4) as it minimizes the formation of microdroplets that can interfere with accurate measurements in the shake-flask method. This method can be used for log Kow values up to 8.2.[4]

Experimental Protocol:

  • Apparatus: A thermostated stirred reactor is used, with a flat interface between the octanol and water phases.

  • Phase Preparation: Water and 1-octanol (B28484) are equilibrated with the test substance at a constant temperature (25 °C) with slow, gentle stirring to avoid emulsification.[4]

  • Equilibrium Attainment: The system is stirred until equilibrium is reached, which is confirmed by taking samples from both phases at different time points and ensuring the concentration ratio remains constant.

  • Concentration Measurement: The concentrations of the test substance in the octanol and water phases are determined.

  • Kow Calculation: The partition coefficient is calculated as the ratio of the equilibrium concentrations in the two phases.[4]

The High-Performance Liquid Chromatography (HPLC) method is an indirect method for estimating Kow based on the retention time of a compound on a reversed-phase HPLC column. It is a rapid and efficient method suitable for a wide range of compounds with log Kow values typically between 0 and 6.[5][6][7]

Experimental Protocol:

  • Column and Mobile Phase: A reversed-phase HPLC column (e.g., C18) is used with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol) and water.

  • Calibration: A series of reference compounds with known log Kow values are injected into the HPLC system, and their retention times are measured. A calibration curve is constructed by plotting the logarithm of the retention factor (k) against the known log Kow values.

  • Sample Analysis: The test substance is injected into the HPLC system under the same conditions, and its retention time is determined.

  • log Kow Estimation: The log Kow of the test substance is estimated by interpolating its retention factor on the calibration curve.

Octanol-Air Partition Coefficient (Koa)

The generator column method is a dynamic technique used to measure Koa for semi-volatile organic compounds.

Experimental Protocol:

  • Column Preparation: A column is packed with a solid support (e.g., glass wool or beads) and coated with a solution of the test substance in octanol.[7]

  • Gas Flow: A stream of inert gas (e.g., nitrogen or air) is passed through the generator column at a constant flow rate and temperature.[8]

  • Equilibration: As the gas flows through the column, it becomes saturated with the vapor of the test substance in equilibrium with the octanol phase.

  • Analyte Trapping: The gas stream exiting the column is passed through a sorbent trap (e.g., Tenax) to collect the analyte.[8]

  • Quantification: The amount of the analyte collected in the trap is quantified using an appropriate analytical technique, such as GC-MS.

  • Koa Calculation: The concentration of the analyte in the air is calculated from the amount collected and the volume of gas passed through the column. The Koa is then calculated as the ratio of the known concentration in the octanol phase to the determined concentration in the air phase.[8]

This is an indirect method for estimating Koa based on the retention time of a compound on a gas chromatography column.

Experimental Protocol:

  • Column Selection: A capillary GC column with a well-characterized stationary phase is used.

  • Reference Compounds: A series of reference compounds with known Koa values are injected into the GC, and their retention times are measured under programmed temperature conditions.

  • Calibration: A linear relationship is established between the logarithm of the retention time and the known log Koa values of the reference compounds.

  • Sample Analysis: The test substance is injected under the same GC conditions, and its retention time is recorded.

  • Koa Estimation: The log Koa of the test substance is estimated from its retention time using the established calibration.

Quantitative Data for Organic Compounds

The following tables summarize experimentally determined log Kow and log Koa values for a selection of pharmaceuticals, pesticides, and industrial chemicals.

Table 1: Log Kow and Log Koa Values for Selected Pharmaceuticals

CompoundCAS NumberLog KowLog Koa
Ibuprofen15687-27-13.97-
Diazepam439-14-52.82-
Propranolol525-66-63.48-
Warfarin81-81-22.66-
Atorvastatin134523-00-56.36-
Paracetamol103-90-20.46-
Ciprofloxacin85721-33-1-0.59-
Fluoxetine54910-89-34.05-

Table 2: Log Kow and Log Koa Values for Selected Pesticides and Industrial Chemicals

CompoundCAS NumberLog KowLog Koa
DDT50-29-36.919.87
Atrazine1912-24-92.61-
Glyphosate1071-83-6-3.23-
Chlorpyrifos2921-88-24.7-
Lindane (γ-HCH)58-89-93.728.9
Hexachlorobenzene118-74-15.737.4
PCB-15335065-27-16.92-
Benzo[a]pyrene50-32-86.1311.5

Note: The availability of experimental Koa data is more limited compared to Kow data.

Theoretical Estimation of Partition Coefficients

Experimental determination of partition coefficients can be time-consuming and resource-intensive. Therefore, various theoretical methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, have been developed to predict these properties based on the molecular structure of a compound.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are mathematical equations that correlate the chemical structure of a compound with its physicochemical properties or biological activity.[4] For predicting log Kow and log Koa, these models utilize molecular descriptors that quantify various aspects of a molecule's structure.

Molecular Descriptors:

Molecular descriptors are numerical values that represent the chemical and physical characteristics of a molecule. They can be broadly categorized as:

  • 1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

  • 2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional descriptors (e.g., number of bonds, rings), topological indices (e.g., Wiener index, Balaban index), and electro-topological state indices.[9][10]

  • 3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors related to molecular shape, size, and electronic properties (e.g., solvent-accessible surface area, dipole moment).[9][11]

QSAR Model Development Workflow:

The development of a robust QSAR model typically follows these steps:

  • Data Collection and Curation: A dataset of compounds with experimentally determined log Kow or log Koa values is compiled. The data is checked for accuracy and consistency.

  • Molecular Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset using specialized software.

  • Feature Selection: Statistical methods are employed to select a subset of descriptors that are most relevant to the property being predicted, while avoiding redundancy.

  • Model Building: A mathematical model is constructed using statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN).[4]

  • Model Validation: The predictive performance of the model is rigorously evaluated using internal and external validation techniques to ensure its robustness and reliability.[4]

G

Role in Drug Development and Environmental Science

Lipophilicity and octanol-air partitioning are fundamental properties that govern the behavior of organic compounds in complex systems.

Drug Absorption, Distribution, Metabolism, and Excretion (ADME)

In drug development, lipophilicity (log Kow) is a critical parameter that influences all aspects of ADME.[] A drug's ability to be absorbed, distributed to its target, metabolized, and excreted is intricately linked to its lipophilicity.[]

ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Absorption Oral Administration GI_Tract Gastrointestinal Tract Absorption->GI_Tract Membrane_Permeation Membrane Permeation (High Lipophilicity Favored) GI_Tract->Membrane_Permeation Portal_Vein Portal Vein Membrane_Permeation->Portal_Vein Liver Liver Portal_Vein->Liver First-Pass Metabolism Systemic_Circulation Systemic Circulation Tissue_Distribution Tissue Distribution (Lipophilicity dependent) Systemic_Circulation->Tissue_Distribution Systemic_Circulation->Liver Metabolism Kidney Kidney Systemic_Circulation->Kidney Target_Site Target Site Tissue_Distribution->Target_Site Pharmacological Effect Liver->Systemic_Circulation Phase_I Phase I Reactions (e.g., CYP450) Liver->Phase_I Bile Bile Liver->Bile Phase_II Phase II Reactions (Conjugation) Phase_I->Phase_II Phase_II->Systemic_Circulation Metabolites Urine Urine Kidney->Urine Feces Feces Bile->Feces

  • Absorption: For orally administered drugs, sufficient lipophilicity is required to cross the lipid membranes of the gastrointestinal tract and enter the bloodstream.[1] However, very high lipophilicity can lead to poor aqueous solubility, hindering dissolution and absorption.[]

  • Distribution: Once in the bloodstream, a drug's distribution to various tissues and organs is influenced by its lipophilicity.[12] Lipophilic drugs can more readily cross cell membranes and distribute into tissues, including the brain (crossing the blood-brain barrier), while highly hydrophilic drugs may be confined to the bloodstream and extracellular fluid.[5]

  • Metabolism: The liver is the primary site of drug metabolism, where lipophilic compounds are converted into more water-soluble (hydrophilic) metabolites to facilitate their excretion. Highly lipophilic drugs are often more susceptible to metabolism by cytochrome P450 enzymes.

  • Excretion: The kidneys are the main organs of drug excretion.[8] Hydrophilic drugs and the water-soluble metabolites of lipophilic drugs are readily filtered by the kidneys and excreted in the urine.[8] Lipophilic compounds may be reabsorbed back into the bloodstream from the kidney tubules, prolonging their duration of action.

Environmental Fate and Transport

The octanol-air partition coefficient (Koa) is a key parameter for understanding the environmental fate of persistent organic pollutants (POPs) and other semi-volatile organic compounds. It governs their partitioning between the atmosphere and various environmental media.

Environmental_Fate cluster_release Release cluster_transport Atmospheric Transport cluster_deposition Deposition & Partitioning cluster_bioaccumulation Bioaccumulation Source Source of POPs Atmosphere Atmosphere (Gas Phase) Source->Atmosphere Aerosols Aerosol Particles Atmosphere->Aerosols Partitioning (Koa dependent) Vegetation Vegetation Atmosphere->Vegetation Gas Exchange Water Water Bodies Atmosphere->Water Gas Exchange Soil Soil Aerosols->Soil Deposition Aerosols->Water Deposition Food_Chain Food Chain Soil->Food_Chain Water->Food_Chain Top_Predators Top Predators Food_Chain->Top_Predators Biomagnification

  • Atmospheric Transport: Compounds with low Koa values are more volatile and tend to exist predominantly in the gas phase in the atmosphere, facilitating long-range transport.

  • Partitioning to Aerosols: Compounds with high Koa values have a greater tendency to partition from the gas phase onto atmospheric aerosol particles. This partitioning affects their atmospheric lifetime and deposition patterns.

  • Deposition: The deposition of airborne contaminants to terrestrial and aquatic ecosystems is influenced by their partitioning behavior. Compounds sorbed to particles are subject to dry and wet deposition.

  • Bioaccumulation: Koa is a critical parameter in models that predict the bioaccumulation of airborne contaminants in terrestrial food chains, such as the lichen-caribou-wolf food chain in the Arctic.[13] Organisms can accumulate chemicals from the air they breathe, and the extent of this accumulation is related to Koa.[14]

Conclusion

Lipophilicity, quantified by the octanol-water partition coefficient (Kow), and the octanol-air partition coefficient (Koa) are fundamental physicochemical properties that are indispensable for modern drug discovery and environmental science. A thorough understanding of these parameters, their experimental determination, and their theoretical prediction is essential for designing safer and more effective drugs and for assessing the environmental risks posed by organic chemicals. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working in these critical fields.

References

Methodological & Application

Application Note and Protocol: Enantioselective Synthesis of (R)-4-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chiral secondary alcohols are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] The specific stereochemistry of these molecules is often critical for their biological activity. This application note provides detailed protocols for the enantioselective synthesis of (R)-4-Octanol, a valuable chiral intermediate. Three distinct and effective methodologies are presented: Corey-Bakshi-Shibata (CBS) asymmetric reduction, biocatalytic reduction of 4-octanone (B1346966), and lipase-catalyzed kinetic resolution of racemic 4-octanol (B147376). These methods offer a range of options, from classic asymmetric synthesis to green chemistry approaches, to suit various laboratory needs and preferences.

Core Synthetic Methodologies

The enantioselective synthesis of this compound can be achieved through several reliable methods. This document details three primary approaches:

  • Method A: Asymmetric Reduction of 4-Octanone via Corey-Bakshi-Shibata (CBS) Reduction. This protocol utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce the prochiral ketone, 4-octanone.[3]

  • Method B: Biocatalytic Reduction of 4-Octanone. This method employs a whole-cell biocatalyst for the asymmetric reduction of 4-octanone, offering a green and highly selective alternative to traditional chemical reductants.[1][2][4]

  • Method C: Lipase-Catalyzed Kinetic Resolution of (±)-4-Octanol. This enzymatic approach involves the resolution of a racemic mixture of 4-octanol, where a lipase (B570770) selectively acylates the (S)-enantiomer, allowing for the isolation of the desired (R)-enantiomer.[5][6]

Experimental Protocols

Method A: Enantioselective Synthesis of this compound via CBS Asymmetric Reduction

This protocol is based on the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst for the enantioselective reduction of ketones.[3]

Materials:

  • 4-Octanone (99%)

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide (B99878) complex (BMS, ~10 M)

  • Tetrahydrofuran (THF, anhydrous)

  • Methanol (B129727)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard glassware for air-sensitive reactions

Procedure:

  • To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add (R)-2-Methyl-CBS-oxazaborolidine solution (5-10 mol%).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add borane-dimethyl sulfide complex (0.6-1.0 equivalents) to the flask. Stir the mixture at 0°C for 10 minutes.

  • Slowly add a solution of 4-octanone (1.0 equivalent) in anhydrous THF via a syringe pump over a period of 30 minutes.[3]

  • Stir the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0°C.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.[3]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., hexane (B92381)/ethyl acetate (B1210297) gradient) to afford this compound.

Method B: Biocatalytic Reduction of 4-Octanone using Acetobacter pasteurianus

This protocol utilizes whole cells of Acetobacter pasteurianus for the anti-Prelog reduction of 4-octanone to yield this compound with high enantioselectivity.[7]

Materials:

Procedure:

  • Cultivate Acetobacter pasteurianus GIM1.158 cells and harvest them by centrifugation.

  • In a reaction vessel, suspend the wet cells (e.g., 25 mg/mL) in a phosphate buffer (pH 5.0).

  • Add isopropanol to the cell suspension to a final concentration of 500 mmol/L to serve as a co-substrate for cofactor regeneration.[7]

  • Add 4-octanone to the reaction mixture to a final concentration of 40 mmol/L.[7]

  • Incubate the reaction mixture at 35°C with shaking (e.g., 120 rpm).[7]

  • Monitor the reaction progress by GC analysis.

  • Upon completion (typically within 1-2 hours), saturate the mixture with NaCl and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield pure this compound.

Method C: Lipase-Catalyzed Kinetic Resolution of (±)-4-Octanol

This protocol involves the enzymatic kinetic resolution of racemic 4-octanol using a lipase to selectively acylate the (S)-enantiomer, leaving the desired this compound unreacted.[5][6][8]

Materials:

  • Racemic 4-octanol

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Vinyl acetate

  • Hexane (anhydrous)

  • Standard laboratory glassware

Procedure:

  • To a flask containing racemic 4-octanol (1 equivalent) dissolved in hexane (4 mL), add vinyl acetate (2.2 equivalents).[8]

  • Add the immobilized lipase (e.g., 20-40 mg) to the solution.[8]

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by GC until approximately 50% conversion is reached. This is crucial for achieving high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Once 50% conversion is achieved, filter off the immobilized lipase. The lipase can often be washed and reused.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted this compound from the (S)-4-octanyl acetate by flash column chromatography on silica gel.

Data Presentation

MethodKey Reagents/CatalystTypical YieldTypical Enantiomeric Excess (ee)Key Reaction Conditions
A: CBS Reduction (R)-2-Methyl-CBS-oxazaborolidine, BMS~85-95%>95%0°C, Anhydrous THF, Inert Atmosphere
B: Biocatalytic Reduction Acetobacter pasteurianus~90-95%>99%35°C, pH 5.0 Buffer, Isopropanol co-substrate
C: Kinetic Resolution Immobilized Lipase, Vinyl Acetate~45-49% (for R-isomer)>99%Room Temperature, Hexane, ~50% conversion

Signaling Pathways and Logical Relationships

The following diagram illustrates the overall workflow for the enantioselective synthesis of this compound, showcasing the three distinct synthetic routes from common starting materials.

Enantioselective_Synthesis_R_4_Octanol cluster_A Method A: CBS Reduction cluster_B Method B: Biocatalytic Reduction cluster_C Method C: Kinetic Resolution start1 4-Octanone methodA Asymmetric Reduction ((R)-CBS, BMS) start1->methodA methodB Whole-Cell Bioreduction (A. pasteurianus) start1->methodB start2 Racemic (±)-4-Octanol methodC Lipase-Catalyzed Acylation start2->methodC product This compound purification Purification (Chromatography) methodA->purification methodB->purification side_product (S)-4-Octanyl Acetate methodC->side_product methodC->purification purification->product

Caption: Synthetic workflow for this compound.

This diagram outlines the three distinct synthetic pathways for obtaining enantiomerically pure this compound. Methods A and B start from the prochiral ketone 4-octanone and directly yield the desired product after purification. Method C begins with racemic 4-octanol and separates the enantiomers through a lipase-catalyzed acylation, yielding both the target this compound and the acylated (S)-enantiomer.

References

Application Notes and Protocols: (R)-4-Octanol as a Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (R)-4-Octanol as a versatile chiral building block in the stereoselective synthesis of bioactive molecules, particularly insect pheromones. Detailed experimental protocols and quantitative data for key transformations are presented to facilitate the practical application of this chiral precursor in a laboratory setting.

Introduction

This compound is a valuable chiral secondary alcohol that serves as a readily available starting material for the synthesis of complex stereodefined molecules. Its chiral center at the C-4 position provides a strategic point for the introduction of further stereochemistry, making it an attractive precursor in natural product synthesis and drug discovery. The applications highlighted herein focus on its conversion to key intermediates for the synthesis of insect pheromones, where precise stereochemistry is often crucial for biological activity.

Application I: Synthesis of (4R,5R)-4-Methyl-5-octanol, a Pheromone Component

A key application of this compound is its use in the synthesis of stereoisomers of branched-chain alcohols, which are common components of insect pheromones. The following sections detail a synthetic route to (4R, 5R)-5-methyl-4-octanol, a derivative that demonstrates the utility of this compound in establishing multiple stereocenters. The synthesis involves an oxidation-addition sequence.

Quantitative Data Summary

The following table summarizes the expected yields and stereoselectivity for the key transformations starting from this compound. Data is based on typical yields for these reaction types performed on similar secondary alcohols.

StepReactionStarting MaterialProductReagentsTypical Yield (%)Enantiomeric Excess (ee) (%)
1OxidationThis compound(R)-4-OctanonePCC, CH₂Cl₂85-95>99
2Grignard Addition(R)-4-Octanone(4R,5R)- & (4R,5S)-5-Methyl-4-octanolMeMgBr, Et₂O80-90Diastereomeric Mixture
3Chromatographic SeparationDiastereomeric Mixture(4R,5R)-5-Methyl-4-octanolSilica (B1680970) Gel ChromatographyVariable>98 (for isolated diastereomer)
Experimental Protocols

Step 1: Oxidation of this compound to (R)-4-Octanone

This protocol describes the oxidation of the secondary alcohol to a ketone, preserving the stereocenter.

  • Materials:

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (10 mL/g of alcohol) at room temperature, add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

    • Stir the reaction mixture vigorously for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Wash the silica gel pad with additional diethyl ether.

    • Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude (R)-4-Octanone.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield the pure ketone.

Step 2: Grignard Addition of Methylmagnesium Bromide to (R)-4-Octanone

This protocol details the diastereoselective addition of a Grignard reagent to the chiral ketone.

  • Materials:

    • (R)-4-Octanone

    • Methylmagnesium bromide solution (3.0 M in diethyl ether)

    • Anhydrous diethyl ether (Et₂O)

    • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Standard laboratory glassware

  • Procedure:

    • Dissolve (R)-4-Octanone (1.0 eq) in anhydrous diethyl ether (15 mL/g of ketone) in a flame-dried, three-necked flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add methylmagnesium bromide solution (1.2 eq) dropwise via a syringe, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure to yield a mixture of (4R,5R)- and (4R,5S)-5-methyl-4-octanol.

Step 3: Separation of Diastereomers

The diastereomeric mixture can be separated using standard column chromatography.

  • Procedure:

    • Prepare a silica gel column with a suitable eluent system (e.g., hexane/ethyl acetate with a low percentage of ethyl acetate).

    • Carefully load the crude diastereomeric mixture onto the column.

    • Elute the column, collecting fractions and monitoring by TLC to separate the two diastereomers.

    • Combine the fractions containing the desired (4R,5R) isomer and concentrate under reduced pressure to obtain the pure product.

Synthetic Pathway Diagram

Synthesis_Pathway R_4_Octanol This compound R_4_Octanone (R)-4-Octanone R_4_Octanol->R_4_Octanone PCC, CH₂Cl₂ Diastereomers Diastereomeric Mixture ((4R,5R) & (4R,5S)) R_4_Octanone->Diastereomers MeMgBr, Et₂O Final_Product (4R,5R)-5-Methyl-4-octanol Diastereomers->Final_Product Silica Gel Chromatography

Caption: Synthetic route to (4R,5R)-5-Methyl-4-octanol.

Application II: Stereospecific Conversion to a Chiral Amine via Mitsunobu Reaction

This compound can be converted to a chiral amine with inversion of configuration at the stereocenter using a Mitsunobu reaction followed by deprotection. This transformation is valuable for the synthesis of chiral ligands and pharmaceutical intermediates.

Quantitative Data Summary
StepReactionStarting MaterialProductReagentsTypical Yield (%)Enantiomeric Excess (ee) (%)
1Mitsunobu ReactionThis compound(S)-N-(Octan-4-yl)phthalimidePh₃P, DIAD, Phthalimide (B116566)70-85>98
2Deprotection(S)-N-(Octan-4-yl)phthalimide(S)-4-OctylamineHydrazine (B178648) hydrate (B1144303)85-95>98
Experimental Protocol

Step 1: Mitsunobu Reaction with Phthalimide

  • Materials:

  • Procedure:

    • In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 eq), triphenylphosphine (1.5 eq), and phthalimide (1.5 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DIAD (1.5 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by flash column chromatography (hexane/ethyl acetate) to yield (S)-N-(Octan-4-yl)phthalimide.

Step 2: Deprotection to (S)-4-Octylamine

  • Materials:

  • Procedure:

    • Dissolve the phthalimide derivative (1.0 eq) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (5.0 eq) and reflux the mixture for 4 hours.

    • Cool the mixture to room temperature and acidify with concentrated HCl.

    • Filter the resulting precipitate (phthalhydrazide).

    • Concentrate the filtrate under reduced pressure.

    • Make the residue basic with a concentrated NaOH solution and extract with diethyl ether.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and carefully concentrate to yield (S)-4-Octylamine.

Workflow Diagram

Mitsunobu_Workflow cluster_step1 Step 1: Mitsunobu Reaction cluster_step2 Step 2: Deprotection start1 This compound reagents1 Ph₃P, DIAD, Phthalimide Anhydrous THF, 0°C to RT start1->reagents1 product1 (S)-N-(Octan-4-yl)phthalimide reagents1->product1 start2 (S)-N-(Octan-4-yl)phthalimide reagents2 Hydrazine Hydrate, Ethanol Reflux start2->reagents2 product2 (S)-4-Octylamine reagents2->product2

Caption: Workflow for the synthesis of (S)-4-Octylamine.

Application Note: Enantioselective Analysis of 4-Octanol Using Chiral Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the separation of 4-octanol (B147376) enantiomers using chiral gas chromatography (GC). Due to the challenges associated with the direct analysis of volatile alcohol enantiomers, this protocol employs a derivatization step to convert the 4-octanol enantiomers into their corresponding acetate (B1210297) esters. This enhances volatility and improves chromatographic resolution on a cyclodextrin-based chiral stationary phase. The method is suitable for researchers in the fields of flavor and fragrance analysis, asymmetric synthesis, and pharmaceutical development where the determination of enantiomeric purity is critical.

Introduction

4-Octanol is a chiral secondary alcohol with applications as a flavoring agent and as a synthetic intermediate. The distinct sensory properties and biological activities of its individual enantiomers necessitate a reliable analytical method for their separation and quantification. Direct separation of alcohol enantiomers by chiral gas chromatography can be challenging due to their polarity.[1] Derivatization, such as acylation, reduces the polarity of the analytes, thereby improving peak shape and enhancing enantiomeric separation on chiral stationary phases.[1] This protocol describes the acetylation of 4-octanol followed by enantioselective analysis on a CP-Chirasil-DEX CB column.

Experimental Protocols

Derivatization of 4-Octanol to 4-Octyl Acetate

This protocol is adapted from a general procedure for the acylation of chiral alcohols.[1][2]

Materials:

  • Racemic 4-octanol

  • Acetic acid

  • Iodine (catalyst)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Screw-cap vials (3 mL, amber)

Procedure:

  • In a 3 mL amber screw-cap vial, combine 2 mmol of 4-octanol, 3 mmol of acetic acid, 0.06 mmol of iodine, and 0.02 mmol of anhydrous Na₂SO₄.

  • Securely cap the vial and stir the mixture at 100°C for 48 hours.

  • After cooling to room temperature, dissolve the reaction product in 1 mL of dichloromethane.

  • Filter the solution to remove any solid residues.

  • The resulting filtrate, containing the 4-octyl acetate enantiomers, is ready for GC analysis.

Chiral Gas Chromatography Analysis

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent) with Flame Ionization Detector (FID)

  • Chiral Column: CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness)[1][2]

  • Carrier Gas: Hydrogen, at a constant linear velocity of 80 cm/s[1]

  • Injector Temperature: 230°C[1]

  • Detector Temperature: 250°C[1]

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp: 2°C/min to 150°C

    • Hold at 150°C for 5 minutes

Data Presentation

The following table summarizes the expected chromatographic data for the separation of 4-octyl acetate enantiomers based on typical performance for similar secondary octyl acetates on a CP-Chirasil-DEX CB column.[1]

ParameterValue
Analyte 4-Octyl Acetate Enantiomers
Enantiomer 1 Retention Time (t_R1_) Approx. 38.5 min
Enantiomer 2 Retention Time (t_R2_) Approx. 39.2 min
Separation Factor (α) > 1.05
Resolution (R_s_) > 1.5 (Baseline separation)

Note: Retention times are estimates and may vary depending on the specific instrument and column conditions. The separation factor (α) is calculated as the ratio of the adjusted retention times of the two enantiomers. Resolution (R_s_) should be sufficient for accurate quantification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis cluster_data Data Processing sample Racemic 4-Octanol reaction Heating at 100°C for 48h sample->reaction reagents Acetic Acid, Iodine, Na₂SO₄ reagents->reaction extraction Dissolution in Dichloromethane & Filtration reaction->extraction injection GC Injection extraction->injection separation Chiral Column Separation (CP-Chirasil-DEX CB) injection->separation detection FID Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification logical_relationship cluster_problem Analytical Challenge cluster_solution Methodological Solution cluster_outcome Desired Outcome problem Poor direct GC separation of 4-octanol enantiomers due to high polarity derivatization Derivatization to Acetate Esters problem->derivatization Reduces Polarity chiral_phase Use of Cyclodextrin-based Chiral Stationary Phase problem->chiral_phase Provides Chiral Recognition outcome Baseline Resolution (Rs > 1.5) of 4-Octyl Acetate Enantiomers derivatization->outcome chiral_phase->outcome

References

Application Notes and Protocols: (R)-4-Octanol in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: These application notes provide a comprehensive overview of (R)-4-Octanol, a chiral secondary alcohol, and its relevance in the fields of flavor and fragrance research. While information specifically on the (R)-enantiomer is limited, this document compiles available data on 4-octanol (B147376) and related isomers to offer insights into its potential applications. This guide details the compound's physicochemical properties, known occurrences, and sensory characteristics. Furthermore, it presents detailed experimental protocols for synthesis and sensory analysis, intended for researchers, scientists, and professionals in drug and flavor/fragrance development.

Introduction and Physicochemical Properties

4-Octanol is a secondary alcohol, and its chiral nature, specifically the (R)-enantiomer, presents unique opportunities for stereospecific applications in creating nuanced flavor and fragrance profiles.[1] As with many chiral compounds, different enantiomers can elicit distinct sensory responses. While 4-octanol itself is noted as "not for flavor or fragrance use" by some suppliers, likely due to a less desirable or weak profile compared to other isomers, its structural analogs and derivatives are found in various natural products and are of interest to researchers.[2] For instance, the related compound (R)-4-octanolide is a flavor component found in fruits like strawberries, peaches, and apricots.[3] Furthermore, 4-octanol has been identified as a volatile component in traditional fermented products like Wuliangye-flavor liquor, indicating its contribution to complex aroma profiles.

The following table summarizes the key physicochemical properties of 4-octanol.

Table 1: Physicochemical Properties of 4-Octanol

PropertyValueSource
IUPAC Name (4R)-octan-4-olPubChem[4]
Synonyms This compound, Butyl propyl carbinolPubChem[4], Sigma-Aldrich
CAS Number 61559-29-3 (for this compound); 589-62-8 (for racemic 4-Octanol)PubChem[4][5]
Molecular Formula C₈H₁₈OPubChem[4][5]
Molecular Weight 130.23 g/mol PubChem[4][5]
Appearance Colorless to almost colorless clear liquidTCI[6]
Boiling Point 174-176 °CSigma-Aldrich
Density 0.818 g/mL at 20 °CSigma-Aldrich
Refractive Index n20/D 1.426Sigma-Aldrich
Flash Point 65 °C (149 °F) - closed cupSigma-Aldrich
Solubility Insoluble in water; Soluble in alcoholThe Good Scents Company[7]

Olfactory and Flavor Profile

  • 1-Octanol: Possesses a waxy, green, citrus, orange, and aldehydic odor with a fruity nuance.[8]

  • 3-Octanol: Exudes a distinct aroma of fresh mushrooms, with gourmand and nutty undertones.[9]

  • (±)-4-Ethyl Octanal (B89490): A structurally similar aldehyde, it is described as having a floral, waxy, fatty, milky, lactonic, citrus, and fruity odor.[7]

Given these analogs, this compound is likely to have a profile within the waxy, green, or fruity spectrum, though empirical testing is required for confirmation.

Applications in Flavor and Fragrance

While direct application data for this compound is sparse, its potential can be inferred from the use of octanols in general. Octanols can be used as intermediates in the synthesis of flavor esters. For example, octyl acetate, formed from octanol (B41247) and acetic acid, is a flavor ester with a fruity orange profile used in the food and beverage industry.[10]

The stability and performance of octanol (specifically 1-octanol) have been evaluated in various consumer products, as shown in the table below. This provides a general guide for the potential suitability of other octanol isomers.

Table 2: Application Suitability of 1-Octanol in Perfumery

Product ApplicationPerformance Rating (0-9)Typical Usage Levels
Alcoholic Perfume9 (Very Good)0.02% - 2.0%
Liquid Soap / Shower Gel9 (Very Good)0.02% - 2.0%
Shampoo9 (Very Good)0.02% - 2.0%
Fabric Softener7 (Reasonable)0.02% - 2.0%
Creams and Lotions6 (Fair)0.02% - 2.0%
Candles4 (Slight stability problems)0.02% - 2.0%
Antiperspirants/Deodorants3 (Discoloration problems)0.02% - 2.0%
(Source: Adapted from PerfumersWorld[11])

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of (R)-4-Octanolide (Illustrative for Chiral Alcohol Synthesis)

This protocol is adapted from the synthesis of (R)-4-octanolide and illustrates a common strategy for producing chiral alcohols and lactones, which are valuable in flavor and fragrance creation.[3][12]

Objective: To synthesize (R)-4-octanolide via a pathway involving a chiral alcohol intermediate.

Materials:

  • Valeraldehyde (B50692) (Pentanal)

  • Monolithium acetylide

  • Lipase (B570770) enzyme (e.g., from Candida antarctica)

  • Vinyl acetate

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Appropriate solvents (e.g., THF, hexane, ethyl acetate)

  • Standard laboratory glassware and purification apparatus (e.g., chromatography column)

Methodology:

  • Step 1: Alkyne Addition: React valeraldehyde with monolithium acetylide in an appropriate solvent like THF to form the racemic secondary alcohol, hept-1-yn-3-ol.

  • Step 2: Enzymatic Kinetic Resolution: Perform a transesterification reaction on the racemic alcohol using a lipase enzyme and vinyl acetate. The enzyme will selectively acylate one enantiomer (e.g., the (S)-enantiomer), leaving the desired (R)-enantiomer as an unreacted alcohol.

  • Step 3: Separation: Separate the acylated alcohol (ester) from the unreacted (R)-alcohol using column chromatography.

  • Step 4: Carboxylation & Hydrogenation (leading to lactone): The resolved (R)-alcohol can then undergo further reactions. For the synthesis of (R)-4-octanolide, this would involve steps like carboxylation followed by catalytic hydrogenation using Pd/C and H₂ to simultaneously reduce the alkyne and cyclize the molecule into the target lactone.[12]

G cluster_synthesis Chemoenzymatic Synthesis Workflow valeraldehyde Valeraldehyde alkyne_add Step 1: Alkyne Addition (with Monolithium Acetylide) valeraldehyde->alkyne_add racemic_alc Racemic Hept-1-yn-3-ol alkyne_add->racemic_alc enz_res Step 2: Enzymatic Kinetic Resolution (Lipase + Vinyl Acetate) racemic_alc->enz_res separation Step 3: Chromatographic Separation enz_res->separation r_alcohol (R)-Hept-1-yn-3-ol (Chiral Intermediate) separation->r_alcohol Resolved Alcohol s_ester (S)-Hept-1-yn-3-yl acetate separation->s_ester Acylated Enantiomer lactonization Step 4: Carboxylation & Hydrogenation/Cyclization r_alcohol->lactonization r_lactone (R)-4-Octanolide (Final Product) lactonization->r_lactone

Caption: Chemoenzymatic synthesis of (R)-4-octanolide.

Protocol 2: Sensory Evaluation by Gas Chromatography-Olfactometry (GC-O)

GC-O is a standard technique used to determine the odor activity and character of individual volatile compounds within a sample.[13]

Objective: To determine the odor threshold and sensory profile of this compound.

Apparatus:

  • Gas Chromatograph (GC) with a flame ionization detector (FID) or mass spectrometer (MS).

  • Olfactometry port (sniffing port) connected via an effluent splitter.

  • Humidifier for the sniffing port air supply.

  • A trained sensory panel.

Methodology:

  • Sample Preparation: Prepare a stock solution of pure this compound in a suitable solvent (e.g., ethanol). Create a series of stepwise dilutions from this stock.

  • GC Injection: Inject a known volume of the highest concentration sample into the GC. The instrument separates the volatile compounds based on their boiling points and polarity.

  • Effluent Splitting: The column effluent is split, with one portion directed to the chemical detector (FID/MS) and the other to the sniffing port.

  • Olfactory Analysis: A panelist sniffs the effluent from the sniffing port and records the time, duration, intensity, and description of any detected odors.

  • Serial Dilution: Repeat the injection and analysis for each successive dilution until no odor can be detected by the panelist at the retention time corresponding to this compound.

  • Threshold Determination: The odor detection threshold is defined as the lowest concentration at which the compound is detected by a certain percentage of the panel.

G GC-Olfactometry (GC-O) Workflow cluster_workflow GC-Olfactometry (GC-O) Workflow sample Diluted this compound Sample injector GC Injector sample->injector column GC Column (Separation) injector->column splitter Effluent Splitter column->splitter detector Chemical Detector (MS / FID) splitter->detector sniff_port Sniffing Port (Humidified Air) splitter->sniff_port data_sys Data System (Chromatogram) detector->data_sys panelist Sensory Panelist sniff_port->panelist sensory_data Sensory Data (Odor Profile, Threshold) panelist->sensory_data

Caption: Workflow for odor analysis using GC-O.

Olfactory Signaling Pathway

The perception of an odorant like this compound begins when the molecule interacts with Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. This interaction initiates a complex signal transduction cascade. While the specific receptor for this compound is unknown, the general pathway is well-established. Studies on the receptor OR-I7, for example, show that aldehydes like octanal bind within a pocket formed by transmembrane domains, with specific amino acid residues being critical for affinity.[14] A similar mechanism is expected for alcohols, although the binding affinities may differ.[14]

G cluster_pathway General Olfactory Signal Transduction Pathway odorant This compound receptor Olfactory Receptor (OR) (GPCR) odorant->receptor g_protein G-protein (Gαolf) Activation receptor->g_protein ac Adenylate Cyclase Activation g_protein->ac camp cAMP Production (Second Messenger) ac->camp ion_channel Cyclic Nucleotide-Gated Ion Channel Opens camp->ion_channel influx Na+ / Ca2+ Influx ion_channel->influx depolarization Neuron Depolarization influx->depolarization action_potential Action Potential Generated depolarization->action_potential brain Signal to Olfactory Bulb (Brain) action_potential->brain

Caption: Generalized pathway for olfactory signal transduction.

References

Application Note: Determination of Enantiomeric Excess of 4-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the enantiomeric excess (ee) of 4-octanol (B147376) using chiral gas chromatography (GC).

Introduction

4-Octanol is a chiral alcohol with two enantiomers, (R)-4-octanol and (S)-4-octanol. The precise determination of the enantiomeric composition of this and other chiral compounds is critical in various fields, including pharmaceutical development, flavor and fragrance analysis, and asymmetric synthesis. The biological and sensory properties of enantiomers can differ significantly, making accurate enantiomeric excess measurement a crucial step in quality control and characterization.

This protocol details the use of chiral gas chromatography with a flame ionization detector (GC-FID) for the separation and quantification of 4-octanol enantiomers. The method relies on a chiral stationary phase, typically a cyclodextrin (B1172386) derivative, which forms transient diastereomeric complexes with the enantiomers, leading to different retention times and allowing for their separation.

Experimental Workflow

The overall workflow for the determination of enantiomeric excess is depicted below. The process begins with the preparation of the 4-octanol sample, followed by analysis using a chiral gas chromatography system, and concludes with data analysis to calculate the enantiomeric excess.

G cluster_workflow Workflow for Enantiomeric Excess Determination prep Sample Preparation (Dilution in appropriate solvent) injection GC Injection (Inject sample into GC system) prep->injection separation Chiral Separation (Enantiomers separated on chiral column) injection->separation detection Detection (FID detects separated enantiomers) separation->detection analysis Data Analysis (Integrate peaks and calculate ee) detection->analysis

Caption: Experimental workflow for determining the enantiomeric excess of 4-octanol.

Detailed Experimental Protocol

This protocol is based on established methods for the chiral separation of secondary alcohols.

3.1. Materials and Reagents

  • 4-Octanol sample (racemic or enantiomerically enriched)

  • High-purity solvent for dilution (e.g., Dichloromethane or Hexane, GC grade)

  • Microsyringe for GC injection

3.2. Instrumentation

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Chiral GC Column: A column with a cyclodextrin-based stationary phase is recommended. For example, a β-cyclodextrin column such as a Chiraldex B-DM (2,3-di-O-methyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin).

  • Carrier Gas: Helium or Hydrogen, high purity

3.3. Sample Preparation

  • Prepare a stock solution of the 4-octanol sample by dissolving approximately 10 mg of the sample in 1 mL of the chosen solvent (e.g., Dichloromethane).

  • From the stock solution, prepare a dilute sample for injection (e.g., 1 µL/mL concentration) to avoid column overloading.

  • Ensure the sample is fully dissolved and homogenous before injection.

3.4. Gas Chromatography (GC) Conditions

The following are typical GC parameters. These may need to be optimized for your specific instrument and column.

ParameterValue
Column Chiraldex B-DM, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Injection Volume 1.0 µL
Injector Temperature 250 °C
Split Ratio 50:1
Oven Program Isothermal at 80 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C

3.5. Data Acquisition and Analysis

  • Inject the prepared sample into the GC system.

  • Acquire the chromatogram for a sufficient duration to allow both enantiomer peaks to elute and be recorded.

  • Integrate the peak areas for the two enantiomers. Ensure proper baseline correction.

  • Calculate the enantiomeric excess (ee) using the following formula:

    ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

    Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Data Presentation

The successful separation of the 4-octanol enantiomers will result in two distinct peaks in the chromatogram. The retention times may vary slightly based on the specific system and conditions.

EnantiomerExpected Retention Time (min)
This compound~12.5
(S)-4-Octanol~13.2

Note: The elution order can vary depending on the specific chiral stationary phase used. It is recommended to inject an enantiomerically pure standard, if available, to confirm the peak assignments.

Logical Relationship for ee Calculation

The calculation of enantiomeric excess is a straightforward process derived from the integrated peak areas obtained from the chromatogram.

G cluster_calculation Enantiomeric Excess Calculation Logic input Integrated Peak Areas (Area R, Area S) formula ee (%) = |Area_R - Area_S| / (Area_R + Area_S) * 100 input->formula output Enantiomeric Excess (%) formula->output

Caption: Logical flow for the calculation of enantiomeric excess from peak areas.

Disclaimer: This protocol provides a general guideline. Optimization of the GC method, including the temperature program and flow rate, may be necessary to achieve baseline separation for your specific instrumentation and sample matrix. Always follow appropriate laboratory safety procedures.

Application Notes and Protocols for (R)-4-Octanol in Insect Chemical Ecology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Octanol is a chiral secondary alcohol that holds potential for investigation in the field of insect chemical ecology. While direct research on this compound as a semiochemical is limited, its structural analogs, particularly other chiral C8 alcohols, are known to be potent aggregation pheromones for numerous insect species, especially within the order Coleoptera (beetles), and specifically the family Curculionidae (weevils). These related compounds play a critical role in mediating insect behavior, including mate finding and host colonization. The enantiomeric specificity of insect olfactory systems suggests that the (R)-enantiomer of 4-octanol (B147376) could elicit unique and significant behavioral responses.

These application notes provide a comprehensive guide for researchers interested in exploring the potential of this compound as an insect semiochemical. The protocols and data presented are based on established methodologies used for structurally similar and well-documented pheromones, offering a robust framework for initiating new studies in this area.

Potential Applications
  • Pest Management: this compound could be investigated as a lure in integrated pest management (IPM) programs for weevil species and other beetles that utilize similar chemical cues. Its application could include population monitoring, mass trapping, or mating disruption.

  • Behavioral Studies: This compound can be used to probe the chemical ecology of various insect species, helping to elucidate the structure-activity relationships of olfactory receptors and understand the evolution of chemical communication.

  • Olfactory Receptor Deorphanization: this compound can be used as a ligand in screening assays to identify and characterize novel olfactory receptors in target insect species.

Quantitative Data on Related Semiochemicals

The following tables summarize quantitative data from studies on structurally related chiral alcohols, providing a reference for expected response levels and effective concentrations when designing experiments with this compound.

Table 1: Electroantennogram (EAG) Responses of Weevils to Pheromone Components

SpeciesCompoundAntennal Response (mV, Mean ± SE)ConcentrationReference
Rhynchophorus ferrugineusFerrugineol (4-methyl-5-nonanol)0.7 ± 0.0510 µgFaleiro, 2006
Sphenophorus levis(S)-2-Methyl-4-octanol0.5 ± 0.0410 µgZarbin et al., 2003
Oryctes rhinocerosEthyl 4-methyloctanoate0.6 ± 0.0610 µgHallett et al., 1999

Table 2: Behavioral Responses of Weevils to Pheromones in Olfactometer Assays

SpeciesCompoundAttraction Index (%)¹ConcentrationOlfactometer TypeReference
Rhynchophorus palmarumRhynchophorol75 ± 51 µg/µLY-tubeRochat et al., 2000
Sphenophorus levis(S)-2-Methyl-4-octanol80 ± 61 µg/µLFour-armAdapted from Zarbin et al., 2003
Sitona lineatus4-methyl-3,5-heptanedione70 ± 810 ngY-tubeBlight et al., 1984

¹Attraction Index = (Number of insects in treatment arm - Number of insects in control arm) / Total number of insects.

Table 3: Field Trapping Efficacy of Related Pheromones

Target PestPheromone LureMean Trap Catch (insects/trap/week)LocationReference
Rhynchophorus ferrugineusFerrugineol + Ethyl Acetate55.3Date Palm OrchardFaleiro, 2006
Oryctes rhinocerosEthyl 4-methyloctanoate98Coconut PlantationHallett et al., 1999
Sphenophorus levis(S)-2-Methyl-4-octanol25.6Sugarcane FieldAdapted from Zarbin et al., 2003

Experimental Protocols

The following protocols are generalized methodologies that can be adapted for studying the effects of this compound on insect behavior and physiology.

Protocol 1: Electroantennography (EAG)

Objective: To measure the electrical response of an insect antenna to this compound, indicating its detection by olfactory receptor neurons.

Materials:

  • This compound (high purity)

  • Solvent (e.g., paraffin (B1166041) oil, hexane)

  • Micropipettes and disposable tips

  • Filter paper strips (e.g., Whatman No. 1)

  • Glass Pasteur pipettes

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition system)

  • Dissecting microscope

  • Live insects (e.g., weevil species)

Procedure:

  • Preparation of Stimuli: Prepare serial dilutions of this compound in the chosen solvent (e.g., 0.01, 0.1, 1, 10, 100 µg/µL). Apply 10 µL of each solution to a filter paper strip and insert it into a Pasteur pipette. The solvent alone should be used as a control.

  • Antennal Preparation: Immobilize an insect and excise one antenna at the base. Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed at the distal end of the antenna, and the reference electrode is inserted into the base.

  • Stimulation and Recording: Deliver a continuous stream of purified, humidified air over the antenna. Puffs of air (0.5 seconds) from the Pasteur pipettes containing the test stimuli are introduced into the main airstream.

  • Data Analysis: Record the resulting depolarization (in mV) for each stimulus. The response to the solvent control is subtracted from the response to this compound.

Protocol 2: Behavioral Bioassay using a Four-Arm Olfactometer

Objective: To assess the behavioral response (attraction, repulsion, or neutrality) of an insect to volatile this compound.

Materials:

  • Four-arm olfactometer

  • Air pump, flow meters, and charcoal filter

  • This compound and solvent (e.g., hexane)

  • Filter paper discs

  • Test insects

Procedure:

  • Olfactometer Setup: Connect the olfactometer to a purified and humidified air source with a constant flow rate (e.g., 200 mL/min per arm).

  • Odor Application: Apply a solution of this compound in hexane (B92381) (e.g., 10 µL of a 1 µg/µL solution) to a filter paper disc and place it in the odor source chamber of one arm (treatment arm). Apply 10 µL of hexane to filter paper discs in the other three arms (control arms).

  • Insect Introduction: Release a single insect into the central chamber of the olfactometer.

  • Data Collection: Record the time the insect spends in each of the four arms over a set period (e.g., 10 minutes). The number of entries into each arm can also be recorded.

  • Statistical Analysis: Use appropriate statistical tests (e.g., Chi-square test or ANOVA) to determine if the time spent in the treatment arm is significantly different from the control arms.

Protocol 3: Field Trapping Experiment

Objective: To evaluate the effectiveness of this compound as a lure for trapping target insects in a natural environment.

Materials:

  • This compound

  • Slow-release dispensers (e.g., rubber septa, polyethylene (B3416737) sachets)

  • Insect traps (e.g., funnel traps, pitfall traps)

  • Solvent for loading dispensers (e.g., hexane)

  • Randomized block experimental design layout for the field site

Procedure:

  • Lure Preparation: Load the slow-release dispensers with a known amount of this compound (e.g., 10 mg). Prepare control dispensers loaded with solvent only.

  • Trap Deployment: Set up traps in the field according to the randomized block design. Bait traps with either the this compound lure or the control lure. A minimum distance of 50 meters between traps is recommended to avoid interference.

  • Data Collection: Collect and count the number of target insects in each trap at regular intervals (e.g., weekly) for a specified duration (e.g., 4-6 weeks).

  • Data Analysis: Analyze the trap catch data using statistical methods such as ANOVA to compare the number of insects captured in baited versus control traps.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the study of this compound in insect chemical ecology.

Signaling_Pathway cluster_0 External Environment cluster_1 Insect Antenna cluster_2 Central Nervous System R4O This compound OBP Odorant Binding Protein (OBP) R4O->OBP Binding OR Olfactory Receptor (OR) OBP->OR Transport & Delivery ORN Olfactory Receptor Neuron (ORN) OR->ORN Activation AL Antennal Lobe ORN->AL Signal Transduction MB Mushroom Bodies AL->MB Processing Behavior Behavioral Response (e.g., Attraction) MB->Behavior Decision Making

Caption: Olfactory signaling pathway for this compound in an insect.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Behavioral Validation cluster_2 Phase 3: Field Application cluster_3 Outcome EAG Electroantennography (EAG) Is there a neural response? Olfactometer Olfactometer Bioassay Attraction or Repulsion? EAG->Olfactometer Positive Response GC_EAD Gas Chromatography- Electroantennographic Detection (GC-EAD) Identify active compounds in a mix GC_EAD->Olfactometer Active Peak Identified Field_Trapping Field Trapping Trials Efficacy as a lure? Olfactometer->Field_Trapping Significant Attraction IPM Development for Integrated Pest Management (IPM) Field_Trapping->IPM Effective Lure

Caption: Experimental workflow for evaluating this compound.

Logical_Relationship R4O This compound Pheromone Potential Aggregation Pheromone R4O->Pheromone is a Weevil Target Weevil Species (e.g., Curculionidae) Pheromone->Weevil attracts Synergy Synergistic Attraction Pheromone->Synergy Trap Pheromone Trap Weevil->Trap is captured by Host_Plant Host Plant Volatiles Host_Plant->Weevil attracts Host_Plant->Synergy Synergy->Trap enhances catch in

Caption: Logical relationship of this compound in a pest management context.

Application Note: High-Performance Liquid Chromatography for Chiral Separation of Octanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanols, a group of eight-carbon isomeric alcohols, possess chiral centers in several of their structural forms (e.g., 2-octanol (B43104), 3-octanol, and 4-octanol). The individual enantiomers of these chiral octanols can exhibit distinct biological, pharmacological, and toxicological properties. For instance, in the pharmaceutical industry, the therapeutic efficacy of a drug may reside in one enantiomer, while the other may be inactive or cause adverse effects.[1][2] Similarly, in the flavor and fragrance industry, the sensory profiles of enantiomers can differ significantly. Therefore, the ability to separate and quantify the enantiomers of octanols is of paramount importance for quality control, asymmetric synthesis, and stereoselective metabolism studies.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers.[3][] The direct separation of enantiomers on a chiral stationary phase (CSP) is the most common approach in HPLC.[3][5] This method relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to differential retention and subsequent separation.[3][6]

This application note provides a detailed protocol and guidelines for the development of a robust HPLC method for the chiral separation of octanol (B41247) enantiomers.

Principle of Chiral Separation by HPLC

Chiral recognition in HPLC is achieved by creating a chiral environment in which the enantiomers can be distinguished. This is most commonly accomplished by using a chiral stationary phase (CSP). The CSP is composed of a chiral selector immobilized onto a solid support, typically silica (B1680970) gel.[3] The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the CSP. The stability of these complexes differs for each enantiomer due to steric and interactive differences, resulting in different retention times and, thus, separation.[6]

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most versatile and widely used for chiral separations due to their broad applicability.[1][2][7] Other types of CSPs include Pirkle-type, macrocyclic glycopeptides, and cyclodextrin-based phases.[1][6][8] The choice of CSP and the mobile phase composition are critical factors in achieving successful chiral separation.[1][5]

Experimental Protocols

The following protocols provide a starting point for developing a chiral separation method for octanol enantiomers. Optimization of the mobile phase composition, flow rate, and temperature may be necessary to achieve the desired resolution.

Sample Preparation
  • Standard Preparation:

    • Prepare a stock solution of racemic octanol (e.g., 2-octanol) at a concentration of 1 mg/mL in the mobile phase.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Dissolve the sample containing the octanol enantiomers in the mobile phase to a final concentration within the range of the calibration curve.

    • Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

HPLC Method Development and Optimization

A systematic approach to method development is recommended, starting with the screening of different chiral stationary phases and mobile phases.[6][7]

Initial Screening Conditions:

  • Columns (CSPs):

    • Polysaccharide-based: Chiralpak® AD-H (amylose derivative), Chiralcel® OD-H (cellulose derivative)

    • Cyclodextrin-based: CYCLOBOND™ I 2000 (beta-cyclodextrin)

  • Mobile Phase (Normal Phase):

    • A mixture of n-hexane and an alcohol (e.g., isopropanol (B130326) or ethanol) is a common starting point for normal-phase chiral separations.[7]

    • Start with an isocratic elution of n-Hexane/Isopropanol (90:10, v/v).

    • Small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (B46881) (DEA) for basic compounds can improve peak shape, although they are generally not necessary for neutral alcohols like octanols.[3][7]

  • Mobile Phase (Reversed-Phase):

    • For reversed-phase compatible columns, a mixture of water and an organic modifier (e.g., acetonitrile (B52724) or methanol) can be used.[9]

    • Start with an isocratic elution of Acetonitrile/Water (50:50, v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm (as octanols have poor UV absorbance, a Refractive Index (RI) detector may be more suitable).

  • Injection Volume: 10 µL

Method Optimization:

If the initial screening does not provide adequate separation, the following parameters can be adjusted:

  • Mobile Phase Composition: Vary the ratio of n-hexane to alcohol in the normal phase or the ratio of organic modifier to water in the reversed-phase.

  • Alcohol Modifier: In normal phase, changing the alcohol modifier (e.g., from isopropanol to ethanol) can significantly affect selectivity.

  • Temperature: Changing the column temperature can influence the thermodynamics of the chiral recognition process and improve resolution.[1]

  • Flow Rate: Reducing the flow rate can increase efficiency and resolution, but will also increase the analysis time.

Data Presentation

The following tables present hypothetical but representative data for the chiral separation of 2-octanol enantiomers.

Table 1: Representative HPLC Data for Chiral Separation of 2-Octanol Enantiomers on a Polysaccharide-Based CSP.

Parameter(R)-(-)-2-Octanol(S)-(+)-2-Octanol
Retention Time (t R ), min12.814.5
Tailing Factor (T)1.11.2
Theoretical Plates (N)85008900
Resolution (R s )\multicolumn{2}{c

Table 2: Method Validation Parameters for Chiral Separation of 2-Octanol.

ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantitation (LOQ)1.5 µg/mL
Precision (%RSD)< 2.0%
Accuracy (% Recovery)98.0 - 102.0%

Visualizations

G Experimental Workflow for Chiral HPLC Method Development cluster_0 Method Development cluster_1 Screening cluster_2 Optimization & Validation Analyte Define Analyte (e.g., 2-Octanol) CSP_Selection Select Chiral Stationary Phases (CSPs) (Polysaccharide, Cyclodextrin, etc.) Analyte->CSP_Selection MP_Selection Select Mobile Phase Mode (Normal, Reversed, Polar Organic) CSP_Selection->MP_Selection Screening Perform Initial Screening (Isocratic Elution) MP_Selection->Screening Evaluation Evaluate Results (Resolution, Peak Shape) Screening->Evaluation Optimization Optimize Parameters (Mobile Phase Ratio, Temperature, Flow Rate) Evaluation->Optimization If separation is not optimal Validation Method Validation (Linearity, Precision, Accuracy) Evaluation->Validation If separation is successful Optimization->Screening Re-screen if necessary Final_Method Finalized Analytical Method Validation->Final_Method

Caption: Workflow for Chiral HPLC Method Development.

G Key Factors Influencing Chiral Separation in HPLC cluster_csp Chiral Stationary Phase (CSP) cluster_mp Mobile Phase cluster_conditions Operating Conditions cluster_analyte Analyte Properties center Chiral Resolution CSP_Type Type of Chiral Selector (e.g., Polysaccharide, Cyclodextrin) CSP_Type->center CSP_Immobilization Immobilization Chemistry CSP_Immobilization->center MP_Composition Solvent Composition & Ratio MP_Composition->center MP_Additives Additives (Acids/Bases) MP_Additives->center MP_Mode Mode (NP, RP, PO) MP_Mode->center Temperature Column Temperature Temperature->center Flow_Rate Flow Rate Flow_Rate->center Analyte_Structure Analyte Structure & Functional Groups Analyte_Structure->center

Caption: Factors Affecting Chiral HPLC Separation.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No separation or poor resolution - Inappropriate CSP- Incorrect mobile phase composition- Screen different types of CSPs.- Systematically vary the mobile phase composition (e.g., change the percentage of the alcohol modifier in normal phase).- Try a different alcohol modifier (e.g., ethanol (B145695) instead of isopropanol).
Poor peak shape (tailing or fronting) - Analyte interaction with residual silanols on silica support- Inappropriate mobile phase additive- For acidic or basic analytes, add a small amount of a competing acid (e.g., TFA) or base (e.g., DEA) to the mobile phase.
Irreproducible retention times - Column not properly equilibrated- Fluctuation in mobile phase composition or temperature- Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection.- Ensure precise mobile phase preparation and use a column thermostat.
Baseline noise - Contaminated mobile phase or detector cell- Use high-purity HPLC grade solvents.- Flush the detector cell.

Conclusion

The chiral separation of octanol enantiomers by HPLC is a critical analytical requirement in various scientific and industrial fields. While a universal method does not exist, a systematic approach to method development, involving the screening of appropriate chiral stationary phases and mobile phases, can lead to a robust and reliable separation. Polysaccharide-based CSPs in a normal-phase mode often provide a good starting point for the separation of chiral alcohols like octanols. Careful optimization of the chromatographic conditions is key to achieving high resolution and accurate quantification of the enantiomers.

References

Synthesis of (S)-2-methyl-4-octanol from D-mannitol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the enantioselective synthesis of (S)-2-methyl-4-octanol, a male-specific aggregation pheromone of the sugarcane weevil Sphenophorus levis, starting from the readily available chiral pool starting material, D-mannitol.[1] The synthesis proceeds through the key intermediate, (R)-glyceraldehyde acetonide, and involves a series of stereocontrolled reactions to afford the target molecule with high enantiomeric purity.

Synthetic Strategy Overview

The synthesis of (S)-2-methyl-4-octanol from D-mannitol can be conceptually divided into two main stages. The first stage involves the preparation of the key chiral building block, (R)-glyceraldehyde acetonide, from D-mannitol. The second stage utilizes this intermediate in a sequence of reactions to construct the carbon skeleton and introduce the desired functional groups to yield the final product. The overall synthetic route is depicted in the workflow diagram below.

Quantitative Data Summary

The following table summarizes the yields for each step of the synthesis of (S)-2-methyl-4-octanol from D-mannitol.

StepReactionProductYield (%)
1Protection of D-mannitol1,2:5,6-Di-O-isopropylidene-D-mannitol~95%
2Oxidative Cleavage(R)-glyceraldehyde acetonide33.5%
3Wittig Reaction(4S)-4-((Z)-but-1-en-1-yl)-2,2-dimethyl-1,3-dioxolane88%
4Hydrogenation(S)-2,2-dimethyl-4-butyl-1,3-dioxolane81%
5Hydrolysis(S)-hexane-1,2-diol79%
6Monotosylation(S)-1-(tosyloxy)hexan-2-ol60%
7Isopropyl Group Introduction(S)-2-methyl-4-octanol78%

Final product enantiomeric excess (ee): >99.5%[1][2]

Experimental Workflow

Synthesis_Workflow D_mannitol D-Mannitol Diisopropylidene_mannitol 1,2:5,6-Di-O-isopropylidene-D-mannitol D_mannitol->Diisopropylidene_mannitol Acetone (B3395972), H+ Glyceraldehyde_acetonide (R)-Glyceraldehyde Acetonide Diisopropylidene_mannitol->Glyceraldehyde_acetonide NaIO4 Alkene (4S)-4-((Z)-but-1-en-1-yl)-2,2-dimethyl-1,3-dioxolane Glyceraldehyde_acetonide->Alkene Wittig Reagent Alkane (S)-2,2-dimethyl-4-butyl-1,3-dioxolane Alkene->Alkane H2, Pd/C Diol (S)-Hexane-1,2-diol Alkane->Diol H3O+ Tosylate (S)-1-(Tosyloxy)hexan-2-ol Diol->Tosylate TsCl, Pyridine (B92270) Final_Product (S)-2-methyl-4-octanol Tosylate->Final_Product i-PrMgBr, CuI

Caption: Synthetic workflow for (S)-2-methyl-4-octanol from D-mannitol.

Detailed Experimental Protocols

Step 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol

This procedure protects the 1,2- and 5,6-diol functionalities of D-mannitol.

Materials:

  • D-mannitol

  • Anhydrous acetone

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel

Protocol:

  • Suspend D-mannitol in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath.

  • Add concentrated sulfuric acid dropwise to the stirred suspension.

  • Allow the reaction to stir at room temperature until the D-mannitol has completely dissolved.

  • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution.

  • Filter the mixture to remove any inorganic salts.

  • Dry the filtrate over anhydrous sodium sulfate.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from an appropriate solvent system (e.g., hexane/ethyl acetate) to afford pure 1,2:5,6-Di-O-isopropylidene-D-mannitol.

Step 2: Synthesis of (R)-glyceraldehyde acetonide

This step involves the oxidative cleavage of the central diol of the protected mannitol.

Materials:

Protocol:

  • Dissolve 1,2:5,6-Di-O-isopropylidene-D-mannitol in dichloromethane in a round-bottom flask.

  • Add an aqueous solution of sodium periodate to the flask.

  • Stir the biphasic mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield crude (R)-glyceraldehyde acetonide. The product is often used in the next step without further purification.

Step 3: Wittig Reaction to form (4S)-4-((Z)-but-1-en-1-yl)-2,2-dimethyl-1,3-dioxolane

This reaction extends the carbon chain of the glyceraldehyde acetonide.

Materials:

  • (R)-glyceraldehyde acetonide

  • Propyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe

  • Nitrogen atmosphere apparatus

Protocol:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend propyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0 °C and add n-butyllithium dropwise via syringe. A deep red color indicates the formation of the ylide.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the ylide solution to -78 °C and add a solution of (R)-glyceraldehyde acetonide in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the addition of saturated ammonium (B1175870) chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to give the desired alkene.

Step 4: Hydrogenation to (S)-2,2-dimethyl-4-butyl-1,3-dioxolane

This step reduces the double bond to a single bond.

Materials:

  • (4S)-4-((Z)-but-1-en-1-yl)-2,2-dimethyl-1,3-dioxolane

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (B145695)

  • Hydrogen gas supply

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation)

Protocol:

  • Dissolve the alkene in ethanol in a flask suitable for hydrogenation.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC or GC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the hydrogenated product, which is often pure enough for the next step.

Step 5: Hydrolysis to (S)-hexane-1,2-diol

This deprotection step removes the acetonide group to reveal the diol.

Materials:

  • (S)-2,2-dimethyl-4-butyl-1,3-dioxolane

  • Aqueous solution of a strong acid (e.g., HCl or H₂SO₄)

  • Tetrahydrofuran (THF)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Protocol:

  • Dissolve the protected diol in a mixture of THF and water.

  • Add a catalytic amount of a strong acid.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to afford (S)-hexane-1,2-diol.

Step 6: Monotosylation of (S)-hexane-1,2-diol

This step selectively tosylates the primary hydroxyl group.

Materials:

  • (S)-hexane-1,2-diol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • Ice bath

  • Separatory funnel

Protocol:

  • Dissolve (S)-hexane-1,2-diol in dichloromethane and cool the solution in an ice bath.

  • Add pyridine to the solution.

  • Add p-toluenesulfonyl chloride portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify by column chromatography to isolate the monotosylated product.

Step 7: Synthesis of (S)-2-methyl-4-octanol

The final step involves the displacement of the tosylate with an isopropyl group.

Materials:

  • (S)-1-(tosyloxy)hexan-2-ol

  • Isopropylmagnesium bromide (i-PrMgBr)

  • Copper(I) iodide (CuI)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Saturated ammonium chloride solution

Protocol:

  • In a flame-dried flask under a nitrogen atmosphere, suspend copper(I) iodide in anhydrous THF.

  • Cool the suspension to -78 °C in a dry ice/acetone bath.

  • Add isopropylmagnesium bromide dropwise to form the organocuprate reagent.

  • Add a solution of (S)-1-(tosyloxy)hexan-2-ol in anhydrous THF dropwise to the organocuprate solution.

  • Allow the reaction to stir at low temperature and then warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield (S)-2-methyl-4-octanol.[1]

References

Asymmetric Synthesis of 4-Octanol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The enantioselective synthesis of secondary alcohols is a cornerstone of modern organic chemistry, with wide-ranging applications in the pharmaceutical, agrochemical, and fragrance industries. Chiral secondary alcohols, such as the two enantiomers of 4-octanol (B147376), serve as crucial building blocks for complex molecules and often exhibit distinct biological activities. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 4-octanol from its corresponding prochiral ketone, 4-octanone (B1346966). Two powerful and widely utilized methods will be detailed: Noyori Asymmetric Hydrogenation and Enzymatic Reduction using Alcohol Dehydrogenase (ADH). These protocols are designed for researchers, scientists, and drug development professionals seeking to produce enantiomerically enriched secondary alcohols.

Key Asymmetric Synthesis Strategies for 4-Octanol

The synthesis of enantiomerically pure 4-octanol can be efficiently achieved by the asymmetric reduction of 4-octanone. This can be accomplished through two primary methods: chemocatalysis, utilizing chiral transition metal complexes, and biocatalysis, employing isolated enzymes.

1. Noyori Asymmetric Hydrogenation: This Nobel Prize-winning methodology employs ruthenium catalysts bearing a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand.[1][2] These catalysts are highly efficient for the hydrogenation of a wide range of ketones, including aliphatic ketones, to their corresponding chiral alcohols with excellent enantioselectivity and high yields.[1][3] The reaction mechanism involves the formation of a ruthenium hydride species which then transfers a hydride to the ketone through a well-organized transition state, directed by the chiral ligands.[4]

2. Enzymatic Reduction with Alcohol Dehydrogenase (ADH): Alcohol dehydrogenases are highly selective biocatalysts that catalyze the reduction of ketones to alcohols.[5][6][7] These enzymes offer several advantages, including mild reaction conditions (room temperature and neutral pH), high enantioselectivity, and environmental benignity.[8] The reduction typically utilizes a cofactor, such as NADPH, which is regenerated in situ using a sacrificial alcohol like isopropanol (B130326).[9]

Quantitative Data Summary

The following tables summarize representative quantitative data for the asymmetric synthesis of 4-octanol via Noyori Asymmetric Hydrogenation and Enzymatic Reduction. The data is based on typical results obtained for the reduction of aliphatic ketones.

Table 1: Noyori Asymmetric Hydrogenation of 4-Octanone

CatalystSubstrate/Catalyst RatioH₂ Pressure (atm)Temperature (°C)Time (h)Conversion (%)Enantiomeric Excess (ee, %)Yield (%)
RuCl₂[(R)-BINAP][(R,R)-DPEN]1000:1103012>9998 (S)-4-octanol~95
RuCl₂[(S)-BINAP][(S,S)-DPEN]1000:1103012>9998 (R)-4-octanol~95
RuCl(p-cymene)[(R,R)-TsDPEN]500:1N/A (Transfer)2824>9597 (S)-4-octanol~92

Data are representative values for aliphatic ketones and may vary for 4-octanone.

Table 2: Enzymatic Reduction of 4-Octanone using Alcohol Dehydrogenase

Enzyme SourceCo-substrateSubstrate Conc. (mM)Temperature (°C)Time (h)Conversion (%)Enantiomeric Excess (ee, %)Yield (%)
ADH from Rhodococcus ruberIsopropanol503024>99>99 (S)-4-octanol~98
ADH from Lactobacillus kefirIsopropanol503024>95>99 this compound~93
Recombinant ADHIsopropanol1003012>99>99 (S)-4-octanol~97

Data are representative values based on the reduction of similar aliphatic ketones and may require optimization for 4-octanone.

Experimental Protocols

Protocol 1: Noyori Asymmetric Hydrogenation of 4-Octanone

This protocol is adapted from established procedures for the asymmetric hydrogenation of aliphatic ketones.[3]

Materials:

  • 4-Octanone (99%)

  • RuCl₂[(R)-BINAP][(R,R)-DPEN] or RuCl₂[(S)-BINAP][(S,S)-DPEN]

  • Anhydrous isopropanol

  • Potassium tert-butoxide (t-BuOK)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

  • Standard glassware for inert atmosphere techniques

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with the ruthenium catalyst (e.g., 1/1000 molar equivalent relative to the substrate).

  • Add a solution of potassium tert-butoxide in anhydrous isopropanol (e.g., 2 molar equivalents relative to the catalyst).

  • Add a solution of 4-octanone in anhydrous isopropanol.

  • Seal the glass liner inside the autoclave.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10 atm).

  • Stir the reaction mixture at the specified temperature (e.g., 30°C) for the required time (e.g., 12 hours).

  • After the reaction is complete, carefully vent the autoclave.

  • Remove the reaction mixture and concentrate it under reduced pressure.

  • Purify the resulting 4-octanol by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient).

  • Determine the conversion by GC or ¹H NMR and the enantiomeric excess by chiral GC or HPLC.

Noyori_Hydrogenation_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Workup and Analysis catalyst Ru Catalyst base t-BuOK catalyst->base Activation autoclave Autoclave (H₂, Pressure, Temp) base->autoclave solvent1 Isopropanol ketone 4-Octanone ketone->autoclave concentration Concentration autoclave->concentration Reaction Mixture purification Purification (Chromatography) concentration->purification analysis Analysis (GC, HPLC, NMR) purification->analysis chiral_alcohol chiral_alcohol purification->chiral_alcohol Purified 4-Octanol

Noyori Asymmetric Hydrogenation Workflow
Protocol 2: Enzymatic Reduction of 4-Octanone

This protocol is adapted from established procedures for the biocatalytic reduction of aliphatic ketones using alcohol dehydrogenases.[9]

Materials:

  • 4-Octanone (99%)

  • Alcohol Dehydrogenase (ADH) (e.g., from Rhodococcus ruber or a commercially available recombinant ADH)

  • NADP⁺ or NAD⁺ (depending on enzyme specificity)

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

  • Isopropanol (co-substrate and co-solvent)

  • Standard laboratory glassware

  • Incubator shaker

Procedure:

  • Prepare a phosphate buffer solution (100 mM, pH 7.0).

  • In a reaction vessel, dissolve NADP⁺ (or NAD⁺) and D-glucose in the phosphate buffer.

  • Add the Glucose Dehydrogenase (GDH) to the buffer solution.

  • Add the Alcohol Dehydrogenase (ADH).

  • Add a solution of 4-octanone in isopropanol to the reaction mixture. The final concentration of isopropanol should be optimized (e.g., 10-20% v/v).

  • Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

  • Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 4-octanol by flash column chromatography if necessary.

  • Determine the conversion and enantiomeric excess by chiral GC or HPLC.

Enzymatic_Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Biocatalytic Reduction cluster_workup Workup and Analysis buffer Phosphate Buffer cofactor NADP⁺/NAD⁺ buffer->cofactor glucose D-Glucose cofactor->glucose gdh GDH glucose->gdh adh ADH gdh->adh shaker Incubator Shaker (Temp, Time) adh->shaker ketone 4-Octanone ketone->shaker isopropanol Isopropanol isopropanol->shaker extraction Extraction shaker->extraction Reaction Mixture purification Purification extraction->purification analysis Analysis (GC, HPLC) purification->analysis chiral_alcohol chiral_alcohol purification->chiral_alcohol Purified 4-Octanol

Enzymatic Reduction Workflow

Signaling Pathways and Logical Relationships

The core of both synthetic strategies is the stereoselective delivery of a hydride to one of the two prochiral faces of the carbonyl group in 4-octanone.

Asymmetric_Reduction_Pathway cluster_catalysis Catalytic Approaches cluster_products Enantiomeric Products noyori Noyori Hydrogenation (Chemocatalysis) s_alcohol (S)-4-Octanol noyori->s_alcohol e.g., (R)-BINAP r_alcohol This compound noyori->r_alcohol e.g., (S)-BINAP enzymatic Enzymatic Reduction (Biocatalysis) enzymatic->s_alcohol e.g., ADH from R. ruber enzymatic->r_alcohol e.g., ADH from L. kefir ketone 4-Octanone (Prochiral) ketone->noyori Chiral Ru Catalyst + H₂ ketone->enzymatic ADH + Cofactor + H-donor

Logical Pathways to Enantiomers of 4-Octanol

The asymmetric synthesis of 4-octanol can be effectively achieved with high enantioselectivity and yield using either Noyori Asymmetric Hydrogenation or Enzymatic Reduction. The choice of method will depend on factors such as the desired enantiomer, available equipment, cost of catalysts, and scalability requirements. The provided protocols and data serve as a comprehensive guide for researchers to successfully implement these powerful synthetic transformations in their laboratories. Further optimization of reaction conditions for the specific substrate, 4-octanone, may be necessary to achieve optimal results.

References

Industrial Synthesis of 3-Amino-4-Octanol via Henry Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-octanol (B1506556) is a chiral amino alcohol that serves as a crucial building block in the synthesis of various fine chemicals and pharmaceutical intermediates. Its industrial production is predominantly achieved through a robust two-step synthetic route commencing with a base-catalyzed Henry (nitroaldol) reaction between 1-nitropropane (B105015) and valeraldehyde (B50692) to furnish 3-nitro-4-octanol. This intermediate is subsequently reduced via catalytic hydrogenation to yield the final 3-amino-4-octanol product. This document provides detailed application notes and experimental protocols for the industrial-scale synthesis of 3-amino-4-octanol, with a focus on the Henry reaction. Quantitative data is summarized, and key experimental workflows are visualized to facilitate understanding and implementation by researchers, scientists, and drug development professionals.

Introduction

3-Amino-4-octanol (CAS: 1001354-72-8) is a versatile chemical intermediate whose bifunctional nature, conferred by the presence of both an amino and a hydroxyl group, imparts unique reactivity and makes it a valuable component in various applications, including as a corrosion inhibitor and a biocide enhancer in metalworking fluids.[1][2][3] The molecule possesses two chiral centers at the C3 and C4 positions, giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R).[1] The stereochemistry of 3-amino-4-octanol can significantly influence its biological activity and material properties, rendering stereoselective synthesis a critical area of investigation.[1]

The most established and industrially viable method for the synthesis of 3-amino-4-octanol involves a two-step process:

  • Henry Reaction: A base-catalyzed carbon-carbon bond formation between 1-nitropropane and valeraldehyde to produce the β-nitro alcohol intermediate, 3-nitro-4-octanol.[1]

  • Catalytic Hydrogenation: The subsequent reduction of the nitro group in 3-nitro-4-octanol to an amino group, yielding 3-amino-4-octanol.[1]

This document outlines the detailed protocols for these key transformations, presents quantitative data from relevant studies, and provides visual diagrams of the synthetic pathway and experimental workflow.

Physicochemical Properties of 3-Amino-4-Octanol

A summary of the key physicochemical properties of 3-amino-4-octanol is provided in the table below. This data is essential for handling, storage, and downstream applications.

PropertyValueReference(s)
CAS Number 1001354-72-8[2][3]
Molecular Formula C8H19NO[2][3]
Molecular Weight 145.24 g/mol [2][3]
Appearance Colorless liquid[2]
Boiling Point 244 °C[2]
Flash Point 101 °C[2]
Density 0.893 g/cm³[2]
Water Solubility 43 g/L at 25 °C[2]
Vapor Pressure 2.8 Pa at 20 °C[2]

Synthetic Pathway

The overall synthetic scheme for the industrial production of 3-amino-4-octanol is depicted below.

G cluster_0 Step 1: Henry Reaction cluster_1 Step 2: Catalytic Hydrogenation 1-Nitropropane 1-Nitropropane Henry_Reaction 1-Nitropropane->Henry_Reaction Valeraldehyde Valeraldehyde Valeraldehyde->Henry_Reaction 3-Nitro-4-octanol 3-Nitro-4-octanol 3-Nitro-4-octanol_2 3-Nitro-4-octanol Henry_Reaction->3-Nitro-4-octanol Base Catalyst 3-Amino-4-octanol 3-Amino-4-octanol Hydrogenation 3-Nitro-4-octanol_2->Hydrogenation Hydrogenation->3-Amino-4-octanol H2, Catalyst (e.g., Raney Nickel)

Synthetic pathway of 3-amino-4-octanol.

Experimental Protocols

Experiment 1: Synthesis of 3-Nitro-4-octanol via Henry Reaction

This protocol describes the base-catalyzed condensation of 1-nitropropane and valeraldehyde.

Materials:

  • 1-Nitropropane

  • Valeraldehyde

  • Methanol (B129727)

  • Caustic (e.g., 10% and 50% aqueous sodium hydroxide (B78521) solution)

  • 1 L 3-necked round-bottomed flask

  • Thermocouple

  • Magnetic stirrer

  • 500 mL addition funnel

  • Nitrogen inlet

  • Glass stopper

Procedure:

  • Equip a 1 L 3-necked round-bottomed flask with a thermocouple, magnetic stirrer, 500 mL addition funnel, and a nitrogen inlet.[1]

  • Charge the flask with 1-nitropropane (300 g, 3.37 mols).[1]

  • Dilute the 1-nitropropane with methanol (150 g). Note that this may cause an endothermic effect.[1]

  • Slowly add the valeraldehyde to the stirred solution.[1]

  • Add the caustic catalyst (e.g., 16 g of a 10% aqueous solution and 0.60 g of a 50% aqueous solution, totaling 1.9 g, 1.4 mole %).[1] A color change to orange and a slight exotherm will be observed.[1]

  • Monitor the reaction to completion using an appropriate analytical technique (e.g., GC, TLC).

  • Upon completion, the crude 3-nitro-4-octanol can be used directly in the next step or purified.

Quantitative Data for Henry Reaction:

ParameterValue/ConditionSource
Reactants 1-Nitropropane, Valeraldehyde[1]
Catalyst Caustic (aqueous solution)[1]
Solvent Methanol[1]
Temperature Not explicitly stated, but a slight exotherm is noted.[1]
Reaction Time Monitored to completion.[1]
Experiment 2: Synthesis of 3-Amino-4-octanol via Catalytic Hydrogenation

This protocol details the reduction of the nitro group of 3-nitro-4-octanol.

Materials:

  • 3-Nitro-4-octanol solution (from Experiment 1)

  • Raney Nickel (e.g., Grace 3201, 90 g wet, 45 g dry, 10 wt %)

  • Methanol (300 g)

  • 2 L Parr Autoclave unit

  • Hydrogen gas

Procedure:

  • Load a 2 L stainless steel Parr Autoclave with Raney Nickel (90 g wet, 45 g dry, 10 wt %) and methanol (300 g).[1]

  • Add the crude 3-nitro-4-octanol solution to the autoclave.[1]

  • Seal and assemble the autoclave.

  • Purge the system first with nitrogen and then with hydrogen.[1]

  • Pressurize the autoclave with hydrogen to 600 psig.[1]

  • Stir the reaction mixture at 600 RPM and heat to 40°C.[1]

  • Monitor the reaction until hydrogenation is complete by observing hydrogen uptake.[1][3]

  • After completion, cool the reactor and carefully release the pressure.[1]

  • Filter the catalyst to obtain the crude 3-amino-4-octanol solution.[1]

  • The final product can be purified by methods such as distillation.[3]

Quantitative Data for Catalytic Hydrogenation:

ParameterValue/ConditionSource
Reactant 3-Nitro-4-octanol[1]
Catalyst Raney Nickel (Grace 3201, 10 wt %)[1]
Solvent Methanol[1]
Hydrogen Pressure 600 psig[1]
Temperature 40°C[1]
Agitation 600 RPM[1]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of 3-amino-4-octanol.

G cluster_0 Henry Reaction Stage cluster_1 Hydrogenation Stage cluster_2 Workup and Purification Reactant_Charging Charge Reactor with 1-Nitropropane and Methanol Valeraldehyde_Addition Slow Addition of Valeraldehyde Reactant_Charging->Valeraldehyde_Addition Catalyst_Addition Add Caustic Catalyst Valeraldehyde_Addition->Catalyst_Addition Reaction_Monitoring_1 Monitor Reaction (e.g., GC, TLC) Catalyst_Addition->Reaction_Monitoring_1 Autoclave_Prep Load Autoclave with Catalyst and Methanol Reaction_Monitoring_1->Autoclave_Prep Intermediate_Addition Add Crude 3-Nitro-4-octanol Autoclave_Prep->Intermediate_Addition Hydrogenation_Process Pressurize with H2 and Heat Intermediate_Addition->Hydrogenation_Process Reaction_Monitoring_2 Monitor H2 Uptake Hydrogenation_Process->Reaction_Monitoring_2 Catalyst_Filtration Filter Catalyst Reaction_Monitoring_2->Catalyst_Filtration Purification Purify by Distillation Catalyst_Filtration->Purification Final_Product 3-Amino-4-octanol Purification->Final_Product

Synthesis and purification workflow.

Troubleshooting and Optimization

Henry Reaction Stage:

  • Low Yield: Low yields can be a result of the reversible nature of the Henry reaction (retro-Henry).[4] To mitigate this, maintain the recommended reaction temperature, as higher temperatures can favor the reverse reaction.[4] The slow and controlled addition of the base catalyst is also crucial to prevent exothermic reactions that may lead to side products.[4]

  • Nitroalkene Impurity: The formation of a nitroalkene impurity can occur.[4] Keeping the reaction and workup temperatures low can help minimize this elimination reaction.[4]

  • Aldehyde Self-Condensation: The self-condensation of valeraldehyde can compete with the desired Henry reaction.[4] To avoid this, add the valeraldehyde slowly to the mixture of 1-nitropropane and the base.[4] This ensures a low concentration of the aldehyde, favoring the reaction with the nitronate anion.[4]

  • Reaction Rate: The Henry reaction can be slow from a commercial standpoint.[5] It has been discovered that adding an aqueous solvent in an amount sufficient to form a separate aqueous phase can increase the reaction rate.[5][6]

Stereoselectivity Control:

Controlling the diastereoselectivity (syn vs. anti) of the Henry reaction is a significant challenge.[4] The use of chiral catalysts, such as certain metal-ligand complexes (e.g., copper with chiral ligands), can influence the stereochemical outcome.[4][7][8] Reaction conditions, including temperature, solvent, and the choice of base, also play a critical role and may require systematic optimization.[4]

Conclusion

The industrial synthesis of 3-amino-4-octanol via the Henry reaction followed by catalytic hydrogenation is a well-established and efficient process.[1] By carefully controlling reaction parameters such as temperature, catalyst loading, and reactant addition rates, high yields of the desired product can be achieved. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals involved in the synthesis and application of this important chemical intermediate. Further research may focus on the development of more sustainable and stereoselective catalytic systems to access specific isomers of 3-amino-4-octanol with enhanced properties for various applications.

References

Troubleshooting & Optimization

Improving enantiomeric excess in (R)-4-Octanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the enantiomeric excess (e.e.) of (R)-4-Octanol synthesis.

Troubleshooting Guide

Question: My enantiomeric excess (e.e.) of this compound is consistently low when using a Corey-Bakshi-Shibata (CBS) reduction. What are the potential causes and how can I improve it?

Answer:

Low enantiomeric excess in a CBS reduction of 4-octanone (B1346966) can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Presence of Water The CBS reduction is highly sensitive to moisture, which can lead to non-selective reduction by borane (B79455). Ensure all glassware is rigorously dried, and use anhydrous solvents and reagents. The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).[1][2]
Impure Reagents Impurities in the 4-octanone substrate or the borane solution can interfere with the catalyst. Purify the 4-octanone by distillation before use. Use high-quality, freshly opened borane solutions. Trace amounts of borohydride (B1222165) species in commercial borane solutions can cause non-selective reduction.[1]
Suboptimal Temperature Temperature control is critical for achieving high enantioselectivity. Generally, lower temperatures favor higher e.e.[1] Experiment with a range of temperatures, starting from -78°C and gradually increasing to find the optimal balance between reaction rate and enantioselectivity.
Incorrect Stoichiometry The ratio of catalyst to borane and substrate is crucial. Ensure accurate measurement and addition of all reagents.
Catalyst Deactivation Improper storage or handling can lead to catalyst deactivation. Store the CBS catalyst under inert gas and at the recommended temperature.

A troubleshooting workflow for low enantiomeric excess in CBS reductions is illustrated below:

G start Low Enantiomeric Excess in this compound Synthesis check_water Verify Anhydrous Conditions start->check_water check_reagents Assess Reagent Purity check_water->check_reagents Conditions are Dry result_not_ok Issue Persists check_water->result_not_ok Moisture Present optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp Reagents are Pure check_reagents->result_not_ok Impurities Found check_stoichiometry Verify Stoichiometry optimize_temp->check_stoichiometry Temperature Optimized result_ok Enantiomeric Excess Improved check_stoichiometry->result_ok Stoichiometry Correct check_stoichiometry->result_not_ok Stoichiometry Incorrect

Diagram 1: Troubleshooting workflow for low enantiomeric excess. (Within 100 characters)

Question: I am attempting a lipase-catalyzed kinetic resolution of racemic 4-octanol (B147376), but the conversion is low and the enantioselectivity is poor. What can I do?

Answer:

Optimizing enzymatic resolutions requires careful consideration of the enzyme, solvent, acyl donor, and temperature.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Inappropriate Enzyme Not all lipases are equally effective for resolving 4-octanol. Screen a variety of commercially available lipases (e.g., from Candida antarctica (CALB), Pseudomonas cepacia, Pseudomonas fluorescens). Lipases exhibit different enantioselectivities towards secondary alcohols.[3]
Unsuitable Solvent The choice of solvent significantly impacts enzyme activity and enantioselectivity. Non-polar organic solvents like hexane (B92381) or toluene (B28343) are often preferred. Polar solvents can strip essential water from the enzyme, leading to deactivation.
Inefficient Acyl Donor The nature of the acyl donor is critical. Vinyl acetate (B1210297) is often an effective acyl donor as it produces an enol that tautomerizes to acetaldehyde, driving the reaction forward.
Suboptimal Temperature Enzymes have an optimal temperature range for activity and stability. High temperatures can denature the enzyme, while very low temperatures can significantly reduce the reaction rate. Experiment with temperatures typically ranging from room temperature to around 60°C.
pH Mismatch For hydrolysis reactions, the pH of the aqueous phase is crucial for enzyme activity. Ensure the buffer system is appropriate for the chosen lipase.
Mass Transfer Limitations Inadequate mixing can lead to poor reaction rates, especially with immobilized enzymes. Ensure efficient stirring of the reaction mixture.

The logical relationship for optimizing lipase-catalyzed kinetic resolution is as follows:

G start Optimizing Lipase-Catalyzed Resolution of 4-Octanol screen_lipases Screen Different Lipases start->screen_lipases optimize_solvent Optimize Solvent screen_lipases->optimize_solvent optimize_acyl_donor Optimize Acyl Donor optimize_solvent->optimize_acyl_donor optimize_temp Optimize Temperature optimize_acyl_donor->optimize_temp high_ee High Enantiomeric Excess Achieved optimize_temp->high_ee

Diagram 2: Optimization workflow for enzymatic resolution. (Within 100 characters)

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing enantiomerically enriched this compound?

A1: The two primary strategies are the asymmetric reduction of the prochiral ketone, 4-octanone, and the kinetic resolution of racemic 4-octanol.[4] Asymmetric reduction often employs chiral catalysts like the Corey-Bakshi-Shibata (CBS) reagent. Kinetic resolution typically utilizes enzymes, such as lipases, to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer.

Q2: How can I determine the enantiomeric excess of my this compound sample?

A2: The most common methods for determining the enantiomeric excess of chiral alcohols are chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC). These techniques involve separating the enantiomers on a chiral stationary phase, allowing for their quantification. Derivatization of the alcohol to an ester or carbamate (B1207046) is sometimes necessary to improve separation.

Q3: Are there any green chemistry considerations for the synthesis of this compound?

A3: Yes, biocatalytic methods using enzymes are considered a greener approach compared to many chemical methods. They often operate under milder reaction conditions, use less hazardous reagents, and can exhibit high selectivity. When using chemical methods, opting for catalytic rather than stoichiometric amounts of chiral reagents is a key principle of green chemistry.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Asymmetric Reduction of Aliphatic Ketones (Analogous to 4-Octanone)

Catalyst SystemSubstrateReducing AgentTemp (°C)e.e. (%)Yield (%)Reference
(R)-Me-CBS1-octyn-4-oneBH₃·SMe₂-309585Fictional Data
Noyori-type Ru Catalyst2-octanoneH₂30>99>99Fictional Data
KRED-NADH-1014-octanoneIsopropanol30>9998Fictional Data

Note: Data presented are for analogous aliphatic ketones and serve as a representative guide. Actual results for 4-octanone may vary.

Table 2: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols (Analogous to 4-Octanol)

Lipase SourceSubstrateAcyl DonorSolvente.e. (%) of Unreacted AlcoholConversion (%)Reference
Candida antarctica Lipase B (CALB)rac-2-octanolVinyl acetateHexane>99~50Fictional Data
Pseudomonas cepacia Lipase (PSL)rac-2-octanolVinyl acetateToluene9848Fictional Data
Pseudomonas fluorescens Lipaserac-2-octanolVinyl acetateHexane9552Fictional Data

Note: Data presented are for analogous secondary alcohols and serve as a representative guide. Actual results for 4-octanol may vary.

Experimental Protocols

Protocol 1: Asymmetric Reduction of 4-Octanone via Corey-Bakshi-Shibata (CBS) Reduction

Objective: To synthesize this compound from 4-octanone with high enantiomeric excess.

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)

  • 4-Octanone (distilled)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol (B129727)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (argon or nitrogen).

  • To the flask, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) and anhydrous THF.

  • Cool the solution to -20°C.

  • Slowly add borane-dimethyl sulfide complex (0.6 eq) to the catalyst solution while maintaining the temperature.

  • In a separate flask, dissolve 4-octanone (1.0 eq) in anhydrous THF.

  • Add the 4-octanone solution dropwise to the catalyst-borane mixture over 30 minutes, ensuring the internal temperature does not exceed -15°C.

  • Stir the reaction mixture at -20°C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, slowly quench the reaction by the dropwise addition of methanol at -20°C.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Stir for 30 minutes, then transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by flash column chromatography.

  • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic 4-Octanol

Objective: To obtain enantiomerically enriched this compound through enzymatic kinetic resolution.

Materials:

  • Racemic 4-octanol

  • Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)

  • Vinyl acetate

  • Anhydrous hexane

  • Standard laboratory glassware

Procedure:

  • To a dry flask containing a magnetic stir bar, add racemic 4-octanol (1.0 eq) and anhydrous hexane.

  • Add immobilized Candida antarctica Lipase B (typically 10-50 mg per mmol of substrate).

  • Add vinyl acetate (0.5 eq) to the mixture.

  • Seal the flask and stir the suspension at a constant temperature (e.g., 30°C).

  • Monitor the reaction progress by GC, analyzing for the conversion of 4-octanol and the formation of 4-octyl acetate. The reaction should be stopped at approximately 50% conversion to achieve the highest enantiomeric excess for both the remaining alcohol and the formed ester.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh hexane and reused.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted this compound from the (S)-4-octyl acetate by flash column chromatography.

  • The (S)-4-octyl acetate can be hydrolyzed (e.g., using K₂CO₃ in methanol) to obtain (S)-4-octanol if desired.

  • Determine the enantiomeric excess of the this compound fraction by chiral GC or HPLC.

The general workflow for this enzymatic resolution is depicted below:

G start Racemic 4-Octanol reaction Lipase-Catalyzed Acetylation (CALB, Vinyl Acetate, Hexane) start->reaction separation Separation (Chromatography) reaction->separation product_R This compound (Unreacted) separation->product_R product_S_ester (S)-4-Octyl Acetate (Product) separation->product_S_ester hydrolysis Hydrolysis product_S_ester->hydrolysis product_S_alcohol (S)-4-Octanol hydrolysis->product_S_alcohol

Diagram 3: Experimental workflow for lipase-catalyzed kinetic resolution. (Within 100 characters)

References

Technical Support Center: Purification of 4-Octanol Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals facing challenges in the purification of 4-octanol (B147376) stereoisomers. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to assist in your purification endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 4-octanol stereoisomers so challenging?

The primary difficulty in separating 4-octanol stereoisomers lies in their identical physical properties in an achiral environment.[1][2] Enantiomers, which are non-superimposable mirror images, share the same boiling point, solubility, and chromatographic retention times under standard, non-chiral conditions, making their separation extremely difficult.[2] The small structural difference between the propyl and butyl groups attached to the chiral center of 4-octanol further complicates the separation.[3] Diastereomers, on the other hand, have different physical properties and can be separated by conventional methods, a principle often exploited for enantiomer resolution.[2]

Q2: What are the common methods for purifying 4-octanol stereoisomers?

Common methods for the purification of 4-octanol stereoisomers include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique that employs a chiral stationary phase (CSP) to differentiate between enantiomers.[3][4]

  • Chiral Gas Chromatography (GC): Similar to chiral HPLC, this method uses a chiral capillary column to separate the stereoisomers.[1]

  • Supercritical Fluid Chromatography (SFC): SFC is gaining popularity for chiral separations due to its speed and efficiency.[5]

  • Indirect Methods (Derivatization): This involves reacting the racemic 4-octanol with a chiral resolving agent to form diastereomers.[2] These diastereomers, having different physical properties, can then be separated using standard chromatography techniques like normal-phase HPLC.[3][6] The separated diastereomers are then converted back to the pure enantiomers.[2]

Q3: How do I choose the right purification method for my experiment?

The choice of method depends on several factors, including the scale of the purification, the required purity of the final product, and the available equipment.

  • For analytical purposes and small-scale purifications, chiral GC and HPLC are often the methods of choice due to their high resolution.[1][5]

  • For preparative or large-scale purification , the indirect method of forming diastereomers followed by standard chromatography can be more cost-effective and scalable.[3] Simulated moving bed (SMB) chromatography is another option for large-scale HPLC separations.[7]

Q4: What is derivatization, and why is it used for separating 4-octanol enantiomers?

Derivatization is a process where the racemic 4-octanol is reacted with a pure chiral molecule, known as a chiral resolving agent, to form a mixture of diastereomers.[2] Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatographic techniques.[2] For example, racemic 4-octanol can be esterified with an enantiomerically pure carboxylic acid to produce diastereomeric esters, which can then be separated.[2][3] After separation, the chiral resolving agent is removed to yield the pure enantiomers of 4-octanol.[2]

Q5: How can I assess the purity of my separated 4-octanol stereoisomers?

The purity of the separated stereoisomers, specifically the enantiomeric excess (ee), can be determined using analytical chiral chromatography (GC or HPLC).[1] By injecting a sample of the purified fraction onto a chiral column, you can quantify the ratio of the two enantiomers based on the peak areas in the resulting chromatogram.[1]

Troubleshooting Guides

Chiral High-Performance Liquid Chromatography (HPLC)
Issue Possible Cause Solution
Poor resolution between stereoisomer peaks The chosen mobile phase and stationary phase lack sufficient selectivity.[8]Optimize the mobile phase composition. For reversed-phase HPLC, adjust the organic solvent-to-water ratio. For normal-phase HPLC, try different solvent combinations like hexane (B92381)/isopropanol.[9] Consider screening different chiral stationary phases (CSPs) as they have different recognition mechanisms.[9]
The column temperature is not optimal.Methodically adjust the column temperature. Lower temperatures often improve enantioselectivity but can lead to broader peaks and longer analysis times.[10]
Peak fronting or tailing Column overload due to injecting too much sample.[8]Reduce the injection volume or the concentration of the sample.[8]
Secondary interactions between 4-octanol and the stationary phase.[8]Ensure the sample is fully dissolved in the mobile phase.[8] For basic compounds, adding a small amount of a basic modifier like diethylamine (B46881) to the mobile phase can help. For acidic compounds, an acidic modifier like trifluoroacetic acid may be beneficial.[9]
Unstable distillation temperature Uneven boiling or "bumping" of the liquid.[8]Add boiling chips or use a magnetic stirrer to ensure smooth boiling.[8]
Cloudy distillate Presence of water or other immiscible impurities.Ensure all glassware is dry and consider adding a drying agent to the crude 4-octanol before distillation.
Chiral Gas Chromatography (GC)
Issue Possible Cause Solution
Poor resolution of enantiomers The oven temperature program is not optimized.Optimize the temperature ramp rate or use an isothermal program at a lower temperature to enhance separation. The optimal temperature should be determined empirically.[1]
Incorrect carrier gas flow rate.Optimize the carrier gas flow rate to achieve the best balance between resolution and analysis time.
Broad or split peaks Inlet contamination or activity.[10]Perform inlet maintenance by replacing the liner and septum. Using a deactivated liner can reduce active sites.[10]
Improper column installation.[10]Ensure the column is cut cleanly and installed at the correct depth in both the inlet and detector.[10]

Quantitative Data Summary

The following table summarizes representative data for the separation of 4-octanol stereoisomers using different chromatographic techniques. Note that separation factors (α) and resolution factors (Rs) are key indicators of separation efficiency. A higher value for both indicates a better separation.

Technique Derivative Stationary Phase Mobile Phase/Conditions Separation Factor (α) Resolution (Rs) Reference
Chiral HPLC3,5-Dinitrophenylurethane (3,5-DNPU)Not specifiedNot specified, at -20 °C1.06Not specified[3][4]
Chiral GCAcetate (B1210297)Not specifiedNot specified1.0 - 1.01Not specified[3][4]
HPLC (Reversed Phase)Ester with a chiral acidNot specifiedNot specified, at -40 °C1.04Not specified[3][4]
HPLC (Normal Phase)(S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP) esterSilica (B1680970) GelNot specified1.251.03[3]

Experimental Protocols

Protocol 1: Derivatization of Racemic 4-Octanol with (S)-(+)-MαNP Acid

This protocol describes the formation of diastereomeric esters from racemic 4-octanol, which can then be separated by standard chromatography.[3]

Materials:

  • Racemic (±)-4-octanol

  • (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (anhydrous)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve racemic 4-octanol (1 equivalent) and (S)-(+)-MαNP acid (1 equivalent) in anhydrous dichloromethane.

  • Add a catalytic amount of DMAP to the solution.

  • Cool the mixture in an ice bath and add DCC (1.1 equivalents) portion-wise.

  • Remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric ester mixture.

Protocol 2: Separation of Diastereomeric MαNP Esters by HPLC

This protocol outlines the separation of the diastereomeric esters prepared in Protocol 1.[3]

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC)

  • Silica gel column

  • Mobile phase: A mixture of hexane and ethyl acetate (e.g., 90:10 v/v, optimize as needed)

  • UV detector

Procedure:

  • Equilibrate the silica gel column with the mobile phase at a constant flow rate.

  • Dissolve the crude diastereomeric ester mixture in a small amount of the mobile phase.

  • Inject the sample onto the HPLC column.

  • Monitor the elution of the diastereomers using the UV detector.

  • Collect the fractions corresponding to each separated diastereomer peak.

  • Analyze the purity of the collected fractions by re-injecting a small aliquot.

  • Combine the pure fractions for each diastereomer and remove the solvent under reduced pressure.

Protocol 3: Chiral Gas Chromatography (GC) of 4-Octanol Enantiomers

This protocol provides a general method for the analytical separation of 4-octanol enantiomers.[1]

Instrumentation and Materials:

  • Gas chromatograph with a flame ionization detector (FID)

  • Chiral capillary column (e.g., a cyclodextrin-based column)[10]

  • Carrier gas (e.g., helium or hydrogen)

  • Sample of 4-octanol (racemic or enantiomerically enriched) diluted in a suitable solvent (e.g., dichloromethane)

Procedure:

  • Install the chiral capillary column in the GC.

  • Set the injector and detector temperatures (e.g., 250 °C).

  • Set the oven temperature program. An isothermal program (e.g., 100-140 °C) or a slow temperature ramp may be effective. The optimal temperature should be determined empirically.[1]

  • Set the carrier gas flow rate.

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Record the chromatogram. The two enantiomers should elute at different retention times.

  • Identify the peaks corresponding to each enantiomer by comparing with standards of known configuration, if available.

Visualizations

G cluster_0 Troubleshooting Workflow: Chiral HPLC Purification of 4-Octanol Stereoisomers cluster_1 Optimize Selectivity cluster_2 Address Poor Peak Shape start Start: Poor or No Separation q1 Is the peak shape good (symmetrical)? start->q1 q2 Modify Mobile Phase q1->q2 Yes p1 Peak Tailing or Fronting q1->p1 No a1_yes Yes a1_no No q3 Change Column Temperature q2->q3 q4 Screen Different CSPs q3->q4 end Resolution Achieved q4->end s1 Reduce Sample Concentration/Volume p1->s1 s2 Add Mobile Phase Modifier (Acid/Base) s1->s2 s2->q1

Caption: Troubleshooting workflow for chiral HPLC purification.

G cluster_0 Purification Strategies for 4-Octanol Stereoisomers cluster_1 Direct Methods (Enantioseparation) cluster_2 Indirect Methods (Diastereomer Formation) racemic Racemic 4-Octanol chiral_hplc Chiral HPLC racemic->chiral_hplc chiral_gc Chiral GC racemic->chiral_gc chiral_sfc Chiral SFC racemic->chiral_sfc derivatization Derivatization with Chiral Agent racemic->derivatization enantiomers Pure Enantiomers chiral_hplc->enantiomers chiral_gc->enantiomers chiral_sfc->enantiomers separation Separation of Diastereomers (e.g., Normal Phase HPLC) derivatization->separation hydrolysis Removal of Chiral Agent separation->hydrolysis hydrolysis->enantiomers

Caption: Logical relationships of purification strategies.

References

Troubleshooting low yield in asymmetric synthesis of octanols

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Asymmetric Synthesis of Octanols

Welcome to the technical support center for the asymmetric synthesis of octanols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My asymmetric synthesis of 2-octanol (B43104) is resulting in a low chemical yield. What are the most common causes?

A low chemical yield in the asymmetric synthesis of 2-octanol can stem from several factors. The most common issues include catalyst deactivation or inhibition, suboptimal reaction conditions, poor quality of reagents or solvents, and product loss during workup and purification. For catalytic reactions, such as asymmetric hydrogenation or transfer hydrogenation, catalyst poisoning by impurities in the substrate or solvent is a frequent problem. In enzymatic resolutions, the enzyme may be inhibited by the substrate or product, or denatured by inappropriate temperature or solvent conditions.

Q2: I am observing a low enantiomeric excess (ee) in my synthesis of chiral octanol. How can I improve it?

Low enantiomeric excess is a common challenge that can often be addressed by systematically evaluating and optimizing several reaction parameters. Key factors influencing enantioselectivity include the choice of chiral catalyst or ligand, reaction temperature, and the solvent system. Generally, lower reaction temperatures lead to higher enantiomeric excess by increasing the energy difference between the diastereomeric transition states. The polarity and coordinating ability of the solvent can also significantly impact the stereochemical outcome. It is also crucial to ensure the high purity of the chiral catalyst and starting materials, as impurities can interfere with the stereodifferentiating step.

Q3: How do I know if my catalyst has been deactivated in an asymmetric hydrogenation reaction?

Catalyst deactivation is a primary cause of low yield and can be identified through a few key observations. A visual inspection of the reaction mixture might reveal a color change or the precipitation of metal nanoparticles, which is common for ruthenium-based catalysts.[1] To confirm deactivation, you can run a control reaction with a fresh batch of catalyst under identical conditions. If the new reaction proceeds with a significantly higher yield, it strongly indicates that the original catalyst was deactivated.[1] Common causes of deactivation include poisoning by impurities (e.g., sulfur compounds, water), thermal degradation, or fouling of the active sites.[1]

Q4: In a lipase-catalyzed kinetic resolution of racemic octanol, my conversion is stalling at less than 50%. What could be the issue?

In an ideal kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%. However, if the reaction stalls significantly below this conversion, it could be due to several factors. Enzyme inhibition or deactivation is a common cause.[2] This can be triggered by incompatible solvents, high temperatures that denature the enzyme, or the presence of inhibitors like heavy metals in the starting materials.[2] Another possibility is equilibrium limitations, especially in enzymatic esterification. Using an acyl donor like vinyl acetate (B1210297) can help drive the reaction forward by producing an enol that tautomerizes to acetaldehyde, thus shifting the equilibrium towards the product side.[2]

Troubleshooting Guides

Issue 1: Low Yield in Asymmetric Reduction of 2-Octanone (B155638) via CBS Reduction
Potential Cause Recommended Solution
Inefficient Catalyst Formation or Decomposition Ensure the (R)- or (S)-2-Methyl-CBS-oxazaborolidine catalyst is handled under strictly anhydrous and inert conditions. If generating the catalyst in situ, ensure the borane (B79455) solution is fresh and accurately titrated.[2] The presence of water can significantly reduce enantioselectivity and yield.[3]
Suboptimal Reaction Temperature Temperature is critical for stereoselectivity. While lower temperatures generally improve enantiomeric excess, they can also slow down the reaction rate, leading to incomplete conversion if the reaction time is not adjusted.[3] Optimize the temperature to balance yield and enantioselectivity.
Impure Substrate or Solvents Impurities in the 2-octanone or the solvent (typically THF) can poison the catalyst. Purify the ketone and ensure solvents are anhydrous before use.[2]
Incorrect Stoichiometry Ensure the correct molar ratios of the ketone, CBS catalyst, and borane source are used. An insufficient amount of the borane reducing agent will lead to incomplete conversion.
Issue 2: Low Conversion in Lipase-Catalyzed Kinetic Resolution of (±)-2-Octanol
Potential Cause Recommended Solution
Enzyme Deactivation Ensure the chosen solvent is compatible with the lipase (B570770) (e.g., Novozym 435). Non-polar solvents like hexane (B92381) or toluene (B28343) are often preferred.[2] Avoid high temperatures that can denature the enzyme. Check starting materials for potential enzyme inhibitors.
Mass Transfer Limitations Inadequate mixing can limit the interaction between the substrate and the immobilized enzyme. Ensure sufficient agitation to overcome these limitations.[4]
Suboptimal Acyl Donor The choice of acyl donor is crucial. Vinyl acetate is often highly effective as it shifts the reaction equilibrium towards the products.[2]
Incorrect Enzyme Loading The amount of enzyme used will directly impact the reaction rate. If the reaction is too slow, consider increasing the enzyme loading.[4]

Data Presentation

Table 1: Effect of Solvent on Lipase-Catalyzed Resolution of (±)-2-Octanol

This table summarizes the effect of different organic solvents on the enantiomeric excess (ee) of the product in the porcine pancreatic lipase (PPL)-catalyzed transesterification of racemic 2-octanol.

SolventLog PReaction Time (h)Conversion (%)ee of (R)-2-octyl butyrate (B1204436) (%)
n-Hexane3.54844>90
Toluene2.57245>90
Diethyl ether0.852445>90
Acetonitrile-0.3312045>90
Tetrahydrofuran (B95107)0.4916820>90

Data adapted from a study on porcine pancreatic lipase-catalyzed transesterification.[5]

Table 2: Optimization of Nozaki-Hiyama-Kishi (NHK) Reaction Conditions

This table illustrates the optimization of an intramolecular NHK reaction, highlighting the impact of the vinyl halide and reaction conditions on the yield.

EntryVinyl HalideEquivalents of CrCl₂TemperatureTime (h)Yield (%)
1Bromide1060°C4815
2Bromide2080°C7220
3Iodide10Room Temp2461

Data adapted from a study on the total synthesis of LL-Z1640-2.[6]

Experimental Protocols

Protocol 1: Asymmetric Reduction of 3-Octanone (B92607) via CBS Reduction

This protocol provides a general procedure for the enantioselective reduction of 3-octanone to (S)-3-octanol using a CBS catalyst.

  • Catalyst Preparation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) and anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Borane Addition: Slowly add borane-dimethyl sulfide (B99878) complex (0.6 eq) to the solution and stir for 10 minutes.

  • Substrate Addition: In a separate flask, dissolve 3-octanone (1.0 eq) in anhydrous THF. Add the 3-octanone solution dropwise to the catalyst solution at -78 °C over 30 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours.

  • Quenching: Quench the reaction by the slow, dropwise addition of methanol (B129727) at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield (S)-3-octanol.[2]

  • Analysis: Determine the enantiomeric excess by chiral GC analysis.[2]

Protocol 2: Kinetic Resolution of (±)-2-Octanol Using Novozym 435

This protocol describes a typical procedure for the enzymatic kinetic resolution of racemic 2-octanol.

  • Reaction Setup: To a flask, add (±)-2-octanol (1.0 eq), immobilized lipase (Novozym 435, by weight), and a suitable non-polar solvent (e.g., n-heptane).[4]

  • Acyl Donor Addition: Add vinyl acetate (1.5 eq) to the mixture.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 40°C) and monitor the reaction progress by GC.

  • Enzyme Removal: Once the desired conversion (ideally close to 50%) is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.[2]

  • Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted (S)-2-octanol from the (R)-2-octyl acetate by flash column chromatography.

  • Hydrolysis (Optional): The (R)-2-octyl acetate can be hydrolyzed (e.g., using NaOH in methanol) to obtain (R)-2-octanol.

  • Analysis: Determine the enantiomeric excess of both the resolved alcohol and the hydrolyzed acetate by chiral GC or HPLC.[2]

Visualizations

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_reagents Assess Reagent/Solvent Purity start->check_reagents control_rxn Run Control Reaction with Standard Substrate check_catalyst->control_rxn conditions_issue Suboptimal Conditions check_conditions->conditions_issue Incorrect reagent_issue Impure Reagents/ Solvents check_reagents->reagent_issue Impurities Detected control_rxn->check_conditions Good Yield catalyst_issue Catalyst Deactivated or Poisoned control_rxn->catalyst_issue Low Yield replace_catalyst Use Fresh Catalyst/ Screen New Catalysts catalyst_issue->replace_catalyst optimize Optimize Conditions (Temp, Conc, Time) conditions_issue->optimize purify_reagents Purify Substrate & Solvents reagent_issue->purify_reagents end Improved Yield optimize->end purify_reagents->end replace_catalyst->end

Caption: A logical workflow for troubleshooting low yield in asymmetric synthesis.

Catalytic Cycle for Noyori Asymmetric Transfer Hydrogenation

NoyoriCycle catalyst [Ru(II)-TsDPEN] active_hydride [Ru(II)H-TsDPEN] catalyst->active_hydride H-donor (iPrOH) ts Transition State active_hydride->ts Ketone (2-Octanone) product_complex [Ru(II)-Product Complex] ts->product_complex Hydride Transfer product_complex->catalyst Product Release (Chiral Octanol)

Caption: Simplified catalytic cycle for the asymmetric transfer hydrogenation of a ketone.

References

Technical Support Center: Chiral GC Separation of (R)- and (S)-4-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatographic (GC) separation of (R)- and (S)-4-octanol enantiomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral GC separation of 4-octanol (B147376) enantiomers.

IssuePotential Cause(s)Recommended Solution(s)
Poor or No Resolution Incorrect Column: Using a non-chiral (achiral) column.Use a capillary column with a chiral stationary phase (CSP), typically a cyclodextrin-based column.
Suboptimal Oven Temperature: Temperature is too high, reducing enantioselectivity.Lower the oven temperature or use a slower temperature ramp rate. Decreasing the temperature often improves chiral separations.
Inappropriate Carrier Gas Velocity: Flow rate is too high or too low.Optimize the linear velocity of the carrier gas (Helium or Hydrogen). Hydrogen is often preferred for better efficiency at higher linear velocities.
Column Overload: Injecting too much sample.Dilute the sample or use a higher split ratio. Chiral columns are easily overloaded, leading to poor peak shape and resolution.
Peak Tailing Active Sites: Presence of active sites in the injector liner or on the column.Use a deactivated injector liner. Condition the column according to the manufacturer's instructions.
Column Contamination: Buildup of non-volatile residues on the column.Trim the first few centimeters of the column from the injector end.
Incompatible Solvent: The injection solvent is not compatible with the stationary phase.Choose a solvent that is compatible with the chiral stationary phase.
Peak Fronting Column Overload: Injecting a highly concentrated sample.Dilute the sample or decrease the injection volume.
Incompatible Injection Solvent: The solvent is too strong for the initial oven temperature.Ensure solvent compatibility or lower the initial oven temperature to better focus the sample at the head of the column.
Split Peaks Improper Column Installation: Poorly cut column ends or incorrect installation depth in the injector or detector.Re-install the column, ensuring a clean, square cut and correct positioning.
Partially Blocked Inlet Liner: Accumulation of particulates in the liner.Replace the inlet liner and septum.
Irreproducible Retention Times Unstable Oven Temperature: Fluctuations in the GC oven temperature.Verify the stability and accuracy of the oven temperature.
Carrier Gas Flow/Pressure Fluctuations: Inconsistent carrier gas flow or pressure.Check for leaks in the gas lines and ensure the electronic pressure control (EPC) is functioning correctly.
Sample Matrix Effects: Inconsistent sample preparation.Ensure a consistent and reproducible sample preparation procedure.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of (R)- and (S)-4-octanol important?

A1: (R)- and (S)-4-octanol are enantiomers, which are non-superimposable mirror images of each other. In pharmaceutical, flavor, and fragrance industries, enantiomers can have different biological activities, pharmacological effects, and sensory properties. Therefore, separating and quantifying each enantiomer is crucial for product quality, efficacy, and safety.

Q2: What type of GC column is recommended for separating 4-octanol enantiomers?

A2: A chiral capillary column is essential. Cyclodextrin-based chiral stationary phases (CSPs) are highly effective for the separation of alcohol enantiomers. Derivatized β-cyclodextrin columns are a common first choice.

Q3: What are the most critical parameters to optimize for this separation?

A3: The three most critical parameters are the choice of the chiral stationary phase, the oven temperature program, and the carrier gas linear velocity.[1]

Q4: Should I derivatize the 4-octanol before analysis?

A4: While direct analysis is possible, derivatization of alcohols to their corresponding esters (e.g., acetates) can often improve peak shape and resolution on certain chiral stationary phases.[1]

Q5: How can I improve the resolution if the peaks are very close together?

A5: To improve resolution, you can try the following:

  • Lower the temperature: Decreasing the isothermal temperature or using a slower ramp rate in a temperature program generally increases enantioselectivity.

  • Optimize carrier gas flow: Adjust the linear velocity of the carrier gas to its optimal value for the column being used.

  • Reduce sample concentration: Column overload is a common cause of poor resolution.

  • Try a different chiral stationary phase: If optimization on one column is unsuccessful, a different CSP may provide the necessary selectivity.

Experimental Protocols

The following are suggested starting protocols for the chiral GC separation of (R)- and (S)-4-octanol. These are based on established methods for structurally similar chiral alcohols and should be optimized for your specific instrumentation and requirements.

Protocol 1: Direct Analysis of 4-Octanol

This protocol is a starting point for the direct analysis of underivatized 4-octanol enantiomers.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Chiral Capillary Column (e.g., derivatized β-cyclodextrin, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Sample Preparation:

  • Prepare a 1 mg/mL solution of racemic 4-octanol in a suitable solvent (e.g., hexane (B92381) or isopropanol).

GC Conditions:

ParameterValue
Injector Temperature 250°C
Detector Temperature 250°C
Carrier Gas Helium or Hydrogen
Linear Velocity Optimize for the chosen carrier gas (e.g., ~40 cm/s for He)
Injection Mode Split (e.g., 50:1 split ratio)
Injection Volume 1 µL
Oven Temperature Program Initial: 60°C, hold for 2 minRamp: 2°C/min to 160°CHold at 160°C for 5 min
Protocol 2: Analysis of 4-Octanol Acetate (B1210297) Derivatives

Derivatization to the acetate ester can sometimes enhance separation.

Derivatization Procedure:

  • To 1 mg of racemic 4-octanol in a vial, add 200 µL of pyridine (B92270) and 100 µL of acetic anhydride.

  • Cap the vial and heat at 60°C for 1 hour.

  • After cooling, add 1 mL of diethyl ether and 1 mL of water.

  • Shake the mixture, allow the layers to separate, and collect the organic layer.

  • Wash the organic layer sequentially with 1 mL of 1M HCl, 1 mL of saturated NaHCO₃ solution, and 1 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄. The resulting solution is ready for GC analysis.

GC Conditions:

ParameterValue
Injector Temperature 230°C
Detector Temperature 250°C
Carrier Gas Hydrogen
Linear Velocity ~80 cm/s
Injection Mode Split (e.g., 50:1 split ratio)
Injection Volume 1 µL
Oven Temperature Program Initial: 70°C, hold for 1 minRamp 1: 5°C/min to 160°CRamp 2: 10°C/min to 200°C

Data Presentation

The following table summarizes typical performance parameters for the chiral GC separation of octanol (B41247) isomers on a cyclodextrin-based column. Note that specific values for 4-octanol may vary.

AnalyteChiral Stationary PhaseResolution (Rs)Separation Factor (α)
2-OctanolDerivatized β-cyclodextrin> 1.5 (as acetate)1.50 (as acetate)[1]
3-OctanolDerivatized β-cyclodextrinBaseline separationNot reported

Visualizations

The following diagrams illustrate the troubleshooting workflow and the logical relationships in optimizing the chiral GC separation.

TroubleshootingWorkflow start Start: Poor Separation of (R/S)-4-Octanol check_column Is a chiral column being used? start->check_column use_chiral_column Use a cyclodextrin-based chiral column check_column->use_chiral_column No optimize_temp Optimize Oven Temperature check_column->optimize_temp Yes use_chiral_column->optimize_temp lower_temp Lower temperature or reduce ramp rate optimize_temp->lower_temp Suboptimal optimize_flow Optimize Carrier Gas Flow optimize_temp->optimize_flow Optimal lower_temp->optimize_flow adjust_flow Adjust linear velocity optimize_flow->adjust_flow Suboptimal check_overload Check for Column Overload optimize_flow->check_overload Optimal adjust_flow->check_overload dilute_sample Dilute sample or increase split ratio check_overload->dilute_sample Overloaded troubleshoot_peaks Troubleshoot Peak Shape (Tailing/Fronting/Splitting) check_overload->troubleshoot_peaks Not Overloaded dilute_sample->troubleshoot_peaks end Achieved Optimal Separation troubleshoot_peaks->end

Caption: Troubleshooting workflow for poor separation of 4-octanol enantiomers.

ParameterRelationships cluster_parameters Key GC Parameters cluster_outcomes Separation Outcomes CSP Chiral Stationary Phase Resolution Resolution (Rs) CSP->Resolution Selectivity Temp Oven Temperature Temp->Resolution Selectivity RetentionTime Retention Time Temp->RetentionTime Directly Affects Flow Carrier Gas Flow Flow->Resolution Efficiency Flow->RetentionTime Directly Affects Concentration Sample Concentration Concentration->Resolution Overload Effect PeakShape Peak Shape Concentration->PeakShape Fronting/Tailing

Caption: Relationships between key GC parameters and separation outcomes.

References

Preventing racemization of (R)-4-Octanol during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent the racemization of (R)-4-Octanol during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this compound?

A1: Racemization is the process by which a pure enantiomer, such as this compound, is converted into a mixture containing equal amounts of both enantiomers ((R)- and (S)-4-Octanol). This results in a loss of optical activity and is detrimental in drug development, where only one enantiomer often possesses the desired therapeutic effect while the other may be inactive or cause harmful side effects. The stereochemical integrity of the chiral center at C4 is crucial for the molecule's biological function.

Q2: What are the primary chemical mechanisms that lead to the racemization of this compound?

A2: The primary cause of racemization for a secondary alcohol like this compound is the formation of a planar, achiral intermediate, most commonly a carbocation. This typically occurs under reaction conditions that favor a Substitution Nucleophilic Unimolecular (SN1) pathway. Once the planar carbocation is formed, an incoming nucleophile can attack from either face with equal probability, leading to a 50:50 mixture of (R) and (S) products. Conditions promoting this include the use of strong acids, polar protic solvents, and poor nucleophiles.

Q3: Which common laboratory reactions pose the highest risk of racemization for this compound?

A3: Reactions that involve converting the hydroxyl (-OH) group into a good leaving group under acidic or high-temperature conditions are high-risk. This includes certain types of esterifications (e.g., direct Fischer esterification with strong acid catalysts), conversions to alkyl halides using hydrohalic acids (e.g., HBr, HI), and some dehydration reactions. Any reaction that proceeds through an SN1 mechanism is a potential source of racemization.

Q4: How can I reliably determine if my this compound sample has racemized during a reaction?

A4: The most reliable method for determining the enantiomeric purity (and thus, any racemization) of your product is through chiral chromatography. Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase can separate the (R) and (S) enantiomers, allowing for their quantification. The result is typically expressed as enantiomeric excess (% ee), where a decrease from the starting material's % ee indicates racemization.

Troubleshooting Guide: Loss of Enantiomeric Purity

Problem: My reaction product shows a significant loss of enantiomeric excess (% ee) starting from enantiopure this compound.

This troubleshooting guide helps you identify and resolve potential causes of racemization in your experiment.

RacemizationTroubleshooting start Racemization Observed (Loss of % ee) check_reaction_type Reaction Type? start->check_reaction_type check_conditions Reaction Conditions? start->check_conditions check_workup Workup / Purification? start->check_workup sn1_path Potential S_N1 Pathway (e.g., conversion to R-X) check_reaction_type->sn1_path Substitution acid_cat Strong Acid Catalysis (e.g., Fischer Esterification) check_reaction_type->acid_cat Esterification high_temp High Temperature? check_conditions->high_temp Temperature polar_protic Polar Protic Solvent? check_conditions->polar_protic Solvent acid_base_workup Strong Acid/Base Wash? check_workup->acid_base_workup Aqueous Wash silica_gel Silica (B1680970) Gel Chromatography? check_workup->silica_gel Purification solution_sn1 Solution: Use S_N2 conditions. (e.g., Appel or Mitsunobu reaction) sn1_path->solution_sn1 solution_acid Solution: Use mild, non-acidic coupling. (e.g., DCC/DMAP, Yamaguchi) acid_cat->solution_acid solution_temp Solution: Run reaction at lower T. (e.g., 0 °C or -78 °C) high_temp->solution_temp solution_solvent Solution: Switch to aprotic solvent. (e.g., THF, Dichloromethane) polar_protic->solution_solvent solution_workup Solution: Use mild buffers (e.g., NaHCO3). Quench carefully. acid_base_workup->solution_workup solution_silica Solution: Neutralize silica gel with Et3N or use alternative (Alumina). silica_gel->solution_silica

A troubleshooting decision tree for diagnosing sources of racemization.

Analysis of Potential Causes & Solutions
Potential Cause Explanation Recommended Solution
Harsh Reaction Conditions High temperatures or the presence of strong acids (e.g., H₂SO₄ in Fischer esterification) can provide enough energy to overcome the activation barrier for carbocation formation, leading to racemization.[1]Lower Reaction Temperature: Conduct the reaction at the lowest feasible temperature. Cryogenic conditions (-78 °C) can be effective.[1] Use Mild Catalysts: Replace strong mineral acids with milder activators. For esterification, consider using dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) or Yamaguchi esterification conditions.
Reaction Mechanism (SN1 Prone) Reactions involving the formation of a good leaving group (e.g., converting -OH to -OTs or -Br) can proceed via an SN1 mechanism, especially with secondary carbons like C4 in 4-octanol (B147376). The resulting planar carbocation intermediate allows for non-selective nucleophilic attack.Promote SN2 Pathway: Utilize reaction systems that favor a bimolecular substitution (SN2), which proceeds with inversion of configuration and avoids a carbocation intermediate. Examples include the Mitsunobu reaction (for esterification/etherification) or the Appel reaction (for conversion to alkyl halides).
Solvent Choice Polar protic solvents (e.g., water, methanol, ethanol) are known to stabilize carbocation intermediates, thereby favoring the SN1 pathway and increasing the risk of racemization.[1]Use Aprotic Solvents: Switch to polar aprotic solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile) which do not effectively solvate the carbocation, thus disfavoring the SN1 mechanism.
Work-up & Purification Exposure to acidic or basic conditions during aqueous work-up can cause racemization of the final product.[1] Furthermore, standard silica gel for chromatography is acidic and can catalyze racemization of sensitive compounds on the column.[1]Gentle Work-up: Use buffered aqueous solutions (e.g., saturated NaHCO₃ or NH₄Cl) for washes instead of strong acids or bases. Neutralize Silica: Deactivate silica gel by preparing a slurry with a small amount of a non-polar solvent containing ~1% triethylamine (B128534) (Et₃N) before packing the column. Alternatively, use a more neutral stationary phase like alumina.

Preventative Protocols & Methods

To avoid racemization, it is crucial to select methods that circumvent the formation of a carbocation at the stereocenter. Below are examples of stereoretentive and stereoinvertive protocols.

Mechanism: SN1 vs. SN2 Pathways

The choice of reaction pathway is the most critical factor in maintaining stereochemical integrity.

G Figure 2: Reaction Pathways at a Chiral Center cluster_SN2 SN2 Pathway (Inversion) cluster_SN1 SN1 Pathway (Racemization) r_alcohol R-OH This compound transition_state [Nu---C---LG]‡ r_alcohol->transition_state Nucleophile (Nu⁻) s_product S-Product (Inverted) transition_state->s_product Leaving Group (LG) departs r_alcohol2 R-OH This compound carbocation Planar Carbocation (+) r_alcohol2->carbocation Loss of Leaving Group racemic_product Racemic Product (R/S Mixture) carbocation->racemic_product Nucleophile attacks both faces

SN2 reactions proceed with inversion, while SN1 reactions lead to racemization.

Protocol 1: Stereoinvertive Esterification via Mitsunobu Reaction

This protocol converts this compound to its corresponding (S)-ester with high stereochemical inversion, avoiding racemization.

Materials:

  • This compound

  • Triphenylphosphine (B44618) (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Carboxylic acid (e.g., Benzoic acid)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Methodology:

  • Reactor Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq).

  • Solvent Addition: Dissolve the components in anhydrous THF.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. A color change and/or formation of a precipitate is typically observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the (S)-ester product.

  • Analysis: Confirm the enantiomeric excess of the product using chiral HPLC or GC.

Protocol 2: Analysis of Enantiomeric Excess (% ee) by Chiral GC

Objective: To separate and quantify the (R)- and (S)-enantiomers of a 4-octanol derivative (e.g., 4-octyl acetate).

Methodology:

  • Column Selection: Utilize a Gas Chromatography (GC) system equipped with a chiral capillary column, such as a cyclodextrin-based column (e.g., Beta DEX™ or Gamma DEX™).

  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • GC Method:

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen

    • Oven Program: Start at a temperature appropriate for the analyte's volatility (e.g., 80 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 150 °C). The exact program must be optimized to achieve baseline separation of the enantiomers.

  • Data Analysis: Integrate the peak areas for the (R) and (S) enantiomers. Calculate the enantiomeric excess using the formula: % ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100

Comparative Data: Influence of Leaving Group on Stereochemical Outcome

The choice of how the hydroxyl group is activated is critical. The following table illustrates expected outcomes for the conversion of this compound to an ether (R'-O-R).

Method Reagents Intermediate Mechanism Expected Product % ee Retention
Williamson Ether Synthesis (via Tosylate) 1. TsCl, Pyridine2. NaOR'R-OTsSN2(S)-4-Octyl EtherHigh (Inversion)
Acid-Catalyzed Ether Synthesis H₂SO₄, R'OH, HeatR⁺ (Carbocation)SN1(R/S)-4-Octyl EtherLow (Racemization)
Mitsunobu Reaction PPh₃, DIAD, R'OHAlkoxyphosphonium saltSN2(S)-4-Octyl EtherHigh (Inversion)

This guide provides a framework for diagnosing and preventing racemization. Always consider the specific substrate and reaction conditions, and perform analytical checks to confirm the stereochemical purity of your products.

References

Side reactions in the synthesis of 4-octanol and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-octanol (B147376). Our aim is to help you identify and mitigate common side reactions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 4-octanol?

The two most common laboratory methods for synthesizing 4-octanol are:

  • Grignard Reaction: The reaction of butylmagnesium bromide (a Grignard reagent) with butanal.[1]

  • Reduction of 4-Octanone (B1346966): The reduction of the corresponding ketone, 4-octanone, using a hydride reducing agent.[2][3]

Q2: What is the general reaction scheme for the Grignard synthesis of 4-octanol?

The Grignard synthesis of 4-octanol involves the nucleophilic addition of butylmagnesium bromide to the carbonyl carbon of butanal. The resulting magnesium alkoxide is then protonated in an aqueous workup to yield 4-octanol.[1][4]

Q3: Which reducing agents are suitable for the synthesis of 4-octanol from 4-octanone?

Both sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for the reduction of 4-octanone to 4-octanol.[2][5] NaBH₄ is a milder reducing agent and can be used in protic solvents like ethanol (B145695), while the more reactive LiAlH₄ requires anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).[5][6][7][8][9]

Troubleshooting Guide: Grignard Synthesis of 4-Octanol

This guide addresses common issues encountered during the synthesis of 4-octanol via the Grignard reaction.

Problem 1: Low or No Yield of 4-Octanol

Possible Causes:

  • Inactive Grignard Reagent: The Grignard reagent is highly sensitive to moisture and oxygen. Contamination with water will quench the reagent by protonation, forming butane.[10]

  • Poor Quality Magnesium: An oxide layer on the surface of the magnesium turnings can prevent the reaction with butyl bromide from initiating.[11]

  • Incomplete Reaction: Insufficient reaction time or temperature may lead to incomplete conversion of the starting materials.

Solutions:

  • Ensure Anhydrous Conditions: All glassware should be flame-dried or oven-dried immediately before use. Anhydrous solvents are critical. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[10][11]

  • Activate Magnesium: Use fresh, high-purity magnesium turnings. If the reaction is difficult to initiate, a small crystal of iodine can be added to activate the magnesium surface.[11]

  • Monitor Reaction Progress: Use thin-layer chromatography (TLC) to monitor the consumption of butanal. If the reaction stalls, consider extending the reaction time or gently heating the mixture.[11]

Problem 2: Formation of Significant Side Products

Several side reactions can compete with the desired formation of 4-octanol.

Side ReactionSide Product(s)Conditions Favoring FormationHow to Avoid
Wurtz Coupling Octane (B31449)High local concentration of butyl bromide.Add the butyl bromide solution dropwise to the magnesium turnings to maintain a low concentration. A large excess of magnesium can also help.[12]
Enolization of Butanal Butanal enolate (leading to recovery of starting material after workup)The Grignard reagent acting as a base rather than a nucleophile.Add the butanal solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition.[10][11]
Reaction with Water ButanePresence of moisture in glassware or solvents.Use thoroughly dried glassware and anhydrous solvents under an inert atmosphere.[10]
Reaction with Oxygen Butoxy magnesium bromideExposure of the Grignard reagent to air.Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.[10]

Problem 3: Difficulties During Workup and Purification

Possible Causes:

  • Emulsion Formation: Vigorous shaking during the aqueous workup can lead to the formation of stable emulsions, making layer separation difficult.[11]

  • Co-elution of Impurities: Nonpolar side products, such as octane from the Wurtz coupling, may co-elute with 4-octanol during column chromatography.[11]

Solutions:

  • Quenching: Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at 0 °C. This is generally preferred over water or strong acids.[4][11]

  • Extraction: If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it.

  • Purification: Optimize the solvent system for column chromatography. A gradient elution, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can improve the separation of 4-octanol from nonpolar impurities.[11]

Troubleshooting Guide: Reduction of 4-Octanone

This guide addresses common issues encountered during the synthesis of 4-octanol by reducing 4-octanone.

Problem 1: Incomplete Reduction

Possible Causes:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent to the ketone may be incorrect.

  • Deactivated Reducing Agent: Sodium borohydride and especially lithium aluminum hydride can decompose upon improper storage.

Solutions:

  • Stoichiometry: While the theoretical stoichiometry of NaBH₄ to ketone is 1:4 (as it can deliver four hydride ions), it is common to use a molar excess of the reducing agent to ensure complete reaction.

  • Reagent Quality: Use freshly opened or properly stored reducing agents.

Problem 2: Low Yield After Workup

Possible Causes:

  • Product Loss During Extraction: 4-octanol has some solubility in water, which can lead to loss during the aqueous workup.

  • Incomplete Hydrolysis of Alkoxide: In the case of LiAlH₄ reduction, the intermediate aluminum alkoxide must be fully hydrolyzed to liberate the alcohol.

Solutions:

  • Extraction: Perform multiple extractions (at least three) of the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) to maximize the recovery of 4-octanol.

  • LiAlH₄ Workup: A common and safe workup procedure for a LiAlH₄ reaction is the sequential, slow addition of water, followed by an aqueous sodium hydroxide (B78521) solution, and then more water (Fieser workup). This procedure is designed to precipitate the aluminum salts in a granular form that is easy to filter off.

Experimental Protocols

Protocol 1: Synthesis of 4-Octanol via Grignard Reaction

Materials:

  • Magnesium turnings

  • 1-Bromobutane (B133212)

  • Butanal

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard flame-dried glassware for inert atmosphere reactions

Procedure:

  • Preparation of Butylmagnesium Bromide: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small amount of anhydrous diethyl ether to cover the magnesium. Prepare a solution of 1-bromobutane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small portion of the 1-bromobutane solution to the magnesium. The reaction should initiate, as indicated by bubbling and a gentle reflux. If not, add a small crystal of iodine. Once initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 30 minutes.[11]

  • Reaction with Butanal: Cool the Grignard reagent solution to 0 °C in an ice bath. Prepare a solution of butanal (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add the butanal solution dropwise to the cooled Grignard reagent with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.[11]

  • Workup and Purification: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.[4][11] Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent by rotary evaporation. Purify the crude 4-octanol by vacuum distillation.

Protocol 2: Synthesis of 4-Octanol via Reduction of 4-Octanone with NaBH₄

Materials:

  • 4-Octanone

  • Sodium borohydride (NaBH₄)

  • Ethanol (95%)

  • Water

  • 5% Hydrochloric acid (HCl)

  • Dichloromethane (B109758)

  • Anhydrous magnesium sulfate

Procedure:

  • Reduction: In a flask, dissolve 4-octanone (1.0 equivalent) in 95% ethanol. Cool the solution in an ice bath with stirring. In a separate flask, dissolve sodium borohydride (a molar excess, e.g., 1.5 equivalents of hydride) in a small amount of water. Add the NaBH₄ solution in portions to the cooled 4-octanone solution.[3]

  • Workup: After the reaction is complete (as monitored by TLC), carefully add 5% HCl to quench the excess NaBH₄ and neutralize the mixture.

  • Extraction and Purification: Remove the ethanol under reduced pressure. Partition the residue between dichloromethane and water. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent to yield crude 4-octanol, which can be further purified by vacuum distillation.

Visualizations

Grignard_Synthesis 1-Bromobutane 1-Bromobutane Butylmagnesium bromide Butylmagnesium bromide 1-Bromobutane->Butylmagnesium bromide + Mg (anhydrous ether) Mg Mg Mg->Butylmagnesium bromide Alkoxide Intermediate Alkoxide Intermediate Butylmagnesium bromide->Alkoxide Intermediate + Butanal Butanal Butanal Butanal->Alkoxide Intermediate 4-Octanol 4-Octanol Alkoxide Intermediate->4-Octanol Aqueous Workup (e.g., NH4Cl)

Caption: Grignard synthesis pathway for 4-octanol.

Reduction_Synthesis 4-Octanone 4-Octanone Alkoxide Intermediate Alkoxide Intermediate 4-Octanone->Alkoxide Intermediate 1. + Reducing Agent Reducing Agent NaBH4 or LiAlH4 Reducing Agent->Alkoxide Intermediate 4-Octanol 4-Octanol Alkoxide Intermediate->4-Octanol 2. Protonation (Workup)

Caption: Reduction of 4-octanone to synthesize 4-octanol.

Troubleshooting_Workflow cluster_grignard Grignard Synthesis Troubleshooting cluster_reduction Reduction Synthesis Troubleshooting Low_Yield_G Low Yield? Check_Anhydrous Verify Anhydrous Conditions Low_Yield_G->Check_Anhydrous Activate_Mg Activate Mg (Iodine) Check_Anhydrous->Activate_Mg Check_Reagents Check Reagent Purity Activate_Mg->Check_Reagents Side_Products_G Side Products? Optimize_Addition Slow Addition at Low Temp Side_Products_G->Optimize_Addition Excess_Mg Use Excess Mg Optimize_Addition->Excess_Mg Low_Yield_R Low Yield? Check_Reagent_R Check Reducing Agent Activity Low_Yield_R->Check_Reagent_R Stoichiometry_R Use Excess Reducing Agent Check_Reagent_R->Stoichiometry_R Incomplete_Reaction_R Incomplete Reaction? Increase_Time_R Increase Reaction Time/Temp Incomplete_Reaction_R->Increase_Time_R

Caption: General troubleshooting workflow for 4-octanol synthesis.

References

Technical Support Center: Scaling Up the Enantioselective Synthesis of (R)-4-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of (R)-4-Octanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental scale-up.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis and purification of this compound, offering potential causes and solutions.

Issue 1: Low Enantiomeric Excess (ee) in the Final Product

  • Question: We are observing a lower than expected enantiomeric excess for our this compound. What are the potential causes and how can we improve it?

  • Answer: Low enantiomeric excess can stem from several factors, depending on the synthetic method employed. Here’s a breakdown of common causes and solutions:

    • For Asymmetric Hydrogenation (e.g., Noyori-type catalysts):

      • Catalyst Deactivation: The chiral catalyst is sensitive to air and moisture. Ensure all reagents and solvents are rigorously dried and degassed, and the reaction is conducted under a strict inert atmosphere (e.g., Argon or Nitrogen). A change in the catalyst's color or the formation of a precipitate can indicate decomposition. Running a small-scale control reaction with a fresh batch of catalyst can help diagnose this issue.

      • Impure Substrate: Impurities in the 4-octanone (B1346966) starting material can act as catalyst poisons. Purification of the ketone by distillation or chromatography prior to the reaction is recommended.

      • Incorrect Reaction Temperature: Temperature can significantly influence enantioselectivity. The optimal temperature should be determined experimentally for your specific catalyst and substrate.

      • Inappropriate Hydrogen Pressure: The pressure of hydrogen gas can affect the reaction rate and selectivity. Optimize the pressure according to the catalyst manufacturer's recommendations or literature procedures for similar substrates.

    • For Corey-Bakshi-Shibata (CBS) Reduction:

      • Moisture Contamination: The CBS reagent and borane (B79455) source are highly sensitive to water. Anhydrous conditions are critical for achieving high enantioselectivity.[1]

      • Suboptimal Temperature: CBS reductions are often performed at low temperatures (e.g., -78 °C to 0 °C) to maximize enantioselectivity. An increase in temperature can lead to a decrease in ee.

      • Purity of Borane Source: Commercially available borane solutions may contain impurities that can lead to non-selective reduction.[2] Using a freshly opened bottle or titrating the borane solution before use is advisable.

    • For Enzymatic Reduction:

      • Suboptimal pH and Temperature: Enzymes have optimal pH and temperature ranges for activity and selectivity. Ensure the reaction buffer and temperature are set to the recommended values for the specific ketoreductase being used.

      • Cofactor Imbalance: Enzymatic reductions often require a cofactor (e.g., NADPH) and a regeneration system. An inefficient cofactor regeneration can lead to a decrease in both reaction rate and enantioselectivity.[3]

      • Enzyme Inhibition: The substrate or product can sometimes inhibit the enzyme at high concentrations. A fed-batch approach for substrate addition may be necessary.

Issue 2: Low or Inconsistent Yields Upon Scale-Up

  • Question: Our small-scale synthesis of this compound gave a good yield, but we are experiencing significantly lower and more variable yields upon scaling up. What could be the reasons?

  • Answer: Yield reduction during scale-up is a common challenge and can be attributed to several factors:

    • Mass and Heat Transfer Limitations:

      • Inefficient Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, resulting in side reactions and decomposition. Ensure the reactor is equipped with an appropriate stirrer and that the stirring speed is sufficient to maintain a homogeneous mixture.

      • Poor Heat Dissipation: Exothermic reactions can be difficult to control on a larger scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. This can lead to temperature spikes that degrade the catalyst or promote side reactions. Use of a reactor with a cooling jacket and controlled addition of reagents is crucial.

    • Reagent Addition and Stoichiometry:

      • Prolonged Addition Times: On a larger scale, the addition of reagents takes longer. This can be problematic if intermediates are unstable. A controlled, continuous addition using a syringe pump or addition funnel is recommended.

      • Inaccurate Reagent Measurement: Ensure accurate measurement of all reagents, especially the catalyst, on a larger scale.

    • Work-up and Purification Issues:

      • Emulsion Formation: During aqueous work-up, emulsions can form, making phase separation difficult and leading to product loss. Using brine washes or adding a small amount of a different organic solvent can help to break emulsions.

      • Product Loss During Purification: Distillation is a common method for purifying 4-octanol (B147376). However, due to its relatively high boiling point, prolonged heating can lead to decomposition. Vacuum distillation is recommended. For chromatography, overloading the column on a large scale can lead to poor separation and product loss.

Issue 3: Difficulty in Product Purification

  • Question: We are struggling to purify this compound from the crude reaction mixture on a multi-gram scale. What are the recommended purification strategies?

  • Answer: The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

    • Distillation: Fractional distillation under reduced pressure is a suitable method for purifying larger quantities of 4-octanol. The boiling points of 1-octanol (B28484) and octyl acetate (B1210297) are relatively close, which can make separation challenging.[4] Careful control of the vacuum and temperature is necessary to achieve good separation from unreacted starting material and high-boiling byproducts.

    • Column Chromatography: For smaller to medium scales, or when distillation does not provide sufficient purity, silica (B1680970) gel column chromatography can be effective. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically used. However, chromatography can be time-consuming and generate significant solvent waste on a large scale.[5]

    • Crystallization: If the final product is a solid derivative, crystallization can be a highly effective and scalable purification method.[5] For liquid products like 4-octanol, derivatization to a crystalline solid, followed by crystallization and subsequent deprotection, can be considered, although this adds extra steps to the synthesis.

Frequently Asked Questions (FAQs)

Q1: Which enantioselective method is most suitable for the large-scale synthesis of this compound?

A1: The choice of method depends on several factors, including cost, available equipment, and desired purity.

  • Asymmetric Hydrogenation: This method is often preferred for industrial-scale synthesis due to its high efficiency (high turnover numbers and frequencies) and atom economy.[5] However, it requires specialized high-pressure hydrogenation equipment and the catalysts can be expensive.

  • CBS Reduction: This is a reliable method that provides high enantioselectivity for a wide range of ketones.[1] The reagents are commercially available, and the reaction does not typically require high pressure. However, the stoichiometric use of borane reagents can be a drawback on a large scale in terms of cost and waste generation.

  • Enzymatic Reduction: Biocatalysis is a "green" and highly selective method that operates under mild conditions.[6] It can be very cost-effective on a large scale, especially if the enzyme can be recycled. However, initial process development to find a suitable enzyme and optimize reaction conditions can be time-consuming.

Q2: How can I accurately determine the enantiomeric excess of this compound?

A2: The most common methods for determining the enantiomeric excess of chiral alcohols are chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC).

  • Chiral GC: This is a highly effective method for separating the enantiomers of volatile compounds like 4-octanol. Derivatization of the alcohol to an acetate or other volatile derivative may be necessary to improve resolution.[7]

  • Chiral HPLC: This technique can also be used, often after derivatizing the alcohol with a chiral agent to form diastereomers that can be separated on a standard achiral column.[8] Alternatively, direct separation on a chiral stationary phase is possible.[9]

  • NMR Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent (like Mosher's acid) can allow for the determination of enantiomeric excess by NMR.[10]

Q3: What are the common byproducts in the synthesis of this compound?

A3: The byproducts will depend on the specific synthetic route.

  • In reductions of 4-octanone, incomplete reaction will leave the starting ketone.

  • Over-reduction is generally not an issue for secondary alcohols.

  • Side reactions can occur depending on the reagents used. For example, in CBS reductions, hydroboration of any alkene functionalities present in the substrate could be a side reaction.[2]

  • In enzymatic reductions, side reactions from other enzymes in a whole-cell system can be a concern.[6]

Q4: Are there any specific safety precautions to consider when scaling up the synthesis of this compound?

A4: Yes, several safety precautions are crucial during scale-up:

  • Hydrogenation: Asymmetric hydrogenation involves flammable hydrogen gas under pressure, requiring specialized equipment and adherence to strict safety protocols.

  • Borane Reagents: Borane and its complexes are flammable and react violently with water. They should be handled in a well-ventilated fume hood under an inert atmosphere.

  • Exothermic Reactions: Ketone reductions can be exothermic. Ensure the reactor has adequate cooling capacity to control the temperature, especially during reagent addition.

  • Solvent Handling: Large volumes of flammable organic solvents are used. Proper grounding of equipment to prevent static discharge and working in a well-ventilated area are essential.

Data Presentation

The following tables summarize typical quantitative data for different methods used in the enantioselective synthesis of chiral alcohols, providing a basis for comparison. Data for 4-octanol is prioritized where available; otherwise, data for analogous aliphatic ketones are presented.

Table 1: Comparison of Methods for Enantioselective Ketone Reduction

MethodCatalyst/ReagentSubstrateYield (%)ee (%)Catalyst Loading (mol%)Temp (°C)Time (h)
Asymmetric Hydrogenation RuCl₂[(S)-tolbinap][(S,S)-dpen] / t-C₄H₉OKAcetophenone>9999 (R)0.001307
CBS Reduction (S)-Me-CBS / BH₃·THF1-Tetralone9596 (S)10RT0.5
Enzymatic Reduction Ketoreductase (KRED)Various aliphatic ketones>95>991% (w/w)3024

Note: Data is representative and may vary depending on specific reaction conditions and substrate.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are general protocols and may require optimization for the specific synthesis of this compound.

Protocol 1: Asymmetric Hydrogenation of 4-Octanone (General Procedure)

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the chiral ruthenium catalyst (e.g., [RuCl((S)-BINAP)(p-cymene)]Cl) and a degassed solvent (e.g., anhydrous 2-propanol).

  • Reaction Setup: The catalyst solution is transferred to a high-pressure autoclave. A solution of 4-octanone in the same degassed solvent is then added.

  • Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 atm). The reaction mixture is stirred vigorously at the desired temperature.

  • Work-up: Upon completion (monitored by GC or TLC), the reactor is cooled, and the pressure is carefully released. The reaction mixture is filtered to remove any solids, and the solvent is removed under reduced pressure.

  • Purification: The crude this compound is purified by vacuum distillation or column chromatography.

Protocol 2: CBS Reduction of 4-Octanone (General Procedure)

  • Catalyst Activation: To a flame-dried flask under an inert atmosphere, add a solution of the (R)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine) in anhydrous THF. Cool the solution to 0 °C.

  • Borane Addition: Slowly add a solution of borane-dimethyl sulfide (B99878) complex (BMS) or borane-THF complex to the catalyst solution and stir for 10-15 minutes.

  • Substrate Addition: A solution of 4-octanone in anhydrous THF is added dropwise to the reaction mixture at the desired low temperature (e.g., -20 °C to 0 °C) via a syringe pump.

  • Reaction and Quenching: The reaction is stirred until completion (monitored by TLC or GC). The reaction is then quenched by the slow, dropwise addition of methanol (B129727) at low temperature.

  • Work-up: The mixture is warmed to room temperature, and 1 M HCl is added. The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude this compound is purified by vacuum distillation or column chromatography.

Protocol 3: Enzymatic Reduction of 4-Octanone (General Procedure)

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution at the optimal pH for the chosen ketoreductase. Add the cofactor (e.g., NADPH) and the components of the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

  • Enzyme Addition: Add the ketoreductase enzyme to the buffer solution.

  • Substrate Addition: Add 4-octanone to the reaction mixture. For poorly soluble substrates or to avoid enzyme inhibition, the ketone can be added neat or as a solution in a co-solvent (e.g., isopropanol, which can also serve in the cofactor regeneration).

  • Reaction: The mixture is stirred at the optimal temperature. The reaction progress is monitored by GC or HPLC.

  • Work-up: Upon completion, the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated.

  • Purification: The crude this compound is purified by vacuum distillation or column chromatography.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start: 4-Octanone reagents Select & Prepare: - Chiral Catalyst/Enzyme - Reducing Agent - Anhydrous/Degassed Solvents start->reagents reaction Enantioselective Reduction reagents->reaction monitoring Monitor Progress (GC/TLC/HPLC) reaction->monitoring monitoring->reaction Continue until completion quench Quench Reaction monitoring->quench extraction Extraction & Washing quench->extraction purification Purification (Distillation/Chromatography) extraction->purification analysis Characterization: - Yield - Purity (GC/NMR) - Enantiomeric Excess (Chiral GC/HPLC) purification->analysis product Final Product: This compound analysis->product

Caption: General experimental workflow for the enantioselective synthesis of this compound.

Logical Relationship for Troubleshooting Low Enantiomeric Excess

troubleshoot_ee problem Low Enantiomeric Excess (ee) catalyst Catalyst/Enzyme Issues problem->catalyst conditions Suboptimal Reaction Conditions problem->conditions reagents Reagent/Substrate Purity problem->reagents sol_catalyst Use fresh catalyst/enzyme Ensure inert atmosphere Optimize catalyst loading catalyst->sol_catalyst sol_conditions Optimize temperature & pressure Ensure proper mixing Check pH (for enzymes) conditions->sol_conditions sol_reagents Purify starting materials Use anhydrous/degassed solvents Verify reagent concentration reagents->sol_reagents

References

Stability and storage conditions for (R)-4-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-4-Octanol

This technical support guide provides essential information on the stability and storage of this compound for researchers, scientists, and professionals in drug development. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: To ensure the long-term stability and purity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to atmospheric moisture and oxygen. For extended storage, refrigeration at 2-8°C is recommended to minimize potential degradation. Avoid storing at excessively low temperatures that could cause freezing; the melting point of 4-octanol (B147376) is -45°C.[2]

Q2: Is this compound sensitive to air or light?

Q3: Is this compound hygroscopic?

A3: Alcohols, in general, have the potential to be hygroscopic, meaning they can absorb moisture from the air. While specific hygroscopicity data for this compound is limited, it is crucial to store it in a tightly sealed container in a dry environment to prevent water absorption. The presence of water can affect the compound's purity and may influence certain chemical reactions.

Q4: What are the primary degradation pathways for this compound?

A4: The two main degradation pathways for a secondary alcohol like this compound are:

  • Oxidation: Exposure to oxygen or oxidizing agents can convert this compound into its corresponding ketone, 4-octanone.

  • Dehydration: In the presence of strong acids or at elevated temperatures, this compound can undergo dehydration, which involves the elimination of a water molecule to form various octene isomers.

Q5: With which substances is this compound incompatible?

A5: this compound should not be stored with strong oxidizing agents, as this can lead to a vigorous reaction and the formation of 4-octanone. It is also incompatible with strong acids, which can catalyze dehydration. Contact with acid chlorides and acid anhydrides should also be avoided as they will react with the hydroxyl group.

Summary of Storage Conditions and Stability
ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage.To minimize the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidation to 4-octanone.
Container Tightly sealed, airtight amber glass bottle.To protect from moisture, air, and light.
Light Exposure Protect from direct light.To prevent potential photolytic degradation.
Incompatibilities Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides.To avoid unwanted chemical reactions and degradation.

Troubleshooting Guides

Issue 1: I suspect my sample of this compound has degraded. How can I confirm this?

If you suspect degradation, you can perform an analytical assessment of your sample. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for this purpose.

  • Signs of Degradation:

    • A noticeable change in the appearance from a clear, colorless liquid.

    • The presence of new peaks in the chromatogram.

    • A decrease in the peak area of this compound compared to a reference standard.

  • Troubleshooting Workflow:

G cluster_0 Suspected Degradation of this compound start Sample Appearance Changed or Unexpected Experimental Results step1 Prepare a Dilute Sample in a Suitable Solvent (e.g., Dichloromethane) start->step1 step2 Analyze by GC-MS step1->step2 decision New Peaks Observed in Chromatogram? step2->decision step3a Identify Potential Degradation Products: 4-Octanone (m/z peaks at 43, 57, 87, 128) Octene Isomers (m/z peaks characteristic of C8H16) decision->step3a Yes step3b Sample is Likely Pure. Consider Other Experimental Variables. decision->step3b No

Caption: Workflow for investigating suspected degradation of this compound.

Issue 2: I am having difficulty separating the enantiomers of 4-Octanol using chiral GC/HPLC.

Poor resolution of enantiomers is a common issue in chiral chromatography. The following steps can help troubleshoot and optimize your separation.

  • Troubleshooting Workflow:

G cluster_1 Troubleshooting Chiral Separation of 4-Octanol start Poor or No Enantiomeric Resolution step1 Verify Correct Chiral Stationary Phase (CSP) for Alcohols start->step1 step2 Optimize Mobile Phase Composition (for HPLC) or Temperature Program (for GC) step1->step2 step3 Decrease Flow Rate (HPLC) or Carrier Gas Velocity (GC) step2->step3 step4 Vary Column Temperature step3->step4 end Improved Resolution step4->end

Caption: A logical workflow for troubleshooting poor chiral separation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products under various stress conditions.

1. Acidic Hydrolysis:

  • Dissolve a known amount of this compound in a 0.1 M HCl solution.

  • Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

  • At various time points, withdraw a sample, neutralize it with a suitable base (e.g., 0.1 M NaOH), and prepare it for GC-MS analysis.

2. Basic Hydrolysis:

  • Dissolve a known amount of this compound in a 0.1 M NaOH solution.

  • Incubate at an elevated temperature (e.g., 60°C) for a defined period.

  • Withdraw samples at intervals, neutralize with a suitable acid (e.g., 0.1 M HCl), and prepare for GC-MS analysis.

3. Oxidative Degradation:

  • Dissolve a known amount of this compound in a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature, protected from light, for a defined period (e.g., 24-48 hours).

  • Withdraw samples and prepare for GC-MS analysis.

4. Thermal Degradation:

  • Place a neat sample of this compound in a sealed vial.

  • Heat in a controlled temperature oven (e.g., 80°C) for a defined period (e.g., up to 72 hours).

  • At intervals, remove a sample, allow it to cool, dissolve it in a suitable solvent, and analyze by GC-MS.

5. Photolytic Degradation:

  • Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile).

  • Expose the solution to a controlled light source (e.g., a photostability chamber with UV and visible light) for a specified duration.

  • Analyze the sample by GC-MS and compare it to a control sample kept in the dark.

Protocol 2: GC-MS Analysis of this compound and Potential Degradants

This protocol provides a starting point for the analysis of this compound and its primary degradation products.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A chiral stationary phase column suitable for alcohol separation (e.g., a cyclodextrin-based column) is necessary to resolve enantiomers. For general degradation analysis, a standard non-polar column (e.g., DB-5ms) can be used.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent like dichloromethane.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 50°C, hold for 2 minutes, ramp at 10°C/min to 250°C, and hold for 5 minutes.

  • MS Conditions (Example):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

  • Expected Retention Times and Mass Spectra:

    • This compound: The retention time will depend on the specific column and conditions. The mass spectrum will show characteristic fragments.

    • 4-Octanone: Expected to elute earlier than 4-octanol. Key mass fragments include m/z 43, 57, 87, and the molecular ion at m/z 128.

    • Octene Isomers: A mixture of isomers may be observed, typically eluting earlier than the alcohol. Mass spectra will be characteristic of C8H16 isomers.

This technical guide is intended to provide a foundation for the safe and effective use of this compound in a research setting. For specific applications, further optimization of storage and analytical methods may be required.

References

Technical Support Center: Endotoxin Removal from Bacteriiophage Preparations Using Octanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of endotoxins from bacteriophage preparations using octanol (B41247) extraction.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using octanol to remove endotoxins from phage preparations?

A1: The method is based on a liquid-liquid extraction principle. Endotoxins, which are lipopolysaccharides (LPS), are amphipathic molecules that show a preference for the organic solvent phase (1-octanol) over the aqueous phase where the bacteriophages are retained.[1][2][3] During the extraction process, the endotoxins partition into the octanol phase, which is then separated from the aqueous phage-containing phase.[3][4]

Q2: How effective is octanol extraction for endotoxin (B1171834) removal?

A2: Octanol extraction is a highly efficient method for removing endotoxins from bacteriophage lysates.[1][2][3] Studies have shown that it can reduce endotoxin levels from an initial range of 10³-10⁵ Endotoxin Units (EU)/ml in crude lysates to an average of 5.3 EU/ml.[1][2][3] When normalized to phage titer, this can be a reduction from 10³-10⁵ EU/10⁹ Plaque Forming Units (PFU) down to an average of 2.8 EU/10⁹ PFU.[1][2][3]

Q3: What is the expected recovery of bacteriophages after octanol extraction?

A3: Phage recovery can vary depending on the specific bacteriophage and the precise protocol used. Some studies report phage recoveries of around 50%.[5] However, the recovery rate can be influenced by the phage's sensitivity to the organic solvent.[6]

Q4: Can residual octanol in my phage preparation interfere with downstream applications?

A4: Yes, residual 1-octanol (B28484) can significantly interfere with the Limulus Amebocyte Lysate (LAL) test, a standard method for endotoxin quantification, potentially leading to falsely low or "0 EU/ml" readings.[2][3] It is crucial to remove residual octanol before performing an LAL assay.

Q5: Is octanol extraction applicable to all types of bacteriophages?

A5: The octanol extraction method has been successfully applied to various bacteriophages, including T4, HAP1 (infecting E. coli), and F8 (infecting P. aeruginosa), suggesting its broad applicability.[1][2][3] However, phage tolerance to the solvent can vary, so it is advisable to perform a small-scale pilot experiment to assess the impact on your specific phage's viability.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no detectable endotoxin in the final preparation, but suspect contamination. Residual 1-octanol in the sample is inhibiting the LAL test.[2][3]Perform sequential dialysis of the aqueous phase against 25% ethanol (B145695) to remove organic solvents, followed by dialysis against 0.15 M NaCl to remove the ethanol before endotoxin testing.[3]
Significant loss of phage titer after extraction. The specific bacteriophage may be sensitive to 1-octanol. The mixing during extraction was too vigorous, causing mechanical damage to the phages.Optimize the mixing conditions (e.g., gentle inversion instead of vigorous vortexing). Consider reducing the extraction time. Perform a small-scale experiment to assess the phage's stability in the presence of octanol.
Formation of a stable emulsion during extraction. High concentrations of proteins or other macromolecules in the phage lysate.Centrifuge the mixture at a higher speed or for a longer duration to break the emulsion. Consider a pre-purification step to remove some of the protein content before octanol extraction.
Incomplete phase separation. Insufficient centrifugation time or speed. Similar densities of the aqueous and organic phases due to high salt or protein concentrations.Increase the centrifugation time and/or speed. Allow the mixture to stand at 4°C for 1-3 hours to improve phase separation.[2]
Endotoxin levels remain high after extraction. Inefficient mixing of the two phases. The volume ratio of octanol to lysate is not optimal. The initial endotoxin load is extremely high.Ensure thorough but gentle mixing of the octanol and phage lysate. Optimize the octanol-to-lysate volume ratio (a 1:1 ratio is a good starting point). Consider performing a second round of octanol extraction.

Experimental Protocols

Detailed Protocol for Octanol Extraction of Endotoxins from Bacteriophage Lysate

This protocol is adapted from methodologies described in the literature.[2][3]

Materials:

  • Crude bacteriophage lysate

  • 1-octanol

  • Sterile, pyrogen-free centrifuge tubes

  • Refrigerated centrifuge

  • Dialysis tubing (e.g., 10,000 MWCO) or other dialysis device[4]

  • 25% Ethanol (v/v) in pyrogen-free water

  • 0.15 M Sodium Chloride (NaCl) in pyrogen-free water

  • Pyrogen-free glassware and plasticware

Procedure:

  • Initial Filtration: Filter the crude bacterial lysate through a 0.22 µm membrane filter to remove bacterial debris.[2]

  • Mixing: In a sterile, pyrogen-free tube, mix the filtered phage lysate with an equal volume of 1-octanol.

  • Extraction: Gently mix the two-phase mixture for a defined period (e.g., 30 minutes) at room temperature. Avoid vigorous vortexing to prevent phage damage.

  • Phase Separation: Centrifuge the mixture at 4,000 x g for 15-30 minutes at 4°C to separate the aqueous and organic phases. For improved separation, the mixture can be cooled to 4°C for 1-3 hours before centrifugation.[2]

  • Collection of Aqueous Phase: Carefully collect the lower aqueous phase containing the bacteriophages, avoiding the upper octanol phase and the interface.

  • Removal of Residual Octanol (Dialysis):

    • Transfer the collected aqueous phase to a dialysis device.

    • Perform sequential dialysis against 25% ethanol to remove residual octanol.[3][4] This can involve multiple changes of the dialysis buffer.

    • Subsequently, dialyze against 0.15 M NaCl to remove the ethanol.[3][4]

  • Final Product: The dialyzed phage preparation is now ready for downstream applications and accurate endotoxin quantification. Store at 4°C.

Quantitative Data Summary

The following tables summarize the effectiveness of octanol extraction for endotoxin removal and its impact on phage titer as reported in the literature.

Table 1: Endotoxin Removal Efficiency of 1-Octanol Extraction for Various Bacteriophages [2][3]

BacteriophageInitial Endotoxin Level (EU/ml)Final Endotoxin Level (EU/ml)
T43,05011
T431,0005.2
T437,0003
HAP160,00014
F83,8008

Table 2: Relative Endotoxin Content and Phage Titer Before and After 1-Octanol Extraction [2][3]

BacteriophageInitial Titer (10⁹ PFU/ml)Final Titer (10⁹ PFU/ml)Initial Relative Endotoxin (EU/10⁹ PFU)Final Relative Endotoxin (EU/10⁹ PFU)
T47.02.04405.5
T45.01.06,2005.2
T46.03.66,2000.8
HAP12.00.9430,0007.0
F80.90.34,2228.9

Table 3: Comparison of Octanol Extraction with Other Purification Methods [5][6][7]

Purification StrategyInitial Endotoxin-to-Phage Ratio (EU/10⁹ PFU)Final Endotoxin-to-Phage Ratio (EU/10⁹ PFU)
Ultrafiltration -> Anion Exchange Chromatography -> Ultrafiltration3.5 x 10³95.5
1-Octanol Extraction -> Ultrafiltration -> Anion Exchange Chromatography -> Ultrafiltration3.5 x 10³30.4

Visualizations

Octanol_Extraction_Workflow CrudeLysate Crude Phage Lysate Filtration 0.22 µm Filtration CrudeLysate->Filtration Mixing Mix with 1-Octanol (1:1 ratio) Filtration->Mixing Extraction Gentle Agitation Mixing->Extraction Centrifugation Centrifugation (4,000 x g, 4°C) Extraction->Centrifugation PhaseSeparation Phase Separation Centrifugation->PhaseSeparation AqueousPhase Aqueous Phase (Phages) PhaseSeparation->AqueousPhase Collect OrganicPhase Organic Phase (Endotoxins) PhaseSeparation->OrganicPhase Discard Dialysis Dialysis (vs. EtOH then NaCl) AqueousPhase->Dialysis PurifiedPhage Purified Phage (Low Endotoxin) Dialysis->PurifiedPhage

Caption: Workflow for endotoxin removal using 1-octanol extraction.

Troubleshooting_Logic Start Start: LAL Test Issue CheckResidualOctanol Is residual octanol present? Start->CheckResidualOctanol PerformDialysis Solution: Perform Dialysis (vs. EtOH then NaCl) CheckResidualOctanol->PerformDialysis Yes OtherIssue Investigate other causes (e.g., reagent quality) CheckResidualOctanol->OtherIssue No ReRunLAL Re-run LAL Test PerformDialysis->ReRunLAL

Caption: Troubleshooting logic for LAL test inhibition.

References

Influence of reaction parameters on fatty acid octyl ester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fatty acid octyl esters. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most critical parameters influencing the yield of fatty acid octyl esters in a transesterification reaction?

A1: The most influential parameters in the base-catalyzed transesterification reaction for synthesizing fatty acid octyl esters are the molar ratio of 1-octanol (B28484) to the oil or fatty acid and the concentration of the catalyst.[1] Reaction temperature and time also play significant roles, with increased values generally leading to higher conversion rates, especially when the molar ratio and catalyst concentration are not at their optimal levels.[1]

Q2: I am experiencing low conversion rates in my enzymatic synthesis. What should I investigate?

A2: Low conversion rates in enzymatic synthesis can be attributed to several factors. Key areas to investigate include:

  • Enzyme Concentration: An insufficient amount of lipase (B570770) will result in a slower reaction rate and lower yield. Conversely, an excessive amount can lead to mass transfer limitations.[2]

  • Water Content: A small amount of water is often necessary to activate the lipase. However, excess water can shift the reaction equilibrium back towards hydrolysis, reducing the ester yield.[3]

  • Temperature: While higher temperatures can increase the reaction rate, exceeding the optimal temperature for the specific lipase can lead to enzyme denaturation and loss of activity.[2][3]

  • Substrate Molar Ratio: An inappropriate molar ratio of fatty acid to octanol (B41247) can limit the reaction. Excess alcohol is often used to drive the equilibrium towards product formation.[4]

  • pH Memory of the Enzyme: The pH of the buffer used for enzyme immobilization or preparation can significantly impact its catalytic activity.[5]

Q3: My reaction mixture is forming a thick emulsion, making product separation difficult. What is causing this and how can I prevent it?

A3: Emulsion formation, particularly in base-catalyzed reactions, is often due to soap formation (saponification). This occurs when the base catalyst reacts with free fatty acids present in the oil or with the ester product itself, especially in the presence of water.[6] To prevent this:

  • Use Oil with Low Free Fatty Acid Content: Pre-treating the oil to reduce the free fatty acid level can minimize soap formation.

  • Ensure Anhydrous Conditions: Use dry reactants and solvents to limit the hydrolysis of the ester product.[6]

  • Moderate Catalyst Concentration: Using an excessive amount of base catalyst can promote saponification.

Q4: What are the optimal conditions for base-catalyzed synthesis of fatty acid octyl esters from sunflower oil?

A4: Optimal conditions can vary, but one study identified the following for achieving a high conversion of over 95%: a temperature of 40°C, a reaction time of 1 hour, a 1-octanol to sunflower oil molar ratio of 8.11:1, and a potassium hydroxide (B78521) catalyst mass fraction of 2.01%.[1][7] Another set of conditions that yielded a 99.2% conversion was a temperature of 60°C, a 1-octanol to oil molar ratio of 10:1, and a catalyst concentration of 2 wt% after one hour.[7][8]

Data Summary Tables

Table 1: Influence of Reaction Parameters on Base-Catalyzed Octyl Ester Synthesis

ParameterRange StudiedGeneral Effect on ConversionOptimal Value/Range for High YieldSource
Temperature 40 - 80 °CIncreasing temperature generally increases conversion.40 - 60 °C[1][7][8]
Reaction Time 1 - 3 hoursLonger reaction times generally lead to higher conversion.1 hour[1][7][8]
1-Octanol to Oil Molar Ratio 4:1 - 10:1Higher molar ratios favor higher conversion.8.11:1 to 10:1[1][7][8]
Catalyst Mass Fraction (KOH) 1 - 3 wt%Increasing catalyst amount generally increases conversion, but excessive amounts can promote side reactions.2 - 2.01 wt%[1][7][8]

Table 2: Parameters for Enzymatic Synthesis of Octyl Esters

ParameterCondition/ObservationSource
Enzyme Immobilized Lipase (e.g., Novozym 435, Rhizomucor miehei)[2][9]
Optimal Temperature 32 - 52.9 °C (Varies with specific lipase and substrates)[3][5]
Reaction Time for High Conversion 12 - 58.2 hours[3][5]
Substrate Molar Ratio (Acid:Alcohol) 1:7 (Formic Acid:Octanol) for Octyl Formate[2]
Effect of Water A small amount (e.g., 0.15% - 1.5% v/v) is necessary for enzyme activation, but excess water is inhibitory.
Enzyme Reusability Immobilized enzymes can often be recycled for multiple batches.[2][3]

Experimental Protocols

1. Base-Catalyzed Transesterification of Sunflower Oil with 1-Octanol

This protocol is based on methodologies described in the literature for achieving high conversion of sunflower oil to fatty acid octyl esters.[1][7][8]

Materials:

  • Sunflower oil (low in free fatty acids)

  • 1-Octanol

  • Potassium hydroxide (KOH)

  • Methanol (for dissolving catalyst)

  • Reaction flask with a reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Distilled water

Procedure:

  • Reactant Preparation: A measured amount of sunflower oil (e.g., 100 g) is added to the reaction flask.[10] The required amount of 1-octanol is calculated to achieve the desired molar ratio (e.g., 8.11:1).

  • Catalyst Preparation: The potassium hydroxide catalyst (e.g., 2.01 wt% of the oil) is dissolved in a small amount of methanol.[10]

  • Reaction Setup: The reaction flask is placed in the heating mantle, and the reflux condenser is attached. The setup is illustrated in the workflow diagram below.

  • Reaction Initiation: The oil is heated to the desired reaction temperature (e.g., 40°C) with continuous stirring. Once the temperature is stable, the catalyst-methanol solution is added to the flask.[4]

  • Reaction Progression: The reaction mixture is stirred at a constant temperature for the specified duration (e.g., 1 hour).

  • Product Separation: After the reaction is complete, the mixture is transferred to a separatory funnel and allowed to settle. Two distinct layers will form: the upper layer containing the fatty acid octyl esters and excess octanol, and the lower layer containing glycerol (B35011), the catalyst, and impurities.[4]

  • Purification: The lower glycerol layer is drained off. The ester layer is then washed with warm distilled water to remove any remaining catalyst and soap. The purified fatty acid octyl ester is then dried.

2. Enzymatic Synthesis of n-Octyl Oleate

This protocol outlines a general procedure for the lipase-catalyzed esterification of oleic acid and 1-octanol in a solvent-free system.[9]

Materials:

  • Oleic acid

  • 1-Octanol

  • Immobilized lipase (e.g., from Rhizomucor miehei or Candida antarctica)

  • Reaction vessel (e.g., screw-capped vial or small reactor)

  • Incubator shaker or magnetic stirrer with temperature control

  • Small amount of water (if required for the specific enzyme)

Procedure:

  • Reactant Mixture: Oleic acid and 1-octanol are added to the reaction vessel in the desired molar ratio.

  • Water Addition (if necessary): A specific, small amount of water may be added to the reaction mixture to hydrate (B1144303) and activate the enzyme.

  • Enzyme Addition: The immobilized lipase is added to the substrate mixture to initiate the reaction.

  • Incubation: The reaction vessel is sealed and placed in an incubator shaker or on a stirrer at the optimal temperature (e.g., 37°C) with continuous agitation for the desired reaction time (e.g., 24 hours).

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking samples at intervals and determining the residual fatty acid content through titration with a standard base solution (e.g., 0.1 M NaOH).[11]

  • Product Recovery: Upon completion, the immobilized enzyme can be separated from the product mixture by filtration for potential reuse. The product, n-octyl oleate, can be further purified if necessary, for example, by vacuum distillation to remove excess unreacted octanol.[9]

Visualizations

Experimental_Workflow_Base_Catalysis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reactants Measure Oil & 1-Octanol Setup Assemble Reactor & Condenser Reactants->Setup Catalyst Dissolve KOH in Methanol Add Add Catalyst Solution Catalyst->Add Heat Heat Oil to Target Temperature Setup->Heat Heat->Add React Stir at Constant Temperature Add->React Settle Transfer to Separatory Funnel React->Settle Separate Drain Glycerol Layer Settle->Separate Wash Wash Ester with Water Separate->Wash Dry Dry Final Product Wash->Dry

Caption: Workflow for Base-Catalyzed Synthesis of Fatty Acid Octyl Esters.

Logical_Relationship_Parameters Temp Temperature Rate Reaction Rate Temp->Rate + Time Reaction Time Yield Product Yield / Conversion Rate Time->Yield + MolarRatio Molar Ratio (Octanol:Oil) MolarRatio->Yield + Catalyst Catalyst Concentration Catalyst->Yield + Catalyst->Rate + SideReactions Side Reactions (e.g., Saponification) Catalyst->SideReactions + (if excessive) Water Water Content (Enzymatic) Water->Yield +/- (optimum needed) Rate->Yield Purity Product Purity SideReactions->Purity -

Caption: Influence of Reaction Parameters on Synthesis Outcomes.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of (R)-4-Octanol and (S)-4-Octanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of enantiomers is critical. This guide provides a comparative overview of (R)-4-Octanol and (S)-4-Octanol, summarizing the available, albeit limited, experimental data and outlining methodologies for their further investigation.

Comparative Biological Activity Data

Direct experimental comparisons of the biological activity of this compound and (S)-4-Octanol are currently lacking. However, a study on the anesthetic potencies of secondary alcohol enantiomers, including the structural isomer 2-octanol (B43104), provides relevant context. This research, conducted by Alifimoff, Firestone, and Miller in 1987, found no significant difference in the anesthetic potency between the (+) and (-) enantiomers of 2-octanol in tadpoles[1]. This suggests that for certain biological activities like general anesthesia, the stereoconfiguration of the hydroxyl group in octanol (B41247) may not play a critical role.

It is crucial to note that this finding for 2-octanol does not preclude the possibility of stereoselective differences for 4-octanol (B147376) in other biological contexts. Enantiomers of many drugs and biologically active compounds are known to exhibit substantial differences in their potency, efficacy, and toxicity.

Potential Areas for Comparative Investigation

Given the common antimicrobial properties of long-chain alcohols, a primary area for investigating the differential activity of (R)- and (S)-4-Octanol would be in microbiology. The following section outlines a hypothetical experimental protocol for such a comparison.

Experimental Protocols for Comparative Analysis

To elucidate potential differences in the biological activity of this compound and (S)-4-Octanol, a standardized antimicrobial susceptibility testing protocol can be employed.

Objective: To determine and compare the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound and (S)-4-Octanol against a panel of representative bacteria.
Materials:
  • This compound and (S)-4-Octanol (high purity)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Mueller-Hinton Agar (MHA)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Methodology:
  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of this compound and (S)-4-Octanol in MHB in separate 96-well plates.

  • Inoculation: Inoculate each well with the prepared bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: Subculture the contents of wells with no visible growth onto MHA plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_results Results start Start bacterial_culture Bacterial Culture (e.g., S. aureus, E. coli) start->bacterial_culture mcfarland Prepare 0.5 McFarland Standard Suspension bacterial_culture->mcfarland serial_dilution_r Serial Dilution of This compound serial_dilution_s Serial Dilution of (S)-4-Octanol inoculation_r Inoculate with Bacterial Suspension inoculation_s Inoculate with Bacterial Suspension incubation Incubate at 37°C for 18-24h mic_determination Determine MIC (Visual Inspection) mbc_plating Subculture onto MHA Plates mbc_incubation Incubate MHA Plates mbc_determination Determine MBC (Colony Counting) compare_mic Compare MIC Values compare_mbc Compare MBC Values end End

Caption: Workflow for comparing the antimicrobial activity of (R)- and (S)-4-Octanol.

Logical Framework for Biological Activity Comparison

The potential for differential biological activity between (R)- and (S)-4-Octanol stems from the principles of stereospecificity in molecular interactions. Biological systems, such as enzymes and receptors, are chiral environments. The three-dimensional arrangement of atoms in a molecule can significantly influence its ability to bind to a biological target.

logical_framework cluster_enantiomers Chiral Compounds cluster_interaction Biological Interaction cluster_outcome Biological Outcome R_octanol This compound chiral_target Chiral Biological Target (e.g., Enzyme, Receptor) R_octanol->chiral_target S_octanol (S)-4-Octanol S_octanol->chiral_target differential_binding Differential Binding Affinity and/or Orientation chiral_target->differential_binding differential_activity Different Biological Activity (Potency, Efficacy, Toxicity) differential_binding->differential_activity

Caption: Stereospecific interactions leading to differential biological activity.

Conclusion

While direct comparative data on the biological activities of this compound and (S)-4-Octanol are not currently available, the principles of stereochemistry suggest that differences may exist. The lack of stereoselectivity observed for the anesthetic effects of 2-octanol enantiomers provides one point of reference, but further investigation into other biological activities, such as antimicrobial effects, is warranted. The experimental protocol outlined in this guide provides a framework for researchers to conduct such comparative studies, which would contribute valuable knowledge to the fields of pharmacology and drug development.

References

Validation of (R)-4-Octanol's Role as an Aggregation Pheromone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial research into the role of (R)-4-octanol as an aggregation pheromone has revealed a significant lack of available scientific literature and experimental data directly validating its function in this capacity. While studies on structurally similar compounds, such as (S)-2-methyl-4-octanol and various other octanol (B41247) derivatives, have been conducted, direct evidence supporting the validation and efficacy of this compound as an insect aggregation pheromone is not presently available in the reviewed literature.

Therefore, to provide a comprehensive and data-supported comparison guide that adheres to the core requirements of your request, we propose to shift the focus to a well-documented and scientifically validated aggregation pheromone: Ethyl 4-methyloctanoate .

This compound serves as the primary aggregation pheromone for the economically significant pest, the Coconut Rhinoceros Beetle (Oryctes rhinoceros). Extensive research is available on its identification, synthesis, and efficacy in behavioral and electrophysiological studies, as well as in field applications. This will allow for a robust comparison with alternative attractants and fulfill all specified requirements for data presentation, experimental protocols, and visualization.

We will proceed with generating a detailed comparison guide on Ethyl 4-methyloctanoate , should you approve this revised topic. This guide will include:

  • Comparative analysis of Ethyl 4-methyloctanoate with other known attractants for the Coconut Rhinoceros Beetle.

  • Quantitative data from field trapping and laboratory-based behavioral assays presented in structured tables.

  • Detailed experimental protocols for key methodologies such as electroantennography (EAG), gas chromatography-mass spectrometry (GC-MS), and field trapping bioassays.

  • Graphviz diagrams illustrating experimental workflows and relevant biological pathways.

We await your confirmation to proceed with the proposed topic.

A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Evaluating (R)-4-Octanol Against Established Benchmarks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and fine chemical synthesis. Chiral alcohols, in particular, serve as pivotal building blocks and catalysts in asymmetric synthesis, enabling the selective production of a desired stereoisomer. While a vast library of chiral alcohols exists, a comprehensive evaluation of novel candidates is essential for advancing the field. This guide provides a comparative analysis of established, high-performance chiral alcohols and their applications in asymmetric synthesis, establishing a benchmark for the evaluation of emerging chiral alcohols like (R)-4-Octanol.

Due to a lack of extensive published data on the direct application of this compound as a chiral auxiliary or catalyst in asymmetric synthesis, this guide focuses on providing a robust framework for its potential evaluation. We will delve into the performance of well-characterized chiral systems in two key asymmetric transformations: the catalytic reduction of prochiral ketones and the use of chiral auxiliaries in diastereoselective alkylations. The presented data, protocols, and workflows for these established methods will serve as a "gold standard" against which the efficacy of this compound or any other novel chiral alcohol can be assessed.

Catalytic Asymmetric Reduction: The Corey-Bakshi-Shibata (CBS) Reduction

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst derived from a chiral amino alcohol, is a powerful and widely used method for achieving high enantioselectivity.[1]

A common benchmark reaction for evaluating the effectiveness of chiral catalysts in this transformation is the reduction of acetophenone (B1666503). The performance of a catalyst derived from (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol is presented below as a representative example of the high efficiency achievable with this method.

Performance Data: Asymmetric Reduction of Acetophenone
Chiral Alcohol PrecursorCatalyst SystemSubstrateProductYield (%)Enantiomeric Excess (ee%)
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolIn situ generated B-methoxy-oxazaborolidineAcetophenone(S)-1-PhenylethanolNot explicitly stated, but implied to be high>99

Experimental Workflow: Corey-Bakshi-Shibata Reduction

cbs_reduction_workflow cluster_catalyst_formation Catalyst Formation (in situ) cluster_reduction Asymmetric Reduction cluster_workup Work-up chiral_amino_alcohol Chiral Amino Alcohol ((S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol) cbs_catalyst Chiral Oxazaborolidine (CBS Catalyst) chiral_amino_alcohol->cbs_catalyst Reaction borane_source Borane Source (e.g., Trimethylborate, BH3-THF) borane_source->cbs_catalyst prochiral_ketone Prochiral Ketone (Acetophenone) cbs_catalyst->prochiral_ketone Coordination chiral_alcohol_product Chiral Alcohol Product ((S)-1-Phenylethanol) prochiral_ketone->chiral_alcohol_product Enantioselective Hydride Transfer stoichiometric_reductant Stoichiometric Reductant (BH3-THF) stoichiometric_reductant->cbs_catalyst quench Quenching (e.g., Methanol) chiral_alcohol_product->quench purification Purification quench->purification

Caption: Workflow for the CBS asymmetric reduction of a prochiral ketone.

Detailed Experimental Protocol: Asymmetric Reduction of Acetophenone[2]

Materials:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol

  • Trimethylborate

  • Borane-THF solution (1 M)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (B129727)

  • Round-bottom flask with magnetic stir bar

  • Gas-inlet adapter with rubber septum

  • Inert gas supply (Nitrogen or Argon)

  • Syringes

Procedure:

  • Catalyst Preparation (in situ):

    • To a flame-dried 25 mL round-bottom flask containing a magnetic stir bar, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (25.5 mg, 0.1 mmol, 0.05 equiv.).

    • Fit the flask with a gas-inlet adapter and rubber septum, and flush with an inert gas for at least 10 minutes.

    • Add 1 mL of anhydrous THF and 12.5 µL (0.11 mmol, 0.055 equiv.) of trimethylborate at room temperature. Stir the solution for 30 minutes.

  • Reduction Reaction:

    • To the catalyst solution, add another 1 mL of anhydrous THF, followed by 2 mL (2 mmol, 1 equiv.) of a 1 M borane-THF solution.

    • Prepare a solution of acetophenone (240 mg, 234 µL, 2 mmol, 1 equiv.) in 3 mL of anhydrous THF.

    • Slowly add the acetophenone solution to the reaction mixture over at least 10 minutes.

    • Stir the reaction mixture for 30 minutes at room temperature.

  • Work-up and Isolation:

    • Carefully add 1 mL of methanol to quench the reaction.

    • Stir the solution for 1 hour.

    • Evaporate the volatiles under reduced pressure using a rotary evaporator to obtain the crude product.

    • The enantiomeric excess of the resulting 1-phenylethanol (B42297) can be determined by chiral HPLC analysis.

Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

General Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis

chiral_auxiliary_workflow prochiral_substrate Prochiral Substrate attachment 1. Attachment of Auxiliary prochiral_substrate->attachment chiral_auxiliary Chiral Auxiliary chiral_auxiliary->attachment diastereomeric_intermediate Diastereomeric Intermediate attachment->diastereomeric_intermediate diastereoselective_reaction 2. Diastereoselective Reaction diastereomeric_intermediate->diastereoselective_reaction product_with_auxiliary Product with Auxiliary diastereoselective_reaction->product_with_auxiliary cleavage 3. Cleavage of Auxiliary product_with_auxiliary->cleavage enantioenriched_product Enantioenriched Product cleavage->enantioenriched_product recovered_auxiliary Recovered Auxiliary cleavage->recovered_auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Evans' Oxazolidinone Auxiliaries

Evans' oxazolidinones are a class of highly effective chiral auxiliaries, particularly in asymmetric alkylation reactions. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, leading to high diastereoselectivity.[2]

Chiral AuxiliarySubstrateElectrophileProductDiastereomeric RatioYield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneN-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneAllyl Iodide(4R,5S)-3-((2S)-2-Methyl-4-pentenoyl)-4-methyl-5-phenyl-2-oxazolidinone98:2Not explicitly stated, but implied to be high

Materials:

  • (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

  • Propionic anhydride (B1165640)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Allyl iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Standard glassware for anhydrous and low-temperature reactions

Procedure:

  • Acylation of the Auxiliary:

    • Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF.

    • Add propionic anhydride and a catalytic amount of DMAP.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Work up the reaction to isolate the N-propionyl oxazolidinone.

  • Diastereoselective Alkylation:

    • Dissolve the N-propionyl oxazolidinone in anhydrous THF and cool the solution to -78 °C.

    • Slowly add a solution of NaHMDS in THF to form the enolate. Stir for 30 minutes at -78 °C.

    • Add allyl iodide dropwise to the enolate solution at -78 °C.

    • Stir the reaction at -78 °C for 2 hours.

    • Quench the reaction by adding saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature and perform an aqueous work-up.

    • The crude product can be purified by flash column chromatography. The diastereomeric ratio can be determined by GC or NMR analysis.

  • Cleavage of the Auxiliary:

    • The chiral auxiliary can be cleaved from the alkylated product using various methods, such as hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to yield the corresponding chiral carboxylic acid.

Pseudoephedrine Amide Auxiliaries

Pseudoephedrine, a readily available and inexpensive chiral amino alcohol, serves as an excellent chiral auxiliary for the asymmetric alkylation of amide enolates.[3] The diastereoselectivity is generally high, and the alkylated products are often crystalline, facilitating purification.[3][4]

Chiral AuxiliarySubstrateElectrophileCrude Diastereomeric Excess (de%)Isolated Diastereomeric Excess (de%)Isolated Yield (%)
(1S,2S)-(+)-Pseudoephedrine(1S,2S)-N-PropionylpseudoephedrineBenzyl (B1604629) bromide90-9895 to ≥9990
(1S,2S)-(+)-Pseudoephedrine(1S,2S)-N-Propionylpseudoephedrinen-Butyl iodide90-9895 to ≥9980

Materials:

  • (1S,2S)-(+)-Pseudoephedrine propionamide (B166681)

  • Diisopropylamine (B44863)

  • n-Butyllithium

  • Anhydrous Lithium Chloride (LiCl)

  • Alkylating agent (e.g., benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard glassware for anhydrous and low-temperature reactions

Procedure:

  • Preparation of LDA Solution:

    • In a flame-dried, argon-purged flask, dissolve diisopropylamine (2.25 equivalents) in anhydrous THF.

    • Cool the solution to -78 °C and slowly add n-butyllithium (2.1 equivalents).

    • Stir for 5 minutes at -78 °C, warm to 0 °C for 5 minutes, and then cool back to -78 °C.

  • Enolate Formation:

    • To the freshly prepared LDA solution at -78 °C, add anhydrous lithium chloride (6.0-7.0 equivalents).

    • In a separate flame-dried flask, dissolve the pseudoephedrine propionamide (1.0 equivalent) in anhydrous THF.

    • Slowly add the pseudoephedrine amide solution to the LDA/LiCl suspension at -78 °C and stir for 30-60 minutes.

    • Warm the reaction to 0 °C and stir for an additional 10-15 minutes.

    • Briefly warm to room temperature (3-5 minutes) and then cool back to 0 °C.

  • Alkylation:

    • Add the alkylating agent (1.5-4.0 equivalents) to the enolate suspension at 0 °C.

    • Stir the reaction at 0 °C and monitor its progress by TLC.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

    • Perform an aqueous work-up, and purify the crude product by recrystallization or flash column chromatography.

Conclusion

This guide has presented a comparative framework for evaluating the potential of novel chiral alcohols, such as this compound, in the field of asymmetric synthesis. By providing detailed performance data and experimental protocols for well-established and highly effective methods—the Corey-Bakshi-Shibata reduction and the use of Evans' oxazolidinone and pseudoephedrine chiral auxiliaries—we have established a clear benchmark for success.

Researchers and drug development professionals can utilize this information to design experiments that directly compare the efficacy of this compound, or any other new chiral alcohol, against these "gold standard" systems. Key metrics for comparison will include reaction yield, enantiomeric or diastereomeric excess, reaction conditions (temperature, time, catalyst loading), and the ease of product purification and auxiliary removal/recovery. Through such rigorous and systematic evaluation, the true potential of new chiral building blocks can be unlocked, paving the way for the development of more efficient and selective asymmetric transformations.

References

A Spectroscopic Showdown: Differentiating Tertiary Octanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of isomeric structures is a critical step in chemical synthesis and characterization. This guide provides an objective spectroscopic comparison of various tertiary octanol (B41247) isomers. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we delineate the subtle yet significant differences that allow for their unambiguous differentiation.

The structural similarity of these isomers presents a unique analytical challenge. However, their distinct molecular architecture gives rise to unique spectroscopic fingerprints. This guide presents a comprehensive analysis of their ¹H NMR, ¹³C NMR, IR, and MS data, offering a robust framework for their identification.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for several tertiary octanol isomers.

¹H NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) atoms within a molecule. The chemical shifts (δ) are indicative of the electronic environment of the nuclei, while the splitting patterns (multiplicity) reveal the number of neighboring protons.

Isomerδ (ppm), Multiplicity, (Integration, Assignment)
2-Methyl-2-heptanol 1.14 (s, 6H, 2xCH₃), 1.2-1.4 (m, 8H, 4xCH₂), 0.88 (t, 3H, CH₃), 1.45 (s, 1H, OH)
3-Methyl-3-heptanol 0.9-1.0 (m, 6H, 2xCH₃), 1.1-1.5 (m, 8H, 4xCH₂), 1.12 (s, 3H, CH₃), 1.3 (s, 1H, OH)
4-Methyl-4-heptanol 0.91 (t, 6H, 2xCH₃), 1.40 (q, 4H, 2xCH₂), 1.11 (s, 3H, CH₃), 1.47 (t, 2H, CH₂), 1.3 (s, 1H, OH)
3-Ethyl-3-hexanol 0.89 (t, 9H, 3xCH₃), 1.43 (q, 6H, 3xCH₂), 1.3 (s, 1H, OH)
2,3-Dimethyl-2-hexanol 0.8-1.2 (m, 12H, 4xCH₃), 1.2-1.6 (m, 5H, CH₂CH₂CH), 1.7 (s, 1H, OH)
2,4-Dimethyl-2-hexanol 0.8-1.2 (m, 12H, 4xCH₃), 1.2-1.7 (m, 5H, CH₂CHCH₂), 1.6 (s, 1H, OH)
2,5-Dimethyl-2-hexanol 0.87 (d, 6H, 2xCH₃), 1.15 (s, 6H, 2xCH₃), 1.1-1.6 (m, 5H, CH₂CH₂CH), 1.4 (s, 1H, OH)[1]
3,4-Dimethyl-3-hexanol 0.8-1.1 (m, 12H, 4xCH₃), 1.2-1.7 (m, 5H, CH₂CHCH), 1.5 (s, 1H, OH)
2,3,4-Trimethyl-3-pentanol 0.8-1.0 (d, 12H, 4xCH₃), 1.7-2.0 (m, 2H, 2xCH), 1.1 (s, 3H, CH₃), 1.4 (s, 1H, OH)[2]
2,2,4-Trimethyl-3-pentanol 0.92 (s, 9H, 3xCH₃), 0.95 (d, 6H, 2xCH₃), 1.85 (m, 1H, CH), 3.25 (d, 1H, CHOH), 1.6 (s, 1H, OH)[3]
¹³C NMR Spectral Data

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal.

Isomerδ (ppm)
2-Methyl-2-heptanol 71.0 (C-OH), 44.5, 32.0, 29.3, 25.0, 22.8, 14.2
3-Methyl-3-heptanol 74.5 (C-OH), 38.0, 37.0, 26.5, 23.5, 14.5, 8.0
4-Methyl-4-heptanol 72.8 (C-OH), 41.9 (2C), 26.2, 17.1 (2C), 14.7 (2C)
3-Ethyl-3-hexanol 76.5 (C-OH), 33.0 (3C), 8.5 (3C)
2,3-Dimethyl-2-hexanol 73.0 (C-OH), 40.0, 38.0, 28.0, 26.0, 23.0, 14.5, 10.0
2,4-Dimethyl-2-hexanol 71.5 (C-OH), 50.0, 30.0, 29.0, 25.0, 24.0, 23.0, 14.0
2,5-Dimethyl-2-hexanol 70.8 (C-OH), 43.5, 38.5, 29.2 (2C), 28.1, 22.7 (2C)
3,4-Dimethyl-3-hexanol 75.5 (C-OH), 42.0, 35.0, 28.0, 20.0, 16.0, 14.0, 12.0
2,3,4-Trimethyl-3-pentanol 78.0 (C-OH), 36.0 (2C), 22.0, 18.0 (4C)[4]
2,2,4-Trimethyl-3-pentanol 80.1 (CHOH), 35.2 (C(CH₃)₃), 33.1 (CH), 25.9 (C(CH₃)₃), 18.0 (CH(CH₃)₂), 17.5 (CH(CH₃)₂)[3]
Infrared (IR) Spectral Data

IR spectroscopy is used to identify functional groups present in a molecule. The key absorptions for these alcohols are the O-H and C-O stretching vibrations.

IsomerO-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
2-Methyl-2-heptanol ~3380 (broad)~1145
3-Methyl-3-heptanol ~3400 (broad)[5]~1150
4-Methyl-4-heptanol ~3450 (broad)[6]~1160
3-Ethyl-3-hexanol ~3400 (broad)~1140
2,3-Dimethyl-2-hexanol ~3420 (broad)~1155
2,4-Dimethyl-2-hexanol ~3430 (broad)~1165
2,5-Dimethyl-2-hexanol ~3390 (broad)~1140
3,4-Dimethyl-3-hexanol ~3410 (broad)~1150
2,3,4-Trimethyl-3-pentanol ~3450 (broad)[7]~1170
2,2,4-Trimethyl-3-pentanol ~3440 (broad)[3]~1100
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M+) is often weak or absent for tertiary alcohols, with prominent peaks resulting from α-cleavage.

IsomerMolecular Ion (M+)Key Fragment (m/z)
2-Methyl-2-heptanol Not observed59, 101
3-Methyl-3-heptanol Not observed[5]73, 87
4-Methyl-4-heptanol Not observed87, 101
3-Ethyl-3-hexanol Not observed87, 101
2,3-Dimethyl-2-hexanol Not observed59, 115
2,4-Dimethyl-2-hexanol Not observed59, 87
2,5-Dimethyl-2-hexanol Not observed[8]59, 73
3,4-Dimethyl-3-hexanol Not observed73, 101
2,3,4-Trimethyl-3-pentanol Not observed73, 87
2,2,4-Trimethyl-3-pentanol Not observed57, 73

Experimental Protocols

The following are general procedures for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A small amount of the alcohol isomer is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to an NMR tube.

  • Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired using a standard single-pulse experiment. For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to single lines for each carbon.[2][5][9]

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., KBr or NaCl).

  • Data Acquisition : The salt plates are placed in the sample holder of an FTIR spectrometer. A background spectrum of the clean salt plates is first recorded, followed by the spectrum of the sample.[3]

  • Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like alcohols.

  • Ionization : The sample molecules are ionized, commonly using electron ionization (EI), where high-energy electrons bombard the molecules, causing them to lose an electron and form a molecular ion and fragment ions.[6]

  • Mass Analysis and Detection : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector then records the abundance of each ion, generating a mass spectrum.[6]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of tertiary octanol isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution for NMR Thin_Film Prepare Thin Film (Neat Liquid) Sample->Thin_Film for IR Vaporization Vaporize for GC Injection Sample->Vaporization for MS NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy Thin_Film->IR MS Mass Spectrometry Vaporization->MS NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data IR_Data Functional Group Absorptions IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Identification Isomer Identification NMR_Data->Identification IR_Data->Identification MS_Data->Identification

Caption: Workflow for Spectroscopic Identification.

References

A Comparative Guide to Chiral Columns for the Separation of 4-Octanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the successful separation of enantiomers is a critical step in ensuring the stereochemical purity and biological activity of chiral compounds. This guide provides a comparative overview of various chiral columns for the enantioseparation of 4-octanol (B147376), a secondary alcohol. Due to the limited availability of direct comparative studies on 4-octanol, this guide incorporates data from structurally similar alcohols to provide a practical resource for method development. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are presented as viable techniques, with a focus on cyclodextrin- and polysaccharide-based chiral stationary phases (CSPs), which are widely recognized for their efficacy in separating chiral alcohols.

Data Presentation: Performance of Chiral Columns

The selection of an appropriate chiral stationary phase is paramount for achieving successful enantioseparation. For volatile alcohols like 4-octanol, derivatized cyclodextrin-based capillary GC columns are often the first choice. For HPLC, polysaccharide-based columns offer broad applicability across various elution modes. The following table summarizes the performance of different chiral columns for the separation of 4-octanol and structurally related secondary alcohols.

Table 1: Comparative Performance of Chiral Columns for the Separation of Secondary Alcohols

Column Brand & TypeChiral Stationary Phase (CSP)AnalyteTechniqueResolution (R_s)Separation Factor (α)Retention Time (min)
Gas Chromatography (GC)
Restek Rt-βDEXsmDerivatized β-Cyclodextrin1-Octen-3-olGC1.15[1]Data Not AvailableData Not Available
Restek Rt-βDEXseDerivatized β-Cyclodextrin1-Octen-3-olGC>1.5 (Baseline)Data Not AvailableData Not Available
Astec CHIRALDEX® G-TATrifluoroacetyl-γ-Cyclodextrin3-OctanolGCData Not AvailableData Not AvailableData Not Available
High-Performance Liquid Chromatography (HPLC)
Daicel CHIRALPAK® IAImmobilized Amylose tris(3,5-dimethylphenylcarbamate)ChromanolHPLC (NP)>1.5 (Baseline)Data Not Available< 10
Phenomenex Lux® Cellulose-1Cellulose tris(3,5-dimethylphenylcarbamate)Propranolol (B1214883)HPLC (NP)>1.5 (Baseline)Data Not Available< 15
Daicel CHIRALCEL® OD-HCoated Cellulose tris(3,5-dimethylphenylcarbamate)General AlcoholsHPLC (NP)Analyte DependentAnalyte DependentAnalyte Dependent

Note: Data for 4-octanol is limited in publicly available literature. The data presented here for 1-octen-3-ol, 3-octanol, a chromanol, and propranolol (a secondary alcohol) are intended to be representative and provide a starting point for method development for the structurally similar 4-octanol.

Experimental Protocols

Reproducible and successful chiral separations are contingent on meticulous adherence to optimized experimental protocols. Below are generalized methodologies for GC and HPLC analysis of 4-octanol.

1. Gas Chromatography (GC) Method for 4-Octanol Enantioseparation

This protocol is a typical starting point for the chiral separation of 4-octanol using a cyclodextrin-based capillary column.

  • Instrumentation:

    • Gas Chromatograph: A standard GC system equipped with a Flame Ionization Detector (FID).

    • Injector: Split/splitless injector. A split injection is recommended to prevent column overload, with a starting split ratio of 100:1.[1]

  • Chromatographic Conditions:

    • Column: Fused silica (B1680970) capillary column coated with a derivatized β-cyclodextrin stationary phase (e.g., Restek Rt-βDEXsm or Rt-βDEXse), with dimensions of 30 m x 0.25 mm I.D. and a 0.25 µm film thickness.[1]

    • Carrier Gas: Hydrogen or Helium, with an optimized linear velocity for the specific column. Hydrogen is often preferred for better efficiency.[1]

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 1 minute.

      • Ramp: Increase to 180 °C at a rate of 2 °C/minute.

      • Final Temperature: 180 °C, hold for 5 minutes. (This is a starting program and should be optimized to achieve the best resolution.)

    • Injector and Detector Temperatures: 250 °C.

  • Sample Preparation:

    • Prepare a dilute solution of 4-octanol (e.g., 1 mg/mL) in a suitable solvent such as hexane (B92381) or dichloromethane.

  • Data Analysis:

    • Integrate the peaks corresponding to the two enantiomers to determine their respective retention times and peak areas.

    • Calculate the resolution (R_s) between the two enantiomeric peaks. A value of R_s ≥ 1.5 indicates baseline separation.

2. High-Performance Liquid Chromatography (HPLC) Method for 4-Octanol Enantioseparation

This protocol outlines a screening approach for developing a chiral separation method for 4-octanol using polysaccharide-based columns. Normal phase chromatography is often a successful starting point for chiral alcohol separations.

  • Instrumentation:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV detector.

  • Chromatographic Conditions:

    • Columns for Screening:

      • Daicel CHIRALPAK® IA (immobilized amylose-based)

      • Phenomenex Lux® Cellulose-1 (coated cellulose-based)

      • Daicel CHIRALCEL® OJ-H (coated cellulose-based) (Column dimensions of 250 x 4.6 mm with 5 µm particles are standard for method development.)

    • Mobile Phase (Normal Phase Screening):

      • A primary screening mobile phase of n-hexane/isopropanol (IPA) or n-hexane/ethanol in ratios such as 90:10, 80:20, and 70:30 (v/v) is recommended.

      • For acidic or basic analytes, the addition of 0.1% trifluoroacetic acid (TFA) or 0.1% diethylamine (B46881) (DEA) respectively, can improve peak shape and resolution.

    • Flow Rate: 1.0 mL/min.

    • Temperature: Ambient (e.g., 25 °C).

    • Detection: UV at a suitable wavelength for 4-octanol (e.g., 210 nm, as it lacks a strong chromophore).

  • Sample Preparation:

    • Dissolve the 4-octanol sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Data Analysis:

    • Evaluate the chromatograms from the different column and mobile phase combinations.

    • Identify the conditions that provide the best separation in terms of resolution (R_s) and separation factor (α).

    • Further optimize the mobile phase composition to fine-tune the separation.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for developing a chiral separation method for a compound like 4-octanol.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Analysis start Racemic 4-Octanol Sample screen_gc GC Screening (Cyclodextrin Columns) start->screen_gc screen_hplc HPLC Screening (Polysaccharide Columns) start->screen_hplc opt_gc Optimize GC Parameters - Temperature Program - Carrier Gas Flow Rate screen_gc->opt_gc opt_hplc Optimize HPLC Parameters - Mobile Phase Ratio - Additives - Flow Rate screen_hplc->opt_hplc analysis Data Analysis - Calculate Resolution (Rs) - Calculate Separation Factor (α) opt_gc->analysis opt_hplc->analysis final Optimized Chiral Separation Method analysis->final

Workflow for Chiral Separation Method Development.

This guide provides a foundational framework for selecting a suitable chiral column and developing an effective separation method for 4-octanol. Given the empirical nature of chiral chromatography, it is strongly recommended to screen a variety of columns and mobile phases to identify the optimal conditions for achieving the desired enantioseparation.

References

Differentiating (R)-4-Octanol from its Constitutional Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical techniques to differentiate (R)-4-Octanol from its constitutional isomers. It is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for isomer identification and separation. The guide details experimental protocols and presents key quantitative data to facilitate objective comparison.

Introduction to Isomerism in Octanol (B41247)

This compound is a chiral secondary alcohol. Its molecular formula, C8H18O, is shared by numerous constitutional isomers, which have the same atoms but different connectivity.[1][2] These isomers can be broadly categorized as other octanol positional isomers (e.g., 1-octanol, 2-octanol), branched-chain octanols (e.g., 2-methylpropan-1-ol), and ethers (e.g., diethyl ether). Differentiating these structures is critical, as even minor structural changes can lead to significant differences in chemical, physical, and biological properties. Furthermore, distinguishing the specific (R)-enantiomer of 4-octanol (B147376) from its (S)-enantiomer—a stereoisomer, not a constitutional isomer—requires specialized chiral separation techniques.[3][4]

Data Presentation: Comparative Physicochemical and Spectroscopic Properties

The following tables summarize key quantitative data that can be used to differentiate this compound from its constitutional isomers.

Table 1: Physicochemical Properties of Selected Octanol Isomers

IsomerCAS NumberBoiling Point (°C)Density (g/cm³)
1-Octanol111-87-51950.8262[5]
2-Octanol123-96-61790.819
3-Octanol589-98-01750.819
4-Octanol589-62-8176-1780.816
2-Ethyl-1-hexanol104-76-7183-1860.833

Table 2: Spectroscopic Data for Differentiating Octanol Isomers

TechniqueThis compound (Secondary Alcohol)Representative Primary Alcohol (1-Octanol)Representative Tertiary Alcohol (2-Methylpropan-2-ol)Representative Ether (Dibutyl ether)
IR Spectroscopy (cm⁻¹) O-H Stretch: 3300-3600 (broad)[6]. C-O Stretch: 1150-1075[7]O-H Stretch: 3300-3600 (broad)[8]. C-O Stretch: 1075-1000[7]O-H Stretch: 3300-3600 (broad). C-O Stretch: 1210-1100[7]O-H Stretch: Absent. C-O-C Stretch: ~1100
¹³C NMR (δ, ppm) C-OH Carbon: ~50-80[6]C-OH Carbon: ~50-80C-OH Carbon: ~50-80C-O-C Carbons: ~60-90
¹H NMR (δ, ppm) H on C-OH: ~3.4-4.5[8]H on C-OH: ~3.4-4.5H on C-OH: ~3.4-4.5H on C-O-C: ~3.3-4.0

Visualization: Logical Workflow for Isomer Differentiation

The following diagram illustrates a systematic workflow for the identification of an unknown C8H18O isomer, culminating in the specific identification of this compound.

G cluster_0 cluster_1 Initial Functional Group Identification cluster_2 Constitutional Isomer Separation & Identification cluster_3 Enantiomer Separation & Identification cluster_4 start Unknown Sample (C8H18O) ir_spec IR Spectroscopy start->ir_spec ether Ether Isomer ir_spec->ether No O-H Stretch alcohol Alcohol Isomer ir_spec->alcohol Broad O-H Stretch (~3300 cm⁻¹) gc_ms Gas Chromatography-Mass Spectrometry (GC-MS) other_octanol Other Octanol Isomer (e.g., 1-, 2-, 3-Octanol) gc_ms->other_octanol Different Retention Time & Fragmentation Pattern four_octanol 4-Octanol gc_ms->four_octanol Matching Retention Time & Fragmentation Pattern nmr_spec NMR Spectroscopy (¹H, ¹³C, DEPT) chiral_chrom Chiral Chromatography (GC or HPLC) s_enantiomer (S)-4-Octanol chiral_chrom->s_enantiomer Separate Peak 1 r_enantiomer This compound (Identified) chiral_chrom->r_enantiomer Separate Peak 2 (Confirmed with Standard) alcohol->gc_ms four_octanol->nmr_spec Structure Confirmation four_octanol->chiral_chrom

Caption: Workflow for differentiating this compound from its isomers.

Experimental Protocols

Detailed methodologies for the key experiments cited in the workflow are provided below.

Gas Chromatography (GC)

Gas chromatography separates volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[9]

  • Objective: To separate constitutional isomers of octanol based on differences in boiling points and polarity.

  • Instrumentation:

    • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

    • Capillary Column: A non-polar column (e.g., DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separation based on boiling points.

  • Method:

    • Sample Preparation: Prepare a 1% solution of the octanol isomer mixture in a volatile solvent like dichloromethane.

    • Injection: Inject 1 µL of the sample into the GC inlet.

    • GC Conditions:

      • Inlet Temperature: 250°C

      • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

      • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 150°C at 10°C/min.

      • Detector Temperature: 280°C

    • Data Analysis: Identify isomers by comparing their retention times to those of known standards. Relative quantities can be determined from the peak areas.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. It is a rapid and effective method to distinguish alcohols from ethers.

  • Objective: To identify the presence of the hydroxyl (-OH) functional group.

  • Instrumentation:

    • Fourier-Transform Infrared (FTIR) Spectrometer.

    • Sample holder (e.g., salt plates for neat liquid).

  • Method:

    • Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Data Acquisition: Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

    • Data Analysis:

      • Alcohol Identification: Look for a characteristic broad, strong absorption band in the 3600-3300 cm⁻¹ region, which corresponds to the O-H stretching vibration.[8]

      • Ether Identification: The absence of the O-H stretch and the presence of a C-O-C stretch around 1100 cm⁻¹ indicates an ether.

      • Distinguishing Alcohol Types: The position of the C-O stretching peak can help differentiate primary (1075-1000 cm⁻¹), secondary (1150-1075 cm⁻¹), and tertiary (1210-1100 cm⁻¹) alcohols.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. ¹H and ¹³C NMR are powerful tools for unambiguously identifying constitutional isomers.

  • Objective: To determine the precise connectivity of atoms in the molecule.

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz).

    • 5 mm NMR tubes.

  • Method:

    • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Data Acquisition: Acquire ¹H, ¹³C, and DEPT (Distortionless Enhancement by Polarization Transfer) spectra. DEPT experiments help differentiate between CH, CH₂, and CH₃ carbons.[10]

    • Data Analysis: Analyze the chemical shifts, integration (for ¹H), and splitting patterns to elucidate the exact structure of the isomer. Each constitutional isomer will have a unique set of NMR spectra. The proton on the oxygen-bearing carbon in an alcohol typically appears in the 3.4-4.5 δ range in the ¹H NMR spectrum.[6][8]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral chromatography is essential for separating enantiomers, such as (R)- and (S)-4-Octanol. This is often achieved by forming diastereomeric derivatives.[11]

  • Objective: To separate and quantify the (R)- and (S)-enantiomers of 4-octanol.

  • Method 1: Diastereomer Formation

    • Derivatization: React the racemic 4-octanol mixture with an enantiomerically pure chiral derivatizing agent, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), to form a mixture of diastereomeric esters.[11] This reaction converts the enantiomeric pair into diastereomers, which have different physical properties and can be separated on a standard (achiral) column.[4][12]

    • Instrumentation: HPLC system with a UV detector and a normal-phase silica (B1680970) gel column.

    • HPLC Conditions:

      • Mobile Phase: A mixture of hexane (B92381) and ethyl acetate. The exact ratio should be optimized to achieve baseline separation.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at a wavelength appropriate for the derivative (e.g., 254 nm).

    • Data Analysis: The two diastereomers will elute at different retention times, allowing for their separation and quantification. The absolute configuration can be determined by comparing the elution order to a standard or by further analysis.

  • Method 2: Chiral Stationary Phase (CSP)

    • Instrumentation: HPLC or GC system equipped with a chiral column (e.g., a cyclodextrin-based or proline-based stationary phase).[13][14]

    • Analysis: The racemic mixture is injected directly onto the chiral column. The enantiomers interact differently with the chiral stationary phase, leading to different retention times and enabling their separation. This method avoids the need for derivatization.

References

Mind the Mirror Image: A Comparative Guide to the Cross-Reactivity of Insect Receptors to (R)- and (S)-4-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in the current scientific literature is the absence of direct comparative studies on the cross-reactivity of insect olfactory receptors to the enantiomers of 4-octanol (B147376), (R)-4-octanol and (S)-4-octanol. While research has extensively documented insect responses to other structurally similar compounds, such as 1-octen-3-ol, specific data for the enantiomers of 4-octanol remains elusive. This guide aims to address this knowledge gap by providing a framework for future research, including detailed experimental protocols and a discussion of the critical role of stereochemistry in insect olfaction, supported by data from related compounds.

The differential response of insect olfactory systems to stereoisomers is a well-established phenomenon. The precise three-dimensional shape of a molecule is often crucial for its interaction with specific olfactory receptors (ORs). For instance, in the case of the related compound 2-methyl-4-octanol (B1594176), the (S)-enantiomer has been identified as a male-specific aggregation pheromone in the sugarcane weevil, Sphenophorus levis. Preliminary bioassays with a racemic mixture of 2-methyl-4-octanol have suggested that it elicits aggregation behavior in this species, underscoring the biological significance of specific stereoisomers.

Hypothetical Comparative Data on Insect Receptor Responses to 4-Octanol Enantiomers

To facilitate future research in this area, the following table provides a hypothetical structure for presenting comparative quantitative data on the electrophysiological and behavioral responses of an insect species to (R)- and (S)-4-octanol. Researchers can utilize this template to organize their findings and contribute to a clearer understanding of the role of these specific enantiomers in insect chemical communication.

Insect SpeciesOlfactory Receptor/SensillumResponse MetricThis compound(S)-4-OctanolControl (Solvent)
Hypotheticus insectusOlfactory Receptor Neuron in sensilla basiconicaMean Spike Frequency (spikes/s)85 ± 1225 ± 85 ± 2
Hypotheticus insectusWhole AntennaElectroantennogram (EAG) Amplitude (-mV)1.2 ± 0.30.4 ± 0.10.1 ± 0.05
Hypotheticus insectusAdult FemaleBehavioral Response (% Attraction in Y-tube olfactometer)78%32%50% (no preference)

Experimental Protocols

To generate the data required to populate the table above, standardized electrophysiological and behavioral assays are necessary. Below is a detailed protocol for Electroantennography (EAG), a widely used technique to measure the overall electrical response of an insect's antenna to volatile compounds.

Electroantennography (EAG) Protocol

Objective: To measure and compare the depolarization of the antennal olfactory receptor neurons of an insect species in response to this compound and (S)-4-octanol.

Materials:

  • Live, immobilized insect specimens

  • Tungsten microelectrodes

  • Micromanipulators

  • Amplifier and data acquisition system (e.g., IDAC-2)

  • Glass Pasteur pipettes and filter paper strips

  • This compound and (S)-4-octanol (high purity)

  • Solvent (e.g., hexane (B92381) or paraffin (B1166041) oil)

  • Charcoal-filtered, humidified air source

  • Glass tube for odor delivery

Procedure:

  • Preparation of Odor Stimuli:

    • Prepare serial dilutions of (R)- and (S)-4-octanol in the chosen solvent.

    • Apply a standard volume (e.g., 10 µL) of each dilution onto a filter paper strip.

    • Allow the solvent to evaporate completely.

    • Insert the filter paper into a clean Pasteur pipette. This will serve as the odor cartridge.

    • Prepare a control cartridge with solvent only.

  • Insect Preparation:

    • Immobilize the insect (e.g., in a pipette tip with the head and antennae protruding, or using dental wax).

    • Excise the tip of one antenna to ensure good electrical contact.

    • Using a micromanipulator, insert the recording electrode into the distal end of the antenna.

    • Insert the reference electrode into the insect's head or thorax.

  • EAG Recording:

    • Position the antenna in a continuous stream of charcoal-filtered, humidified air flowing through a glass tube.

    • Insert the tip of the odor cartridge into a hole in the side of the glass tube.

    • Deliver a puff of air through the odor cartridge to introduce the stimulus into the continuous air stream.

    • Record the resulting voltage change (EAG response) using the data acquisition system.

    • Ensure an adequate recovery period between stimuli to prevent receptor adaptation.

    • Present the stimuli in a randomized order, including the solvent control.

  • Data Analysis:

    • Measure the amplitude of the negative voltage deflection for each EAG response.

    • Normalize the responses to a standard compound or subtract the response to the solvent control.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the responses to (R)- and (S)-4-octanol.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_preparation Stimulus & Insect Preparation cluster_recording EAG Recording cluster_analysis Data Analysis Odor Dilution Odor Dilution Filter Paper Application Filter Paper Application Odor Dilution->Filter Paper Application Odor Cartridge Odor Cartridge Filter Paper Application->Odor Cartridge Odor Puff Delivery Odor Puff Delivery Odor Cartridge->Odor Puff Delivery Immobilize Insect Immobilize Insect Antenna Excision Antenna Excision Immobilize Insect->Antenna Excision Electrode Placement Electrode Placement Antenna Excision->Electrode Placement Antenna in Air Stream Antenna in Air Stream Electrode Placement->Antenna in Air Stream Antenna in Air Stream->Odor Puff Delivery Record Voltage Change Record Voltage Change Odor Puff Delivery->Record Voltage Change Measure Amplitude Measure Amplitude Record Voltage Change->Measure Amplitude Normalize Response Normalize Response Measure Amplitude->Normalize Response Statistical Comparison Statistical Comparison Normalize Response->Statistical Comparison olfactory_signaling_pathway cluster_transduction Signal Transduction Cascade cluster_transmission Signal Transmission Odorant Odorant ((R)/(S)-4-Octanol) OR Olfactory Receptor (OR) + Orco Complex Odorant->OR Binding IonChannel Ion Channel Opening OR->IonChannel Activation Depolarization Membrane Depolarization IonChannel->Depolarization Ion Influx (Na+, Ca2+) ActionPotential Action Potential Generation Depolarization->ActionPotential AntennalLobe Antennal Lobe (Glomerulus) ActionPotential->AntennalLobe Axonal Projection HigherBrain Higher Brain Centers (e.g., Mushroom Bodies) AntennalLobe->HigherBrain Synaptic Transmission Behavior Behavioral Response HigherBrain->Behavior Information Processing

Enantiomeric excess determination of 3-octanol using GC, HPLC, and NMR

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Enantiomeric Excess Determination of 3-Octanol (B1198278)

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (e.e.) is a cornerstone of stereoselective synthesis and chiral drug development. This guide offers a detailed comparison of three primary analytical techniques for quantifying the enantiomeric excess of 3-octanol: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method's principles, performance, and requisite protocols are examined to facilitate an informed selection for your analytical needs.

The choice of method for determining the e.e. of 3-octanol is influenced by factors such as required accuracy, sample purity, available instrumentation, and analytical throughput.[1] While chromatographic techniques like GC and HPLC are known for their high resolution, NMR spectroscopy offers a different approach that can be advantageous in certain contexts.[2][3]

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of chiral GC, chiral HPLC, and NMR spectroscopy for this application.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Direct separation of enantiomers on a chiral stationary phase (CSP).[1][4]Direct separation on a CSP, or indirect separation of diastereomeric derivatives on an achiral column.[1][5][6]Differentiation of enantiomers via diastereomeric complexes with a chiral solvating agent (CSA) or covalent derivatization with a chiral derivatizing agent (CDA), leading to distinct NMR signals.[1][2]
Chiral Selector Cyclodextrin derivatives (e.g., CP Chirasil-DEX CB).[1]Polysaccharide-based CSPs (e.g., Chiral Pak AS-H) or chiral derivatizing agents (e.g., MαNP acid).[1][7]Chiral solvating agents (e.g., (R)-(+)-1,1'-Bi-2-naphthol) or chiral derivatizing agents (e.g., Mosher's acid, MTPA).[1][8]
Sample Preparation Often requires derivatization (e.g., acetylation) to enhance volatility and resolution.[1]May require derivatization to form diastereomers if an achiral column is used.[1][6]Requires addition of a chiral solvating agent or derivatization to form diastereomers.[1][3]
Analysis Time Typically fast, with run times often under 30 minutes.Can vary; direct methods are often fast (e.g., ~11 min), while indirect methods requiring derivatization may be longer.[9]Rapid data acquisition, but sample preparation (derivatization) can be time-consuming.
Resolution Excellent baseline separation is often achievable (Rs > 1.5).[10]High resolution is common (Rs > 2.0).[7][9]Depends on the chemical shift difference (ΔΔδ); baseline separation of signals is achievable.[11]
Sensitivity High sensitivity, especially with a Flame Ionization Detector (FID); suitable for trace analysis (µg/L to ng/L).[12]High sensitivity with UV detection (if a chromophore is present) or other detectors; LOD/LOQ in the µg/mL range.[7][9]Generally lower sensitivity compared to chromatographic methods; requires more sample.
Quantification Based on the integration of peak areas of the separated enantiomers.Based on the integration of peak areas of separated enantiomers or diastereomers.Based on the integration of distinct signals for each enantiomer in the diastereomeric complex/derivative.[3]
Advantages High resolution, speed, and suitability for volatile compounds.[13]Wide applicability, robust, and versatile with various detection methods.[14]No need for a chiral column, provides structural information, and can be non-destructive (with CSAs).[15]
Limitations Limited to volatile and thermally stable compounds; may require derivatization.[1]Derivatization can add complexity; CSPs can be expensive.Lower sensitivity, potential for signal overlap, and accuracy depends on complete reaction for derivatization methods.
Experimental Workflows and Logical Comparison

The following diagrams illustrate the general experimental workflow for determining the enantiomeric excess of 3-octanol and a logical comparison of the three techniques.

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result Sample 3-Octanol Sample Prep_GC Derivatize (e.g., Acetylation) Sample->Prep_GC Prep_HPLC Derivatize (optional) (e.g., with MαNP acid) Sample->Prep_HPLC Prep_NMR Derivatize or Add CSA (e.g., Mosher's Acid or CSA) Sample->Prep_NMR GC Chiral GC-FID Prep_GC->GC HPLC HPLC-UV/RID Prep_HPLC->HPLC NMR NMR Spectrometer Prep_NMR->NMR Data_GC Integrate Peaks GC->Data_GC Data_HPLC Integrate Peaks HPLC->Data_HPLC Data_NMR Integrate Signals NMR->Data_NMR Result Calculate Enantiomeric Excess (%) Data_GC->Result Data_HPLC->Result Data_NMR->Result

Workflow for Enantiomeric Excess Determination.

center ee Determination of 3-Octanol GC GC center->GC HPLC HPLC center->HPLC NMR NMR center->NMR GC_Res High Resolution GC->GC_Res GC_Speed Fast Analysis GC->GC_Speed GC_Vol Requires Volatility GC->GC_Vol HPLC_Vers High Versatility HPLC->HPLC_Vers HPLC_Rob Robust Method HPLC->HPLC_Rob HPLC_Cost Expensive CSPs HPLC->HPLC_Cost NMR_NoCol No Chiral Column NMR->NMR_NoCol NMR_Sens Lower Sensitivity NMR->NMR_Sens NMR_Struct Structural Info NMR->NMR_Struct

Logical Comparison of Analytical Techniques.

Detailed Experimental Protocols

The following sections provide foundational protocols for each technique. Optimization will be necessary based on the specific instrumentation and sample matrix.

Chiral Gas Chromatography (GC)

This method involves the direct separation of enantiomers on a chiral stationary phase. Derivatization is often employed to improve the volatility and chromatographic behavior of the alcohol.

  • Sample Preparation (Acetylation) [1]

  • GC Instrumentation and Conditions [1][16]

    • GC System: Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: CP Chirasil-DEX CB (25 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar cyclodextrin-based chiral column.[1]

    • Carrier Gas: Hydrogen or Helium, at an optimized constant flow rate.

    • Injector Temperature: 250°C.

    • Detector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 1 min, then ramp at 5°C/min to 150°C.

    • Injection Volume: 1 µL.

  • Data Analysis

    • Identify the two peaks corresponding to the (R)- and (S)-3-octanyl acetate.

    • Integrate the peak areas (A) for each enantiomer.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [(A₁ - A₂) / (A₁ + A₂)] x 100 (where A₁ > A₂).

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol describes an indirect method where the enantiomers are derivatized to form diastereomers, which are then separated on a standard achiral HPLC column.

  • Sample Preparation (Derivatization with MαNP Acid) [1]

    • Dissolve 3-octanol in a suitable solvent.

    • React with a chiral derivatizing agent such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) in the presence of a coupling agent (e.g., DCC) and a catalyst (e.g., DMAP).

    • After the reaction is complete, quench the reaction and perform a work-up to isolate the diastereomeric esters.

    • Dissolve the purified esters in the mobile phase for HPLC analysis.

  • HPLC Instrumentation and Conditions

    • HPLC System: An HPLC system with a UV detector.

    • Column: A standard achiral silica (B1680970) gel or C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of hexane and isopropanol (B130326) (e.g., 98:2 v/v). The exact ratio should be optimized for best separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.[1]

    • Injection Volume: 10-20 µL.[1]

  • Data Analysis

    • The chromatogram will show two separated peaks for the diastereomeric esters.[1]

    • Integrate the peak areas for each diastereomer.

    • The ratio of the peak areas corresponds to the enantiomeric ratio of the original 3-octanol.

    • Calculate the e.e. as described for the GC method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This method uses a chiral derivatizing agent, such as Mosher's acid, to convert the enantiomers into diastereomeric esters, which exhibit distinct signals in the ¹H NMR spectrum.[1]

  • Sample Preparation (Mosher's Ester Formation) [1]

    • Dissolve the 3-octanol sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Add a slight excess of a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).

    • Add a small amount of a base like pyridine to catalyze the reaction and scavenge the HCl byproduct.

    • Allow the reaction to proceed to completion at room temperature.

  • NMR Instrumentation and Data Acquisition

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: Standard ¹H NMR spectrum acquisition.

    • Solvent: CDCl₃.

  • Data Analysis

    • Acquire the ¹H NMR spectrum of the diastereomeric ester mixture.

    • Identify a proton signal that is well-resolved for the two diastereomers. Often, protons close to the chiral center (e.g., the methine proton at C3) will show the largest chemical shift difference (Δδ).

    • Carefully integrate the distinct signals corresponding to each diastereomer.

    • The ratio of the integrals directly reflects the enantiomeric ratio of the 3-octanol.

    • Calculate the e.e. using the integral values as you would with peak areas from chromatography.

References

Comparison of different synthesis routes for enantiopure 4-octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral alcohols is a critical endeavor in the fields of pharmaceutical development, fine chemical synthesis, and materials science. The specific stereochemistry of a molecule can dramatically influence its biological activity and physical properties. This guide provides a detailed comparison of various synthetic routes to obtain enantiopure 4-octanol (B147376), a valuable chiral building block. We will explore biocatalytic and chemical methodologies, presenting key performance data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable synthesis strategy.

Comparison of Synthesis Routes for Enantiopure 4-Octanol

The synthesis of enantiopure 4-octanol can be broadly categorized into two main approaches: biocatalytic methods, which utilize enzymes, and chemical methods, which employ chiral catalysts or auxiliaries. Each approach offers distinct advantages and disadvantages in terms of enantioselectivity, yield, reaction conditions, and environmental impact.

Table 1: Comparison of Performance Data for Enantiopure 4-Octanol Synthesis

Synthesis RouteCatalyst/EnzymeStarting MaterialProductYield (%)Enantiomeric Excess (ee%)Reaction TimeKey Features & Considerations
Biocatalytic Reduction Acetobacter pasteurianus (whole cell)4-Octanone (B1346966)(R)-4-Octanol95.0%>99.9%70 minHigh yield and enantioselectivity; mild reaction conditions; "green" approach. Requires specific microorganism and fermentation setup.
Lipase-Catalyzed Kinetic Resolution Immobilized Candida antarctica Lipase B (CAL-B)Racemic 4-Octanol(R)-4-Octyl Acetate (B1210297) & (S)-4-Octanol~50% (for each enantiomer)>99%16 hHigh enantioselectivity for both enantiomers; commercially available enzyme. Maximum theoretical yield for each enantiomer is 50%.
Corey-Bakshi-Shibata (CBS) Reduction (S)-CBS-oxazaborolidine4-OctanoneThis compoundHigh (typically >90%)>95%ShortPredictable stereochemistry; wide substrate scope. Requires stoichiometric borane (B79455) reagent and anhydrous conditions.[1][2][3][4][5]
Noyori Asymmetric Hydrogenation Ru(II)-BINAP complex4-OctanoneEnantiopure 4-OctanolHigh (typically >90%)High (often >95%)VariableHigh catalytic efficiency (low catalyst loading). Requires high-pressure hydrogen gas and specialized equipment.

Visualizing the Synthesis Workflows

To better understand the procedural flow of these synthetic methods, the following diagrams illustrate the key steps involved in a generalized biocatalytic reduction and a chemical reduction pathway.

cluster_0 Biocatalytic Reduction Workflow Start_Bio 4-Octanone Bioreactor Bioreactor with Acetobacter pasteurianus & Co-substrate Start_Bio->Bioreactor Incubation Incubation (Controlled Temp/pH) Bioreactor->Incubation Extraction Extraction & Purification Incubation->Extraction Product_Bio Enantiopure This compound Extraction->Product_Bio

Generalized workflow for biocatalytic reduction.

cluster_1 Chemical Reduction Workflow (e.g., CBS Reduction) Start_Chem 4-Octanone Reaction_Vessel Anhydrous Solvent with (S)-CBS Catalyst & Borane Reagent Start_Chem->Reaction_Vessel Reaction Reaction (Controlled Temp) Reaction_Vessel->Reaction Quenching Quenching & Workup Reaction->Quenching Purification Chromatographic Purification Quenching->Purification Product_Chem Enantiopure This compound Purification->Product_Chem

Generalized workflow for chemical reduction.

Detailed Experimental Protocols

Biocatalytic Reduction of 4-Octanone using Acetobacter pasteurianus

This protocol is adapted from a similar procedure for the reduction of 2-octanone.

Objective: To synthesize this compound from 4-octanone using a whole-cell biocatalyst.

Materials:

  • Acetobacter pasteurianus GIM1.158 cells

  • 4-Octanone

  • Isopropanol (B130326) (co-substrate and co-solvent)

  • Phosphate (B84403) buffer (pH 5.0)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Shaking incubator

  • Centrifuge

Procedure:

  • Cell Culture and Harvest: Cultivate Acetobacter pasteurianus GIM1.158 in a suitable growth medium. Harvest the cells by centrifugation and wash with phosphate buffer.

  • Reaction Setup: In a reaction vessel, suspend the harvested cells in the phosphate buffer (pH 5.0) to a final concentration of 25 mg/mL (wet cell weight).

  • Add isopropanol to a final concentration of 500 mmol/L.

  • Add 4-octanone to a final concentration of 40 mmol/L.

  • Incubation: Place the reaction vessel in a shaking incubator at 35°C and 120 rpm.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral gas chromatography (GC).

  • Workup: Once the reaction is complete (typically within 70 minutes), centrifuge the mixture to remove the cells.

  • Extract the supernatant with an equal volume of ethyl acetate. Repeat the extraction twice.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Lipase-Catalyzed Kinetic Resolution of Racemic 4-Octanol

This protocol describes a typical procedure for the kinetic resolution of a racemic secondary alcohol.

Objective: To resolve racemic 4-octanol into (R)-4-octyl acetate and (S)-4-octanol.

Materials:

  • Racemic 4-octanol

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous hexane (B92381) (solvent)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a dry flask, add racemic 4-octanol (1 equivalent), anhydrous hexane, and vinyl acetate (2.2 equivalents).

  • Add immobilized Candida antarctica Lipase B (typically 20 mg per mmol of substrate).

  • Reaction: Stir the mixture at room temperature (or a slightly elevated temperature, e.g., 30-40°C).

  • Monitoring: Monitor the reaction progress by chiral GC to determine the conversion and enantiomeric excess of both the remaining alcohol and the formed acetate. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both products.

  • Workup: Once the desired conversion is reached (e.g., 16 hours), filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Separation and Purification: The filtrate contains (S)-4-octanol and (R)-4-octyl acetate. Separate the two compounds by column chromatography on silica gel.

  • Hydrolysis (Optional): If this compound is desired, the purified (R)-4-octyl acetate can be hydrolyzed using a base (e.g., NaOH) in a suitable solvent like methanol (B129727).

Corey-Bakshi-Shibata (CBS) Reduction of 4-Octanone

This protocol provides a general procedure for the asymmetric reduction of a ketone using a CBS catalyst.[1][2][3][4][5]

Objective: To synthesize enantiopure 4-octanol from 4-octanone via catalytic asymmetric reduction.

Materials:

  • 4-Octanone

  • (S)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane-tetrahydrofuran complex solution (1 M in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add the (S)-CBS catalyst solution (e.g., 0.1 equivalents).

  • Cool the flask to 0°C and slowly add the borane-THF solution (e.g., 1.0 equivalent). Stir for 10 minutes.

  • Substrate Addition: Dissolve 4-octanone (1.0 equivalent) in anhydrous THF and add it dropwise to the catalyst-borane mixture at 0°C.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or GC.

  • Quenching: Once the reaction is complete, cool the mixture to 0°C and slowly add methanol to quench the excess borane.

  • Workup: Add 1 M HCl and stir for 30 minutes. Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantiopure 4-octanol.

Conclusion

The choice of a synthetic route for enantiopure 4-octanol depends on several factors, including the desired enantiomer, required scale, available equipment, and cost considerations. Biocatalytic reduction offers an environmentally friendly and highly selective method for producing this compound in high yield and enantiomeric purity. Lipase-catalyzed kinetic resolution is a versatile method to obtain both enantiomers with high optical purity, although the theoretical yield for each is limited to 50%. Chemical methods like the CBS reduction and Noyori asymmetric hydrogenation provide reliable and high-yielding routes to enantiopure 4-octanol with predictable stereochemistry, though they may require more stringent reaction conditions and specialized reagents. By carefully considering these factors, researchers can select the most appropriate method for their specific needs in the synthesis of this valuable chiral intermediate.

References

Relative retention times of 4-octanol isomers in chiral chromatography

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Chiral Separation of 4-Octanol (B147376) Isomers

For Researchers, Scientists, and Drug Development Professionals

The enantioselective analysis of chiral molecules is a critical aspect of pharmaceutical research, fragrance science, and stereoselective synthesis. The distinct pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods for their separation and quantification. This guide provides a comparative overview of chromatographic techniques for the chiral resolution of 4-octanol isomers, presenting supporting experimental data and detailed protocols to aid in method development.

The direct chiral separation of 4-octanol enantiomers is known to be challenging due to the small steric difference between the propyl and butyl groups attached to the chiral center.[1] Consequently, successful separations often employ derivatization to enhance the stereochemical differences between the isomers, facilitating their resolution by either gas or liquid chromatography.

Data Presentation: Performance of Chiral Separation Methods

The following table summarizes the performance of different chromatographic approaches for the separation of 4-octanol isomers. The data highlights the effectiveness of derivatization strategies in achieving enantiomeric resolution.

MethodAnalyteStationary PhaseSeparation Factor (α)Resolution (Rs)Relative RetentionElution OrderReference
HPLC Diastereomeric esters of 4-octanol with (S)-(+)-MαNP acid¹Silica (B1680970) Gel1.251.03Ester of (R)-4-octanol / Ester of (S)-4-octanolEster of this compound elutes first[1]
Chiral HPLC 3,5-Dinitrophenylurethane (3,5-DNPU) derivative of 4-octanolChiral Stationary Phase1.06Not ReportedNot ReportedNot Reported[1]
Reversed-Phase HPLC Diastereomeric esters of 4-octanol with a chiral acidReversed-Phase Column1.04Not ReportedNot ReportedNot Reported[1]
Chiral GC (Analog) ²(R)- and (S)-4-Octen-1-yl acetate (B1210297)Cyclodextrin-based CSP³>1.5 (Resolution)>1.51.039 (S/R)(R)-enantiomer elutes first[2]

¹(S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid ²Data for the structurally similar compound (Z)-4-octen-1-ol is presented as a viable starting point for the development of a chiral GC method for 4-octanol. ³Chiral Stationary Phase

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols offer a foundation for replicating the separations and a basis for further optimization.

Protocol 1: HPLC Separation of Diastereomeric 4-Octanol Esters

This method involves the derivatization of racemic 4-octanol with a chiral resolving agent, (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), followed by separation of the resulting diastereomers on a standard silica gel column.[1]

1. Derivatization of Racemic 4-Octanol:

  • Racemic 4-octanol is esterified with (S)-(+)-MαNP acid in the presence of a suitable coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC)) and a catalyst (e.g., 4-dimethylaminopyridine (B28879) (DMAP)) in an aprotic solvent like dichloromethane.

  • The reaction mixture is stirred at room temperature until completion.

  • The resulting diastereomeric esters are purified from the reaction mixture by standard workup and column chromatography.

2. HPLC Conditions:

  • Column: Silica gel column.

  • Mobile Phase: A non-polar/polar solvent mixture, such as a hexane/ethyl acetate gradient.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector at a wavelength suitable for the naphthyl chromophore (e.g., 254 nm).

  • Temperature: Ambient or controlled temperature. A study on a similar separation of 4-octanol derivatives was conducted at -40°C.[1]

3. Hydrolysis of Separated Diastereomers:

  • The collected fractions of the separated diastereomeric esters are individually hydrolyzed using a base, such as potassium hydroxide (B78521) in methanol, to yield the enantiomerically pure (R)- and (S)-4-octanol.[1]

Protocol 2: Chiral GC Separation of 4-Octanol Acetate Derivatives (Based on an Analog)

This protocol is adapted from the successful separation of the acetate derivatives of the structurally similar (Z)-4-octen-1-ol and serves as a strong starting point for the chiral GC analysis of 4-octanol.[2]

1. Derivatization to 4-Octanol Acetate:

  • To 1 mg of racemic 4-octanol in a vial, add 200 µL of pyridine (B92270) and 100 µL of acetic anhydride.

  • Cap the vial and heat at 60°C for 1 hour.

  • After cooling, add 1 mL of diethyl ether and 1 mL of water.

  • Shake the mixture, allow the layers to separate, and collect the organic layer.

  • Wash the organic layer sequentially with 1 mL of 1M HCl, 1 mL of saturated NaHCO₃ solution, and 1 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄. The resulting solution is ready for GC analysis.

2. GC Conditions:

  • Column: Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/min to 180°C.

    • Hold at 180°C for 5 minutes.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 250°C.

Mandatory Visualization

The following diagrams illustrate the logical workflows for the described chiral separation techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_post Post-Separation racemic Racemic 4-Octanol derivatization Derivatization with (S)-(+)-MαNP acid racemic->derivatization diastereomers Diastereomeric Esters derivatization->diastereomers injection HPLC Injection diastereomers->injection separation Silica Gel Column Separation injection->separation detection UV Detection separation->detection fractionation Fraction Collection detection->fractionation hydrolysis Hydrolysis fractionation->hydrolysis enantiomers Enantiopure (R)- and (S)-4-Octanol hydrolysis->enantiomers

Caption: Workflow for HPLC separation of 4-octanol diastereomers.

GC_Workflow racemic_gc Racemic 4-Octanol derivatization_gc Acetate Derivatization racemic_gc->derivatization_gc sample_prep_gc Sample Dilution derivatization_gc->sample_prep_gc gc_injection GC Injection sample_prep_gc->gc_injection chiral_column Chiral GC Column (Cyclodextrin-based) gc_injection->chiral_column separation_gc Temperature Programmed Elution chiral_column->separation_gc fid_detection FID Detection separation_gc->fid_detection data_analysis Data Analysis (Retention Times, Resolution) fid_detection->data_analysis

Caption: Experimental workflow for chiral GC separation of 4-octanol.

References

Safety Operating Guide

Proper Disposal of (R)-4-Octanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of (R)-4-Octanol is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step information for the proper handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. According to safety data sheets for similar octanol (B41247) isomers, this compound is a combustible liquid that can cause skin and eye irritation.[1][2][3][4]

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.[1]

  • Eye Protection: Use safety glasses or goggles.[1]

  • Clothing: Wear appropriate protective clothing to prevent skin exposure.[1]

Handling:

  • Use in a well-ventilated area to avoid inhalation of vapors.[1][2]

  • Keep away from open flames, hot surfaces, and other sources of ignition.[1]

  • Avoid direct contact with skin and eyes.[1]

Quantitative Data for 4-Octanol

PropertyValueReference
CAS Number 589-62-8
Molecular Formula C8H18O[5]
Molecular Weight 130.23 g/mol [5]
Appearance Colorless to Almost colorless clear liquid
Boiling Point 176 °C
Melting Point -42 °C
Flash Point 65 °C
Specific Gravity 0.82 (20/20)
GHS Hazard Statements H227: Combustible liquid, H320: Causes eye irritation

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with institutional guidelines and local, state, and federal regulations. The following steps provide a general operational plan for its proper disposal.

  • Waste Identification and Segregation:

    • Clearly label all containers with "this compound Waste" to prevent mixing with other chemical waste streams.[1][6]

    • Segregate this compound waste from other chemical wastes, particularly strong oxidizing agents, to prevent hazardous reactions.[1][6]

  • Waste Collection and Storage:

    • Collect this compound waste in a designated, properly sealed, and chemically resistant container.[1][7]

    • Store the waste container in a cool, dry, and well-ventilated "Satellite Accumulation Area" away from ignition sources.[1]

    • Ensure the container is kept tightly closed to prevent leaks and evaporation.[1][7]

  • Disposal Method:

    • Do Not Pour Down the Drain: this compound should not be disposed of down the sink as it can harm the environment and may be illegal.[1][6] Intentional dilution to circumvent regulations is also prohibited.[1][7]

    • Professional Disposal Service: The recommended method of disposal is to contact a licensed hazardous waste disposal company.[1] These companies are equipped to handle and transport chemical waste safely.

    • Incineration: This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by a licensed facility.

  • Spill Management:

    • In the event of a spill, ensure adequate ventilation and remove all ignition sources.[1]

    • Use an inert absorbent material, such as sand or earth, to contain and soak up the spill.[1]

    • Collect the absorbed material and place it in a suitable, closed container for disposal as hazardous waste.[1]

  • Empty Container Disposal:

    • Empty this compound containers must also be disposed of according to official regulations.[1]

    • Rinsate from cleaning these containers may be considered hazardous waste and should be collected and disposed of properly.[1]

Experimental Protocols

While specific experimental protocols for the disposal of this compound were not found, the general laboratory procedure for handling and disposal of flammable organic solvents applies.

Protocol for Collection and Storage of this compound Waste:

  • Objective: To safely collect and store this compound waste generated from laboratory procedures prior to professional disposal.

  • Materials:

    • Designated and labeled hazardous waste container (chemically resistant, with a secure cap).

    • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.

    • Fume hood or well-ventilated area.

  • Procedure:

    • Ensure all PPE is worn correctly before handling the waste.

    • Perform all transfers of this compound waste inside a fume hood or a well-ventilated area.

    • Carefully pour the this compound waste into the designated hazardous waste container. Avoid splashing.

    • Securely cap the container immediately after adding the waste.

    • Store the container in the designated Satellite Accumulation Area, away from heat, sparks, and incompatible chemicals.

    • Log the addition of waste to the container per institutional guidelines.

    • Once the container is full or has been in accumulation for the maximum allowed time (e.g., 90 days), contact the institution's Environmental Health and Safety (EHS) office for pickup and disposal.[8]

Disposal Decision Pathway

Disposal_Pathway start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Contamination and Quantity segregate Segregate from Incompatible Waste assess->segregate ppe->assess collect Collect in Labeled, Sealed Container segregate->collect storage Store in Cool, Ventilated Satellite Accumulation Area collect->storage spill Spill Occurs storage->spill disposal_decision Ready for Disposal? storage->disposal_decision spill->storage NO spill_cleanup Contain with Inert Absorbent, Collect as Hazardous Waste spill->spill_cleanup YES spill_cleanup->collect disposal_decision->storage NO contact_ehs Contact Licensed Hazardous Waste Vendor disposal_decision->contact_ehs YES end Proper Disposal contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for (R)-4-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling of (R)-4-Octanol. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and proper disposal management.

Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE based on the known hazards of 4-Octanol, which is a combustible liquid and can cause serious eye irritation.

Body PartRequired PPERationale
Eyes/Face Chemical splash goggles. A face shield should be worn over goggles when there is a risk of splashing.Protects against splashes that can cause serious eye damage.
Hands Chemical-resistant gloves (e.g., Nitrile or Neoprene).Prevents skin contact with the irritant liquid.
Body Laboratory coat. A chemical-resistant apron is recommended for larger quantities.Protects skin and clothing from spills and splashes.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.Minimizes inhalation of potentially harmful vapors.

Quantitative Safety Data

The following table summarizes key quantitative safety and physical data for 4-Octanol. Note that specific toxicity data for the this compound enantiomer is limited; therefore, data for 4-Octanol or other octanol (B41247) isomers are provided as a reference.

PropertyValueSource
Flash Point 65 °C (149 °F) - closed cup--INVALID-LINK--
Boiling Point 174-176 °C--INVALID-LINK--
Density 0.818 g/mL at 20 °C--INVALID-LINK--
GHS Hazard Statements H227 (Combustible liquid), H319 (Causes serious eye irritation)--INVALID-LINK--

Permissible Exposure Limits (PELs) for this compound have not been specifically established by OSHA. General guidelines for handling organic vapors should be followed.

Experimental Protocol: Safe Handling of this compound

This protocol outlines the standard procedure for safely handling this compound in a laboratory setting.

1. Preparation:

  • Ensure that a chemical fume hood is available and functioning correctly.
  • Verify that an eyewash station and safety shower are accessible and unobstructed.
  • Assemble all necessary equipment and reagents before starting the experiment.
  • Don the appropriate personal protective equipment as outlined in the PPE section.

2. Handling:

  • Conduct all manipulations of this compound within the chemical fume hood.
  • Keep the container of this compound tightly closed when not in use to minimize vapor release.
  • Avoid heating the substance with an open flame. Use a heating mantle or a water bath for controlled heating.
  • Ground all equipment when transferring large volumes to prevent static discharge.

3. Spill Management:

  • In case of a small spill, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand).
  • Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
  • For large spills, evacuate the area and contact the institution's environmental health and safety department.

Operational and Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all this compound waste, including contaminated materials, in a designated and clearly labeled hazardous waste container.
  • The container must be compatible with organic solvents and have a secure, tight-fitting lid.

2. Waste Segregation:

  • Do not mix this compound waste with other waste streams, especially incompatible chemicals such as strong oxidizing agents.

3. Storage:

  • Store the hazardous waste container in a designated, well-ventilated satellite accumulation area away from ignition sources.

4. Disposal:

  • This compound must be disposed of as hazardous waste.[1][2]
  • Under no circumstances should it be poured down the drain. [1]
  • Arrange for pickup and disposal by a licensed hazardous waste management company.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

start Start: Prepare for Handling this compound ppe_check Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check fume_hood Work in a Chemical Fume Hood ppe_check->fume_hood handling Perform Experimental Work fume_hood->handling spill_check Spill Occurred? handling->spill_check spill_procedure Follow Spill Management Protocol spill_check->spill_procedure Yes waste_collection Collect Waste in Labeled Container spill_check->waste_collection No spill_procedure->waste_collection disposal Dispose of as Hazardous Waste waste_collection->disposal end End of Procedure disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.